Oxyfedrine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUVHBMFVMBAF-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023408 | |
| Record name | Oxyfedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-41-9, 21071-51-2 | |
| Record name | (-)-Oxyfedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyfedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyfedrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxyfedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYFEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacological Profile of Oxyfedrine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxyfedrine (B31961) is a sympathomimetic agent and coronary vasodilator that has been used in the treatment of coronary artery disease, including angina pectoris and acute myocardial infarction.[1] Its pharmacological activity is primarily attributed to its partial agonist activity at β-adrenergic receptors. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and relevant (or plausible) experimental methodologies. All quantitative data is summarized in tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Mechanism of Action
This compound's primary mechanism of action is as a partial agonist at β-adrenergic receptors, appearing to be non-selective for β1 and β2 subtypes.[1] At high concentrations, it has also been reported to interact with α-adrenergic receptors.[1] Its partial agonism results in a dual action: it possesses intrinsic sympathomimetic activity, leading to positive inotropic and chronotropic effects, while also antagonizing the effects of full agonists like isoprenaline.[2] This dual action is thought to contribute to its therapeutic effect in angina by improving myocardial metabolism and coronary blood flow without a significant increase in myocardial oxygen demand.[1]
Additionally, a major active metabolite of this compound is norephedrine, a norepinephrine-releasing agent.[1] This suggests that this compound may also exert some of its effects indirectly through the release of endogenous norepinephrine.[1]
Signaling Pathway
As a β-adrenergic receptor agonist, this compound activates the Gs alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased cardiac contractility and heart rate.
Pharmacodynamics
This compound exhibits a unique pharmacodynamic profile characterized by coronary vasodilation and positive inotropic and chronotropic effects.[1] Unlike other vasodilators used in angina, it does not typically precipitate the "coronary steal" phenomenon.[1]
In Vitro and In Vivo Effects
-
In Vitro: In isolated guinea pig heart preparations, this compound induces a significant increase in the release of prostaglandin-like substances and prostacyclin, which may contribute to its antianginal efficacy.[4] In isolated rat portal vein and other smooth muscles, this compound inhibits spontaneous myogenic activity, an effect preventable by β-adrenoceptor blockade.[5]
-
In Vivo: In healthy human volunteers, intravenous this compound has been shown to attenuate the dose-dependent hemodynamic effects of isoprenaline, demonstrating its β-antagonistic properties.[2] In patients with coronary artery disease, intravenous this compound significantly increases regional myocardial blood flow in both stenotic and non-stenotic coronary arteries.[6] Prolonged oral administration in cats resulted in increased systolic and diastolic blood pressures, increased heart rate, and cardiac output.[1]
Quantitative Pharmacodynamic Data
| Parameter | Change after Isoprenaline (2.73 µ g/min ) | Change after Isoprenaline (6.16 µ g/min ) | Change after Isoprenaline + this compound (2.73 µ g/min ) | Change after Isoprenaline + this compound (6.16 µ g/min ) | Reference |
| Heart Rate | +33% | +83% | +19% | +62% | [2] |
| Cardiac Output | +90% | +153% | +30% | +71% | [2] |
| Systolic Blood Pressure | +16% | +20% | +6% | +7% | [2] |
| Stroke Volume | +42% | +38% | +10% | +6% | [2] |
| Peripheral Vascular Resistance | -50% | -63% | -31% | -50% | [2] |
| Cardiac Work | +86% | +148% | +19% | +54% | [2] |
Pharmacokinetics
This compound is administered orally or intravenously.[1] Its pharmacokinetic profile is characterized by good oral bioavailability and extensive metabolism.
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: this compound has an oral bioavailability of approximately 85%.
-
Distribution: It is almost 100% bound to plasma proteins.
-
Metabolism: A major metabolic pathway is the conversion of this compound to its active metabolite, norephedrine.
-
Excretion: The elimination half-life of this compound is about 4.2 hours. Approximately 90% of the active metabolites are excreted in the urine, with 75-100% of this being norephedrine.
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Oral Bioavailability | 85% | |
| Plasma Protein Binding | Almost 100% | |
| Elimination Half-life | 4.2 hours | |
| Urinary Excretion (active metabolites) | 90% |
Experimental Protocols
The following sections describe plausible, detailed methodologies for key experiments to characterize the pharmacological profile of a compound like this compound, based on established scientific protocols.
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol describes how to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., CHO or HEK293) stably expressing either human β1 or β2-adrenergic receptors.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and increasing concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Functional Activity
This protocol outlines a method to determine the potency (EC50) and efficacy of this compound in stimulating cAMP production in cells expressing β-adrenergic receptors.
Protocol:
-
Cell Culture:
-
Plate cells expressing β1 or β2-adrenergic receptors in a suitable multi-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).
-
Incubate at 37°C for a specified time.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the assay signal for each sample to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Intrinsic activity can be calculated as the ratio of the maximal response of this compound to the maximal response of a full agonist like isoproterenol.
-
Isolated Langendorff Perfused Heart for Hemodynamic Effects
This ex vivo protocol allows for the assessment of the direct effects of this compound on cardiac contractility and heart rate in an isolated heart preparation.
Protocol:
-
Heart Isolation and Perfusion:
-
Anesthetize a suitable animal model (e.g., rat or guinea pig) and rapidly excise the heart.
-
Immediately cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution.
-
-
Measurement of Cardiac Function:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and the maximum rates of pressure development and fall (+/- dP/dt).
-
Record heart rate from the ventricular pressure signal or via ECG electrodes.
-
Allow the heart to stabilize before beginning the experiment.
-
-
Drug Administration and Data Collection:
-
After a baseline recording period, infuse increasing concentrations of this compound into the perfusion solution.
-
Continuously record hemodynamic parameters throughout the experiment.
-
-
Data Analysis:
-
Measure the changes in LVDP, +dP/dt, -dP/dt, and heart rate from baseline at each this compound concentration.
-
Construct concentration-response curves to determine the potency and maximal effect of this compound on these parameters.
-
Conclusion
This compound is a β-adrenergic partial agonist with a complex pharmacological profile that includes direct effects on the myocardium and vasculature, as well as potential indirect sympathomimetic actions through its active metabolite, norephedrine. Its ability to improve coronary blood flow and myocardial metabolism without inducing a coronary steal phenomenon has made it a therapeutic option for angina pectoris. While its clinical use has diminished, a thorough understanding of its pharmacological properties remains valuable for researchers in cardiovascular drug development. Further studies would be beneficial to fully quantitate its receptor binding and functional activity at β-adrenergic receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. [The importance of increased prostaglandins and prostacyclin for the effect of oxyfedrin in isolated guinea pig heart preparations] [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on isolated portal vein and other smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Oxyfedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) is a sympathomimetic amine and a partial β-adrenergic receptor agonist with notable coronary vasodilator and positive inotropic effects.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays are outlined, and its mechanism of action, primarily through the stimulation of β-adrenergic receptors and subsequent downstream signaling, is elucidated. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Chemical Structure and Identification
This compound is a substituted phenethylamine (B48288) and amphetamine derivative.[2] Its chemical structure is characterized by a l-norephedrine backbone with a bulky and lipophilic 3-methoxypropiophenone substituent at the nitrogen atom.[2]
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one | [3] |
| SMILES | C--INVALID-LINK--O">C@@HNCCC(=O)c2cccc(c2)OC | [4] |
| CAS Number | 15687-41-9 | [1][3] |
| Molecular Formula | C19H23NO3 | [1][4] |
| InChIKey | GDYUVHBMFVMBAF-LIRRHRJNSA-N | [4] |
Physicochemical Properties
The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its formulation, absorption, distribution, and metabolism.
Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Form | Reference |
| Molecular Weight | 313.39 g/mol | Free Base | [1][4] |
| 349.85 g/mol | Hydrochloride Salt | [1] | |
| Melting Point | 173-175 °C | DL-Form Hydrochloride | [1] |
| 192-194 °C | L-Form Hydrochloride | [1] | |
| Solubility | Crystals from methanol | L-Form Hydrochloride | [1] |
| Calculated LogP | 2.4 | Free Base | [3] |
Pharmacological Properties
This compound's primary pharmacological action is as a partial agonist at β-adrenergic receptors, and it appears to be non-selective for β1- and β2-adrenergic subtypes.[2] This interaction initiates a signaling cascade that results in its therapeutic effects, including coronary vasodilation and positive inotropic action.[1]
Mechanism of Action
As a β-adrenergic agonist, this compound stimulates β-adrenergic receptors, which leads to the activation of adenylyl cyclase.[5] This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The increased intracellular levels of cAMP act as a second messenger, leading to vasodilation and increased myocardial contractility.[5]
At higher concentrations, this compound has also been reported to interact with α-adrenergic receptors, acting as a partial agonist or antagonist.[2] A significant aspect of its pharmacology is its metabolism to norephedrine, a norepinephrine-releasing agent, which may contribute to its sympathomimetic effects.[2]
Figure 1: Simplified signaling pathway of this compound's action.
Pharmacokinetics
This compound exhibits good oral bioavailability and is extensively bound to plasma proteins. Its metabolism and excretion are key determinants of its duration of action.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | 85% | [2] |
| Plasma Protein Binding | Almost 100% | [2] |
| Elimination Half-life | 4.2 hours | [2] |
| Metabolism | Major active metabolite is norephedrine | [2] |
| Excretion | 90% of active metabolites in urine (75-100% as norephedrine) | [2] |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from CHO or HEK293 cells, or cardiac tissue).
-
Radioligand (e.g., [³H]-Dihydroalprenolol or ¹²⁵I-Cyanopindolol).
-
Unlabeled competitor: this compound.
-
Non-specific binding control (e.g., a high concentration of propranolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[6][7]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, non-specific control), and competitive binding (membranes, radioligand, and serial dilutions of this compound).[6]
-
Incubation: Initiate the binding reaction by adding the radioligand. Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a counter.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Figure 2: Workflow for a competitive radioligand binding assay.
In Vitro Coronary Artery Relaxation Assay
This protocol describes a method to assess the vasodilatory effect of this compound on isolated coronary artery segments.
Objective: To determine the concentration-response relationship and EC50 of this compound for coronary artery relaxation.
Materials:
-
Animal hearts (e.g., from rat, pig, or rabbit).
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Vasoconstrictor agent (e.g., U46619, serotonin, or high potassium solution).
-
This compound solutions of varying concentrations.
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Isolate the heart and dissect coronary artery rings (2-4 mm in length). Mount the rings in the organ baths filled with gassed Krebs-Henseleit solution at 37°C.
-
Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes. Induce a stable contraction with a vasoconstrictor agent.
-
Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations to the organ bath. Record the changes in isometric tension.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Figure 3: Workflow for an in vitro coronary artery relaxation assay.
Synthesis
The synthesis of this compound can be achieved through a Mannich condensation reaction. This involves the reaction of phenylpropanolamine with formaldehyde (B43269) and m-acetanisole (3-acetylanisole).
Conclusion
This compound is a pharmacologically active compound with a well-defined chemical structure and a mechanism of action centered on its partial agonism at β-adrenergic receptors. Its coronary vasodilating and positive inotropic properties have made it a subject of interest in the treatment of cardiovascular diseases. This technical guide has provided a detailed overview of its chemical and pharmacological properties, along with standardized protocols for its in vitro characterization. The information presented herein should serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (-)-Oxyfedrine | C19H23NO3 | CID 5489013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Oxyfedrine: A Technical Whitepaper on its Core Function as a Beta-Adrenergic Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxyfedrine (B31961) is a sympathomimetic amine and coronary vasodilator utilized in the therapeutic management of coronary artery disease, including angina pectoris.[1] Its unique pharmacological profile stems from its action as a partial agonist at beta-adrenergic (β-AR) receptors. This dual-action mechanism allows this compound to exert a mild sympathomimetic effect, enhancing myocardial metabolism and coronary blood flow, while simultaneously protecting the heart from excessive catecholamine stimulation during stress or exercise. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data from clinical studies, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action: The Principle of Partial Agonism
This compound's therapeutic efficacy is rooted in its classification as a beta-adrenergic partial agonist.[1][2] A partial agonist is a ligand that binds to a receptor but elicits a response that is lower than that of a full agonist. This property, also known as intrinsic sympathomimetic activity (ISA), results in a dual mechanism of action:
-
Agonist Activity: In states of low sympathetic tone (e.g., at rest), this compound acts as a mild β-AR agonist. It stimulates the receptor, leading to a cascade of downstream effects that are beneficial for the ischemic myocardium.
-
Antagonist Activity: In the presence of high concentrations of a full agonist (like norepinephrine (B1679862) during stress), this compound competes for the same receptor binding sites. By occupying the receptors and providing a submaximal stimulus, it effectively antagonizes the excessive stimulation that would be induced by the endogenous catecholamines, thereby preventing a sharp increase in heart rate and myocardial oxygen demand.[2]
Downstream Signaling Pathway
Like other beta-agonists, this compound's action is mediated through the canonical Gs protein-coupled receptor (GPCR) pathway:
-
Receptor Binding: this compound binds to β-adrenergic receptors on the surface of cardiac myocytes and vascular smooth muscle cells.[3][4]
-
Gs Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[3][5]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Cellular Effects: PKA phosphorylates various intracellular proteins, resulting in increased myocardial contractility (positive inotropy), relaxation of vascular smooth muscle (vasodilation), and enhanced coronary blood flow.[3][4]
Figure 1: this compound's β-Adrenergic Signaling Pathway.
Quantitative Data Presentation
Table 1: Attenuation of Isoprenaline-Induced Hemodynamic Effects by this compound
This table summarizes data from a study on healthy volunteers, demonstrating this compound's ability to antagonize the effects of the full beta-agonist, isoprenaline. The data clearly show a rightward shift in the dose-response curve for isoprenaline after this compound administration, a hallmark of competitive antagonism.[2]
| Hemodynamic Parameter | Isoprenaline Dose (µ g/min ) | % Change (Isoprenaline Alone) | % Change (Isoprenaline + this compound) |
| Heart Rate | 2.73 | +33% | +19% |
| 6.16 | +83% | +62% | |
| Cardiac Output | 2.73 | +90% | +30% |
| 6.16 | +153% | +71% | |
| Systolic Blood Pressure | 2.73 | +16% | +6% |
| 6.16 | +20% | +7% | |
| Peripheral Vascular Resistance | 2.73 | -50% | -31% |
| 6.16 | -63% | -50% | |
| Cardiac Work | 2.73 | +86% | +19% |
| 6.16 | +148% | +54% |
Data adapted from a study demonstrating the dual action of this compound on beta-adrenergic receptors.[2]
Table 2: Effect of Intravenous this compound on Regional Myocardial Blood Flow
This table presents data from a study using positron emission tomography (PET) in patients with coronary artery disease, illustrating this compound's agonist effect of increasing blood flow to both ischemic and non-ischemic myocardial regions.[6]
| Myocardial Region | Baseline Blood Flow (ml/g/min) | Post-Oxyfedrine Blood Flow (ml/g/min) | Percentage Increase | p-value |
| Supplied by Stenotic Vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% | p = 0.002 |
| Supplied by Normal Vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% | p < 0.05 |
Data adapted from a study on the effects of this compound on regional myocardial blood flow.[6]
Experimental Protocols
Characterizing a compound like this compound as a partial agonist requires a combination of in vivo functional assays and in vitro receptor binding and second messenger assays.
Protocol 1: In Vivo Assessment of Partial Agonism in Humans
This protocol describes a clinical study design to demonstrate the dual agonist/antagonist properties of this compound by measuring its effect on the hemodynamic response to a full agonist challenge.[2]
Figure 2: Workflow for Human Hemodynamic Study.
Methodology:
-
Subject Recruitment: Enroll healthy volunteers after obtaining informed consent.
-
Baseline Measurement: Record baseline hemodynamic parameters, including heart rate, blood pressure, and cardiac output.
-
Isoprenaline Infusion (Control): Begin an intravenous infusion of isoprenaline. The dose is titrated upwards (e.g., 2.73 µ g/min and 6.16 µ g/min ) to achieve a target physiological response, such as a specific heart rate.[2]
-
Data Recording: Continuously monitor and record hemodynamic parameters throughout the infusion to establish a dose-response curve.
-
Washout Period: Discontinue the isoprenaline infusion and allow all parameters to return to baseline.
-
This compound Administration: Administer a single intravenous bolus of this compound (e.g., 8 mg).[2]
-
Isoprenaline Infusion (Test): Repeat the isoprenaline infusion protocol exactly as in the control phase.
-
Data Analysis: Compare the percentage changes in hemodynamic parameters at each isoprenaline dose before and after this compound administration. A significant attenuation of the response to isoprenaline indicates a beta-antagonistic property.[2]
Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki)
This is a representative protocol for determining the binding affinity of a test compound like this compound for β-adrenergic receptors. It uses competitive binding against a known high-affinity radioligand.
Materials:
-
Cell membranes prepared from tissue or cell lines expressing the β-AR subtype of interest (e.g., CHO-K1 cells transfected with human β1-AR).
-
Radioligand: e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue and isolate the membrane fraction via differential centrifugation. Determine protein concentration using a BCA or Bradford assay.[3]
-
Assay Setup: In a 96-well plate, set up reactions in triplicate:
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[2]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: cAMP Accumulation Assay for Functional Potency (EC50) and Efficacy (Emax)
This is a representative cell-based functional assay to quantify the ability of this compound to stimulate the β-AR signaling pathway and produce the second messenger, cAMP.
Materials:
-
Whole cells expressing the β-AR subtype of interest (e.g., HEK293 or CHO cells).
-
Test Compound: this compound, serially diluted.
-
Full Agonist Control: Isoprenaline, serially diluted.
-
PDE Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.[7]
-
Forskolin (optional, for Gi-coupled assays).
-
cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based).
Methodology:
-
Cell Culture: Plate cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove culture medium and add stimulation buffer containing a PDE inhibitor (e.g., IBMX). Incubate for a short period.
-
Stimulation: Add serial dilutions of this compound (to determine its agonist effect) or a full agonist like isoprenaline (to serve as a positive control and define the 100% response level).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine:
-
EC50: The concentration of the agonist that produces 50% of its maximal response (a measure of potency).
-
Emax: The maximum response produced by the agonist (a measure of efficacy).
-
-
To confirm partial agonism, the Emax of this compound will be significantly lower than the Emax of the full agonist, isoprenaline.
-
Clinical Relevance and Therapeutic Implications
The partial agonist profile of this compound is central to its therapeutic benefits in coronary artery disease.[2]
-
Improved Myocardial Metabolism: By providing a mild, constant beta-adrenergic stimulus, this compound improves the heart's metabolic efficiency, allowing it to better withstand periods of hypoxia.[1]
-
Increased Coronary Blood Flow: Its vasodilatory action increases blood flow in coronary arteries, delivering more oxygen to both ischemic and non-ischemic regions of the myocardium.[4][6]
-
Avoidance of Excessive Stimulation: Unlike full beta-agonists, this compound does not cause a significant increase in heart rate or contractility, which would dangerously elevate myocardial oxygen consumption.[1] By antagonizing endogenous catecholamines during physical exertion, it blunts the potentially harmful surge in cardiac workload, a key factor in preventing anginal attacks.[2]
Conclusion
This compound's identity as a beta-adrenergic partial agonist defines its unique and valuable role in cardiovascular pharmacology. Its ability to provide a baseline level of beneficial beta-stimulation while simultaneously preventing receptor over-activation during periods of high sympathetic tone distinguishes it from both full agonists and pure antagonists. This dual-action mechanism—increasing coronary perfusion and improving myocardial metabolism without precipitating angina—underpins its clinical utility. The experimental frameworks detailed herein provide the necessary tools for researchers to further characterize this compound and develop novel therapeutics with similarly nuanced and beneficial pharmacological profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to the Synthesis Pathway of Oxyfedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Oxyfedrine (B31961) Hydrochloride, a sympathomimetic agent and coronary vasodilator. The core of this synthesis is a classic Mannich reaction, a three-component condensation that forms a β-amino carbonyl compound. This document details the synthetic pathway, experimental protocols, and relevant chemical data.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a Mannich condensation reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound, the synthesis brings together three key components:
-
l-Norephedrine: This molecule provides the amino group and a chiral backbone.
-
Formaldehyde (B43269): This acts as the electrophile precursor.
-
3-Methoxyacetophenone (m-acetanisole): This provides the enolizable ketone.
The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from l-norephedrine and formaldehyde, which then reacts with the enol form of 3-methoxyacetophenone to yield the this compound base. The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and solubility.
The overall synthetic transformation can be visualized as follows:
Caption: Synthesis pathway of this compound Hydrochloride.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound hydrochloride. This protocol is based on established principles of the Mannich reaction and general laboratory procedures for the synthesis of similar β-amino ketones.
Step 1: Synthesis of this compound Free Base via Mannich Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve l-norephedrine (1 equivalent) and 3-methoxyacetophenone (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a mixture of water and an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate). Basify the aqueous layer with a suitable base (e.g., sodium carbonate or dilute sodium hydroxide) to a pH of 9-10. Extract the aqueous layer three times with the organic solvent.
-
Purification of the Free Base: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound free base as an oil or a solid. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Formation of this compound Hydrochloride
-
Dissolution: Dissolve the purified this compound free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Stir the suspension for a short period to ensure complete precipitation.
-
Filtration and Drying: Collect the precipitate by vacuum filtration, wash it with a small amount of the cold anhydrous solvent, and dry it in a vacuum oven to yield this compound hydrochloride as a crystalline solid.
Data Presentation
The following table summarizes the key reactants and expected product characteristics for the synthesis of this compound hydrochloride. Please note that the yield is an estimated value based on similar Mannich reactions and may vary depending on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Physical State | Expected Yield | Melting Point (°C) |
| l-Norephedrine | C₉H₁₃NO | 151.21 | Starting Material | Solid | - | 49-51 |
| Formaldehyde (37% aq.) | CH₂O | 30.03 | Starting Material | Liquid | - | - |
| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | Starting Material | Liquid | - | - |
| This compound (free base) | C₁₉H₂₃NO₃ | 313.40 | Intermediate | Oil/Solid | 60-70% | - |
| This compound Hydrochloride | C₁₉H₂₄ClNO₃ | 349.85 | Final Product | Crystalline Solid | >95% (from base) | 192-194[1] |
Visualization of the Experimental Workflow
The logical flow of the experimental procedure can be represented as follows:
Caption: Experimental workflow for this compound Hydrochloride synthesis.
References
The Pharmacokinetics and Metabolism of Oxyfedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) is a sympathomimetic agent and coronary vasodilator, previously utilized in the management of coronary artery disease and angina pectoris. Its therapeutic effects are intrinsically linked to its pharmacokinetic profile and metabolic fate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key pharmacokinetic parameters are summarized, and a detailed account of its biotransformation is presented, including an inferred metabolic pathway. Furthermore, this guide outlines detailed experimental protocols for the quantification of this compound and its primary metabolite in biological matrices, based on established analytical methodologies for structurally related compounds. Visual diagrams are provided to illustrate the metabolic pathway and a representative bioanalytical workflow.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by good oral absorption, high plasma protein binding, and a relatively short elimination half-life. The primary route of elimination is through renal excretion of its metabolites.[1]
Absorption
This compound is well-absorbed following oral administration, with a reported oral bioavailability of approximately 85%.[1]
Distribution
Metabolism
The biotransformation of this compound is a critical aspect of its disposition. The primary metabolic pathway is N-demethylation, leading to the formation of its major active metabolite, norephedrine (B3415761).[1] This metabolic conversion is significant, with approximately 75% to 100% of an administered dose of this compound being excreted in the urine as norephedrine.[1] While direct evidence for the specific enzymes responsible for this compound metabolism is limited, based on the metabolism of structurally similar compounds such as oxycodone, it is highly probable that cytochrome P450 enzymes, particularly CYP2D6, are involved in the N-demethylation process.[2][3]
Excretion
This compound and its metabolites are primarily eliminated from the body via the kidneys. It is reported that 90% of the active metabolites are excreted in the urine.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 85% | [1] |
| Plasma Protein Binding | Almost 100% | [1] |
| Elimination Half-life (t½) | 4.2 hours | [1] |
| Major Metabolite | Norephedrine | [1] |
| Route of Excretion | 90% in urine (as active metabolites) | [1] |
| Fraction Excreted as Norephedrine | 75-100% | [1] |
| Volume of Distribution (Vd) | Not Reported |
Metabolism of this compound
Inferred Metabolic Pathway
The metabolism of this compound is believed to proceed primarily through Phase I reactions, with N-demethylation being the most prominent transformation. The resulting metabolite, norephedrine, is pharmacologically active.
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound are not extensively published. However, based on methodologies employed for the analysis of structurally similar compounds like norephedrine and other beta-adrenergic agonists in biological matrices, a representative experimental protocol can be outlined.
Quantification of this compound and Norephedrine in Human Plasma by LC-MS/MS
This section describes a plausible method for the simultaneous determination of this compound and its major metabolite, norephedrine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
4.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to achieve separation of this compound, norephedrine, and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
4.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, norephedrine, and the internal standard.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.
4.1.4. Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound. While key parameters such as oral bioavailability, plasma protein binding, and elimination half-life are established, further research is warranted to definitively determine its volume of distribution and the specific enzymes responsible for its biotransformation. The provided experimental protocols, based on established analytical techniques for similar compounds, offer a robust framework for future pharmacokinetic and metabolic studies of this compound. A thorough understanding of these ADME properties is essential for the rational development and clinical application of this and other related cardiovascular drugs.
References
The Effect of Oxyfedrine on Myocardial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the pharmacological agent oxyfedrine (B31961), with a core focus on its effects on the metabolic processes within the myocardium. It synthesizes available data on its mechanism of action, hemodynamic consequences, and direct and indirect influences on cardiac energy substrate utilization.
Core Mechanism of Action: Beta-Adrenergic Partial Agonism
This compound is classified as a partial agonist at cardiac β-adrenergic receptors, primarily β1-receptors.[1][2][3] Its therapeutic effect is derived from a dual action: it possesses intrinsic sympathomimetic activity, but it also antagonizes the effects of more potent catecholamines like isoprenaline.[2]
This partial agonism means that this compound's effect is context-dependent. In a state of low sympathetic tone, it acts as an agonist, stimulating the heart. In a state of high sympathetic tone (e.g., during stress or exercise), it acts as an antagonist, protecting the myocardium from excessive stimulation.[2][4]
Signaling Pathway
Stimulation of β1-adrenergic receptors by this compound initiates a well-defined signaling cascade within the cardiac myocyte.[1] The binding of this compound to the Gs protein-coupled receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates multiple downstream targets, including L-type calcium channels, to increase calcium influx and enhance myocardial contractility.[5]
Effects on Myocardial Hemodynamics
This compound's partial agonism results in a unique hemodynamic profile. It can increase cardiac performance while simultaneously blunting excessive responses to potent beta-agonists.
Quantitative Hemodynamic Data
The following tables summarize quantitative data from key clinical studies investigating this compound's hemodynamic effects.
Table 1: Attenuation of Isoprenaline-Induced Hemodynamic Changes by this compound in Healthy Volunteers [2] (Data presented as mean percentage change from baseline. Values in parentheses indicate the response to Isoprenaline after an 8 mg IV bolus of this compound.)
| Parameter | Isoprenaline (2.73 µ g/min ) | Isoprenaline (6.16 µ g/min ) |
| Heart Rate | +33% (+19%) | +83% (+62%) |
| Cardiac Output | +90% (+30%) | +153% (+71%) |
| Systolic Blood Pressure | +16% (+6%) | +20% (+7%) |
| Stroke Volume | +42% (+10%) | +38% (+6%) |
| Peripheral Vascular Resistance | -50% (-31%) | -63% (-50%) |
| Cardiac Work | +86% (+19%) | +148% (+54%) |
Table 2: Hemodynamic Effects of Intravenous this compound at Rest and During Exercise in Patients with Stable Angina [6] (Data presented as mean ± SD. N=18 patients. Placebo vs. 8 mg IV this compound.)
| Parameter | Condition | Placebo | This compound | P-value |
| Heart Rate (bpm) | Rest | 84 ± 23 | 103 ± 19 | < 0.01 |
| Systolic BP (mmHg) | Rest | 123 ± 16 | 133 ± 20 | < 0.01 |
| Double Product (x10³) | Rest | 11.0 ± 2.0 | 13.7 ± 3.1 | < 0.01 |
| Total Work Done (J/kg) | Exercise | 312 ± 189 | 370 ± 209 | < 0.01 |
| Peak Double Product (x10³) | Exercise | 20.6 ± 6.1 | 22.5 ± 6.4 | < 0.01 |
Effects on Myocardial Metabolism
Direct quantitative data on the effect of this compound on specific myocardial metabolites is limited in currently accessible literature. A key study from 1969 investigated its effects on myocardial acetoacetate, glucose, fatty acids, lactate, and pyruvate, but its results are not available for analysis.[7] However, significant insights into its metabolic impact can be inferred from its known actions on myocardial perfusion and function, particularly under ischemic conditions.
Myocardial Oxygenation and Energy Preservation
This compound is understood to improve myocardial metabolism, enhancing the heart's ability to tolerate hypoxic conditions.[1] This is achieved through several mechanisms:
-
Increased Coronary Blood Flow: As a vasodilator, this compound increases coronary circulation, improving oxygen delivery to the myocardium.[1]
-
Increased Myocardial Oxygen Consumption: In anesthetized cats, this compound was found to increase the heart's oxygen uptake, which, coupled with its positive inotropic action, suggests an improvement in metabolic efficiency rather than a simple increase in workload.[1]
-
Preservation of ATP: In a canine model of myocardial stunning (ischemia-reperfusion injury), administration of this compound just before reperfusion was effective in preventing the incomplete regeneration of myocardial ATP observed in the control group.[8] This indicates a protective effect on the myocyte's primary energy currency during a critical metabolic challenge.
The logical relationship between this compound's properties and its metabolic benefit is visualized below.
Key Experimental Protocols
The following sections detail the methodologies employed in significant studies that form the basis of our understanding of this compound's effects.
Canine Model of Myocardial Stunning
This protocol was designed to assess the effect of this compound on hemodynamic and metabolic changes following ischemia-reperfusion injury.[8]
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Sodium pentobarbital.
-
Surgical Procedure:
-
A left thoracotomy is performed.
-
The left anterior descending (LAD) coronary artery is isolated.
-
A reversible snare is placed around the LAD for occlusion.
-
Catheters are placed to measure mean arterial pressure (MAP), left ventricular systolic pressure (LVSP), and left ventricular end-diastolic pressure (LVEDP).
-
-
Experimental Workflow:
-
Baseline: Hemodynamic parameters are recorded.
-
Ischemia: The LAD is occluded for a defined period (e.g., 15 minutes).
-
Intervention: Just prior to reperfusion, the test group receives this compound (1 mg/kg, IV), while the control group receives saline.
-
Reperfusion: The snare is released, and blood flow is restored for a defined period (e.g., 30 minutes).
-
Endpoint Measurement: Hemodynamic parameters are continuously monitored. At the end of the reperfusion period, myocardial tissue samples are taken for biochemical analysis (e.g., ATP content measurement via spectrophotometry or HPLC).
-
Human Volunteer Model of Beta-Receptor Interaction
This protocol was designed to investigate this compound's partial agonist properties by observing its interaction with a full agonist, isoprenaline.[2]
-
Subjects: 12 healthy male volunteers.
-
Protocol:
-
Phase 1 (Isoprenaline alone):
-
An intravenous infusion of isoprenaline is administered.
-
The dose is titrated to achieve a target heart rate (e.g., 113 bpm).
-
Hemodynamic parameters (heart rate, cardiac output, blood pressure, etc.) and systolic time intervals are measured at various infusion rates.
-
-
Washout: The isoprenaline infusion is stopped, and parameters are allowed to return to baseline.
-
Intervention: A single intravenous bolus of this compound (8 mg) is administered.
-
Phase 2 (Isoprenaline + this compound): The protocol from Phase 1 is repeated, with the isoprenaline infusion being administered in the presence of this compound.
-
-
Data Analysis: The dose-response curves for isoprenaline's effects before and after this compound administration are compared to determine the extent of antagonism.
Conclusion and Implications for Drug Development
This compound presents a unique pharmacological profile as a β-adrenergic partial agonist. Its primary effect on myocardial metabolism appears to be indirect, stemming from its ability to improve the balance between myocardial oxygen supply and demand. By increasing coronary blood flow and preventing excessive cardiac stimulation under high sympathetic tone, it creates a more favorable environment for efficient energy metabolism, evidenced by the preservation of myocardial ATP stores during reperfusion.[8]
For drug development professionals, this compound serves as a case study in the therapeutic potential of partial agonism. While it does not appear to be a direct metabolic modulator in the same class as fatty acid oxidation inhibitors, its hemodynamic effects lead to a significant and beneficial metabolic outcome. Future research should aim to procure the quantitative metabolic data from historical studies and explore whether, beyond its primary receptor-mediated effects, this compound has any secondary influence on metabolic signaling pathways such as AMPK or on the expression of genes governing substrate preference. Such information would provide a more complete picture of its metabolic impact and could inform the development of new anti-anginal agents with optimized hemodynamic and metabolic properties.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of intravenous this compound on exercise in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Experimental studies of the modification of myocardial metabolism with oxyfedrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Affinity of Oxyfedrine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Oxyfedrine (B31961) is a coronary vasodilator that has been used in the treatment of angina pectoris. Its therapeutic effects are primarily attributed to its interaction with the adrenergic system, where it acts as a partial agonist at β-adrenergic receptors. Understanding the precise receptor binding affinity of this compound is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding further drug development. This whitepaper aims to provide an in-depth technical guide on the receptor binding characteristics of this compound, addressing the available data, relevant experimental methodologies, and associated cellular signaling.
Receptor Binding Affinity of this compound
Extensive literature searches did not yield specific quantitative binding affinity values (Kᵢ, Kₐ, IC₅₀) for this compound at various adrenergic receptor subtypes. However, qualitative descriptions of its binding profile are consistently reported.
Table 1: Summary of this compound Receptor Binding Profile
| Receptor Target | Binding Action | Reported Affinity/Selectivity |
| β-Adrenergic Receptors | Partial Agonist | Non-selective for β₁ and β₂ subtypes.[1] |
| Selective for β- over α-adrenergic receptors.[1] | ||
| α-Adrenergic Receptors | Weak Antagonist/Partial Agonist | Interaction reported at high concentrations.[1] |
Note: This table is based on qualitative descriptions from the literature. Specific quantitative affinity values are not available.
Signaling Pathways
This compound, as a partial agonist at β-adrenergic receptors, modulates intracellular signaling primarily through the Gs protein-coupled receptor (GPCR) pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of the drug.
Figure 1: β-Adrenergic Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The following sections describe representative protocols that can be employed to determine the receptor binding affinity of a compound like this compound.
Radioligand Displacement Assay for β-Adrenergic Receptors
This protocol is a standard method for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human β₁ or β₂-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity β-adrenergic receptor antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Unlabeled Competitor (Test Compound): this compound.
-
Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM propranolol).
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Figure 2: Experimental Workflow for a Radioligand Displacement Assay.
Conclusion
This compound functions as a partial agonist at β-adrenergic receptors, with a preference for these over α-adrenergic receptors. While this qualitative understanding is well-established, a significant gap exists in the literature regarding the specific quantitative binding affinities of this compound. The experimental protocols detailed in this whitepaper provide a robust framework for researchers to determine these crucial parameters. The elucidation of precise Kᵢ, Kₐ, and IC₅₀ values for this compound at various adrenergic receptor subtypes will be invaluable for a more complete pharmacological characterization of this compound and for the rational design of future cardiovascular therapeutics.
References
Oxyfedrine: A Technical Guide on its Discovery, History, and Action as a Coronary Vasodilator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) is a sympathomimetic agent and coronary vasodilator historically used in the management of coronary artery disease and angina pectoris. This technical guide provides an in-depth overview of the discovery, history, synthesis, mechanism of action, and key experimental findings related to this compound's effects as a coronary vasodilator. Quantitative data from seminal studies are summarized in tabular format, and detailed experimental protocols are provided. Furthermore, the signaling pathways involved in its mechanism of action are illustrated using Graphviz diagrams to facilitate a deeper understanding of its pharmacological effects at the molecular level.
Discovery and History
This compound, a phenethylamine (B48288) and amphetamine derivative, was developed as a coronary vasodilator. A key milestone in its history is the U.S. Patent 3,225,095, filed on behalf of Degussa, which describes the synthesis of related compounds.[1] While the initial discovery timeline is not extensively documented in readily available literature, its development and marketing occurred in Europe, Hong Kong, India, and Central America under brand names such as Ildamen and Myofedrin.[1] Pharmaceutical companies including Baxter Healthcare and Pfizer have been associated with its research and development.[2]
Synthesis of this compound
The chemical synthesis of this compound is achieved through a Mannich condensation reaction. This reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group.
Experimental Protocol: Mannich Condensation for this compound Synthesis
The synthesis of this compound involves the reaction of three key components:
-
An active hydrogen compound: m-Acetylanisole (3-acetylanisole)
-
An amine: Phenylpropanolamine
Reaction Scheme:
The Mannich condensation for this compound synthesis proceeds as follows: Phenylpropanolamine is reacted with formaldehyde and m-acetylanisole. The reaction typically involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the ketone (m-acetylanisole).
Illustrative Workflow for Synthesis:
Caption: Synthesis of this compound via Mannich Condensation.
Mechanism of Action as a Coronary Vasodilator
This compound exerts its therapeutic effects through a dual mechanism of action: it acts as a beta-adrenergic receptor partial agonist and a direct vasodilator.[1][3][4] This multifaceted action leads to an improvement in myocardial oxygen supply and enhanced cardiac function.
Beta-Adrenergic Receptor Agonism
This compound is a non-selective partial agonist for β1- and β2-adrenergic receptors.[1] Its interaction with these receptors, particularly the β1-receptors in the heart, initiates a signaling cascade that results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[3][5] A key aspect of its action is the ability to improve myocardial metabolism, allowing the heart to better withstand hypoxic conditions.[3]
Signaling Pathway of Beta-Adrenergic Receptor Stimulation:
Caption: this compound's Beta-Adrenergic Signaling Pathway.
Vasodilatory Action
In addition to its effects on the myocardium, this compound directly relaxes the smooth muscle cells in the walls of coronary arteries.[4] This vasodilation reduces vascular resistance and leads to an increase in coronary blood flow, thereby improving oxygen delivery to the heart muscle.[4] This action is particularly beneficial in patients with angina pectoris as it helps to alleviate ischemia.[4]
Quantitative Data from Key Experiments
Several preclinical and clinical studies have quantified the effects of this compound on coronary circulation and cardiac function.
Table 1: Effect of Intravenous this compound on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease
| Parameter | Baseline (mean ± SD) | After this compound (mean ± SD) | Percentage Change | p-value |
| Myocardial Blood Flow (Stenotic Vessels) | 0.90 ± 0.15 ml/g/min | 1.20 ± 0.31 ml/g/min | +25% | p = 0.002 |
| Myocardial Blood Flow (Non-stenotic Vessels) | 1.08 ± 0.19 ml/g/min | 1.38 ± 0.49 ml/g/min | +22% | p < 0.05 |
Data from Kaski et al. (1991).[6]
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Stable Angina
| Parameter | Placebo (mean ± SD) | This compound (mean ± SD) | p-value |
| Resting Heart Rate | 84 ± 23 bpm | 103 ± 19 bpm | p < 0.01 |
| Resting Systolic Blood Pressure | 123 ± 16 mmHg | 133 ± 20 mmHg | p < 0.01 |
| Time to 1mm ST Segment Depression | 1.5 ± 1.5 min | 1.9 ± 1.5 min | p < 0.05 |
| Total Work Done | 312 ± 189 joules/kg | 370 ± 209 joules/kg | p < 0.01 |
Data from a double-blind crossover trial.[7]
Detailed Experimental Protocols
Assessment of Regional Myocardial Blood Flow in Humans
-
Study Design: The study involved six patients with chronic stable angina, positive exercise tests, and documented coronary artery disease.
-
Methodology: Regional myocardial blood flow was measured using positron emission tomography (PET) with 15-oxygen labeled water.
-
Procedure: Baseline measurements of myocardial blood flow were taken. Subsequently, a single intravenous bolus of this compound (0.11-0.13 mg/kg) was administered, and myocardial blood flow was measured again after 10 minutes. Heart rate and systolic blood pressure were monitored throughout the procedure.[6]
Experimental Workflow for Myocardial Blood Flow Study:
Caption: Workflow of a PET study on this compound.
Clinical Trial in Patients with Angina Pectoris
-
Study Design: A comparative clinical trial was conducted with thirty consecutive patients with stable angina pectoris. The study compared the effects of this compound with a placebo and oxprenolol.
-
Methodology: Patients enrolled had typical symptoms of effort-induced angina, normal resting electrocardiograms, and evidence of cardiac ischemia on exercise.
-
Procedure: The total exercise time and the time to the onset of angina were measured to assess the efficacy of the treatments.[8]
Conclusion
This compound is a coronary vasodilator with a unique dual mechanism of action involving beta-adrenergic agonism and direct vasodilation. Its ability to increase coronary blood flow and improve myocardial metabolism made it a therapeutic option for angina pectoris. The quantitative data from clinical studies demonstrate its efficacy in improving myocardial perfusion in patients with coronary artery disease. The detailed signaling pathways and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular pharmacology. Although its use has declined in many regions, the study of this compound provides valuable insights into the pharmacological management of coronary artery disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. [Mechanism of the antianginal action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of intravenous this compound on exercise in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pkheartjournal.com [pkheartjournal.com]
An In-depth Technical Guide to the Cardiovascular Effects of Oxyfedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) is a sympathomimetic agent with a unique cardiovascular profile, characterized by its dual action as a partial β-adrenergic receptor agonist and a vasodilator.[1][2] Primarily indicated for the treatment of angina pectoris and myocardial infarction, its mechanism of action involves enhancing myocardial oxygen supply and improving cardiac metabolism without significantly increasing cardiac workload.[1][3] This technical guide provides a comprehensive review of the cardiovascular effects of this compound, summarizing key quantitative data from clinical and preclinical studies, detailing experimental protocols, and visualizing its core signaling pathway.
Mechanism of Action
This compound's cardiovascular effects are rooted in its multifaceted mechanism of action. It acts as a partial agonist at β-adrenergic receptors, appearing to be non-selective for β1 and β2 subtypes.[4] This interaction stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[5]
In the myocardium, elevated cAMP levels lead to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[1][6] However, a key feature of this compound is that these effects do not typically precipitate angina pectoris, suggesting a favorable balance between increased cardiac work and improved myocardial oxygenation.[1]
Simultaneously, this compound induces vasodilation of coronary and peripheral blood vessels.[1][5] This is also mediated by the increase in cAMP in vascular smooth muscle, which leads to relaxation, reduced peripheral resistance, and a decrease in cardiac workload.[2][5] Furthermore, a major active metabolite of this compound is norephedrine, which can act as a norepinephrine (B1679862) releasing agent, potentially contributing to its sympathomimetic effects.[4]
Signaling Pathway
The primary signaling cascade initiated by this compound in cardiovascular tissues is the β-adrenergic pathway.
Quantitative Cardiovascular Effects
The following tables summarize the key quantitative data on the cardiovascular effects of this compound from notable studies.
Table 1: Effects on Myocardial Blood Flow in Patients with Coronary Artery Disease
| Parameter | Baseline (mean ± SD) | Post-Oxyfedrine (mean ± SD) | Percentage Change | p-value |
| Myocardial Blood Flow (Stenotic Regions) | 0.90 ± 0.15 ml/g/min | 1.20 ± 0.31 ml/g/min | +25% | 0.002 |
| Myocardial Blood Flow (Normal Regions) | 1.08 ± 0.19 ml/g/min | 1.38 ± 0.49 ml/g/min | +22% | <0.05 |
| Heart Rate | Unchanged | Unchanged | - | - |
| Systolic Blood Pressure | Unchanged | Unchanged | - | - |
| Data from Kaski JC, et al. (1991).[7] |
Table 2: Electrophysiological Effects in Patients
| Parameter | Dosage | Percentage Change |
| Absolute Sinus Node Recovery Time | 0.3 mg/kg/hr | -16% (shortening) |
| Rate-Corrected Sinus Node Recovery Time | 0.3 mg/kg/hr | -27% (shortening) |
| Sinus Cycle Length | 0.3 mg/kg/hr | -9% (slight decrease) |
| AV-Nodal Conduction | 0.3 mg/kg/hr | Slightly accelerated |
| HV-Interval | 0.3 and 0.6 mg/kg/hr | Unchanged |
| Data from Rettig G, et al. (1982).[8] |
Table 3: Hemodynamic Effects of Isoprenaline Before and After this compound in Healthy Volunteers
| Parameter | Isoprenaline (6.16 µ g/min ) | Isoprenaline after this compound (8 mg IV) |
| Heart Rate (% change) | +83% | +62% |
| Cardiac Output (% change) | +153% | +71% |
| Systolic Blood Pressure (% change) | +20% | +7% |
| Stroke Volume (% change) | +38% | +6% |
| Peripheral Vascular Resistance (% change) | -63% | -50% |
| Data from Sternitzke N, et al. (1984), demonstrating a beta-antagonistic property of this compound.[9] |
Experimental Protocols
This section details the methodologies of key experiments cited in this review.
Study of Myocardial Blood Flow in Patients with Coronary Artery Disease (Kaski JC, et al., 1991)
-
Objective: To assess the effects of intravenous this compound on regional myocardial blood flow in patients with coronary artery disease.[7]
-
Subjects: Six patients with chronic stable angina, positive exercise tests, and documented coronary artery disease.[7]
-
Drug Administration: A single intravenous bolus of this compound (0.11-0.13 mg/kg) was administered.[7]
-
Methodology: Regional myocardial blood flow was measured using positron emission tomography (PET) with 15-oxygen labeled water. Measurements were taken at baseline and 10 minutes after the administration of this compound.[7]
-
Experimental Workflow:
Study of Electrophysiological Effects in Patients (Rettig G, et al., 1982)
-
Objective: To study the electrophysiologic effects of this compound on sinus nodal function and atrioventricular conduction.[8]
-
Subjects: 20 patients.[8]
-
Drug Administration: this compound was administered intravenously at doses of 0.3 mg/kg/hr and 0.6 mg/kg/hr.[8]
-
Methodology: Electrophysiological studies were conducted to measure parameters including sinus cycle length, sinus node recovery time (absolute and rate-corrected), sinoatrial conduction time, and AV-nodal conduction (at sinus rhythm and during atrial stimulation). The HV-interval was also assessed.[8]
Study of Hemodynamic Effects in Healthy Volunteers (Sternitzke N, et al., 1984)
-
Objective: To investigate a possible dual (agonist/antagonist) action of this compound on β-adrenergic receptors.[9]
-
Subjects: 12 healthy volunteers.[9]
-
Drug Administration:
-
Intravenous infusion of isoprenaline, with the dose titrated to a mean target heart rate of 113 bpm.
-
After return to baseline, an intravenous bolus of 8 mg of this compound was administered.
-
The isoprenaline infusion protocol was then repeated.[9]
-
-
Methodology: Hemodynamics and systolic time intervals were studied. Measured parameters included heart rate, cardiac output, systolic blood pressure, stroke volume, peripheral vascular resistance, cardiac work, pre-ejection period, isovolumic contraction time, systolic ejection rate, and tension time index.[9]
Discussion and Conclusion
The available evidence consistently demonstrates that this compound possesses a unique cardiovascular profile. Its ability to increase myocardial blood flow in both stenotic and non-stenotic coronary regions, as shown by Kaski et al., provides a clear mechanism for its antianginal effects.[7] The moderate positive chronotropic and inotropic effects, coupled with a slight acceleration of AV-nodal conduction, are consistent with its action as a β-adrenergic agonist.[8]
The study by Sternitzke et al. is particularly insightful, as it highlights the partial agonist nature of this compound.[9] By attenuating the hemodynamic effects of a potent β-agonist like isoprenaline, this compound demonstrates a degree of β-blocking activity. This dual action likely contributes to its therapeutic efficacy, allowing for an increase in myocardial oxygen supply without a detrimental increase in cardiac workload and oxygen demand.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound as an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. [Mechanism of the antianginal action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of this compound on sinus nodal function and AV-conduction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Major Active Metabolites of Oxyfedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) is a sympathomimetic agent and coronary vasodilator that has been used in the treatment of angina pectoris. Its pharmacological effects are attributed not only to the parent compound but also significantly to its major active metabolite. This technical guide provides a comprehensive overview of the metabolism of this compound, focusing on its primary active metabolite, norephedrine (B3415761). The guide details the biotransformation pathway, presents quantitative pharmacokinetic data, outlines relevant experimental methodologies, and illustrates the signaling pathways involved in the pharmacological actions of both this compound and norephedrine.
Biotransformation of this compound
The primary metabolic pathway of this compound in the body is N-dealkylation, which results in the formation of its major active metabolite, norephedrine. This biotransformation is a Phase I metabolic reaction, typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. Norephedrine itself is a pharmacologically active sympathomimetic amine.
A significant portion of orally administered this compound is converted to norephedrine. It has been reported that approximately 75% to 100% of an this compound dose is excreted in the urine as norephedrine, highlighting this as the principal metabolic and elimination route[1].
Experimental Workflow for In Vitro Metabolism Studies
The following diagram outlines a typical experimental workflow for investigating the in vitro metabolism of this compound using human liver microsomes.
Quantitative Pharmacokinetic Data
| Parameter | This compound | Norephedrine (from Ephedrine (B3423809) studies) | Reference |
| Oral Bioavailability | ~85% | Not directly administered | [1] |
| Elimination Half-life (t½) | 4.2 hours | ~3-6 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | Not specified | ~2-4 hours | |
| Volume of Distribution (Vd) | Not specified | ~3-5 L/kg | |
| Renal Excretion as Metabolite | 75-100% excreted as norephedrine | N/A | [1] |
Experimental Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic conversion of this compound to norephedrine using human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), this compound (at various concentrations, e.g., 1-100 µM), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of norephedrine.
Analytical Method for Quantification of this compound and Norephedrine
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the simultaneous quantification of this compound and norephedrine in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Norephedrine: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: Collision energy and other MS parameters should be optimized for each analyte and the internal standard.
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.
Signaling Pathways
This compound: β-Adrenergic Receptor Partial Agonist
This compound acts as a partial agonist at β-adrenergic receptors. This means it binds to and activates these receptors, but with a lower intrinsic efficacy than a full agonist. The signaling cascade initiated by β-adrenergic receptor activation is depicted below.
Norephedrine: Norepinephrine (B1679862) Releasing Agent
Norephedrine, the active metabolite, functions as a norepinephrine releasing agent. It is taken up into presynaptic nerve terminals and displaces norepinephrine from storage vesicles, leading to an increased concentration of norepinephrine in the synaptic cleft.
Conclusion
The pharmacological activity of this compound is complex, involving the direct action of the parent drug as a β-adrenergic partial agonist and the indirect sympathomimetic effects of its major active metabolite, norephedrine. Understanding the biotransformation, pharmacokinetics, and distinct mechanisms of action of both compounds is crucial for a complete assessment of the drug's efficacy and safety profile. This technical guide provides a foundational overview for researchers and professionals in the field of drug development, highlighting the importance of considering active metabolites in pharmacological and clinical evaluations. Further dedicated studies are warranted to provide more precise comparative quantitative data for this compound and norephedrine.
References
Methodological & Application
Application Notes and Protocols for Oxyfedrine in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of oxyfedrine (B31961) in in vitro cell culture studies. This document details recommended dosages, experimental protocols, and the underlying signaling pathways of this compound's action in both cancer and vascular smooth muscle cell models.
I. Introduction
This compound is a vasodilator and a partial β-adrenoceptor agonist. It has been shown to decrease the tonicity of coronary vessels and improve myocardial metabolism. Recent research has also highlighted its potential as a sensitizer (B1316253) in cancer therapy through its inhibitory effects on aldehyde dehydrogenase (ALDH). These notes provide protocols for investigating these dual activities in vitro.
II. Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies. These values can serve as a starting point for designing dose-response experiments.
| Cell Type/Tissue | This compound Concentration | Observed Effect | Reference |
| HCT116 (Human Colorectal Carcinoma) | 50 µM | Suppression of aldehyde dehydrogenase (ALDH) activity; sensitization to GSH-depleting agents, leading to cell death. | [1] |
| HSC-4 (Human Oral Squamous Cell Carcinoma) | 50 µM | Suppression of aldehyde dehydrogenase (ALDH) activity; sensitization to GSH-depleting agents, leading to cell death. | |
| Rat Isolated Portal Vein | 0.01-1.0 µg/mL | Inhibition of spontaneous myogenic activity. | |
| Rat Isolated Portal Vein | 1-12 µg/mL | Increased myogenic activity. |
III. Experimental Protocols
A. Protocol for a Cancer Cell Line (HCT116)
This protocol outlines the treatment of the HCT116 human colorectal carcinoma cell line with this compound to investigate its effect on cell viability and ALDH activity.
1. Materials:
-
HCT116 cell line (ATCC® CCL-247™)
-
McCoy's 5a Medium (e.g., GIBCO #16600)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride
-
Cell viability assay kit (e.g., MTS or MTT)
-
ALDH activity assay kit (e.g., ALDEFLUOR™ assay)
-
96-well and 6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
2. HCT116 Cell Culture:
-
Culture HCT116 cells in McCoy's 5a Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[2][3]
-
Subculture the cells when they reach 70-90% confluency.[2] To do this, wash the cell monolayer with PBS, add Trypsin-EDTA solution, and incubate for 5 minutes to detach the cells.[2] Neutralize the trypsin with complete growth medium and re-seed the cells in new flasks at a 1:5 ratio.[2]
3. This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Further dilutions should be made in the complete growth medium.
-
For cell viability assays, seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well. Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for 24, 48, and 72 hours.
-
For ALDH activity assays, seed cells in 6-well plates and treat with 50 µM this compound for 48 hours.[1]
4. Assessment of Cell Viability and ALDH Activity:
-
Cell Viability: Following treatment, assess cell viability using an MTS or MTT assay according to the manufacturer's instructions. Measure the absorbance to determine the percentage of viable cells relative to an untreated control.
-
ALDH Activity: Measure ALDH activity using a commercially available kit, such as the ALDEFLUOR™ assay, following the manufacturer's protocol.[1] This typically involves incubating the cells with a fluorescent ALDH substrate and analyzing the fluorescence using flow cytometry.
B. Protocol for Isolated Rat Portal Vein
This protocol describes the preparation and treatment of isolated rat portal vein to study the effects of this compound on vascular smooth muscle contractility.
1. Materials:
-
Male Wistar rats (200-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound hydrochloride
-
Organ bath system with force transducer
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Surgical instruments
2. Isolation and Preparation of Rat Portal Vein:
-
Humanely euthanize the rat according to institutional guidelines.
-
Open the abdominal cavity and carefully expose the portal vein.[4][5]
-
Excise a segment of the portal vein and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, clean the vein of adhering connective tissue and cut it into helical strips or rings.
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1g, replacing the bath solution every 15 minutes.
3. This compound Treatment and Response Measurement:
-
After equilibration, record the spontaneous myogenic activity of the portal vein.
-
Add this compound to the organ bath in a cumulative manner to achieve final concentrations ranging from 0.01 µg/mL to 20 µg/mL.
-
Record the changes in contractile force (inhibition or stimulation) at each concentration.
-
Construct a concentration-response curve to determine the EC₅₀ or IC₅₀ values.
IV. Signaling Pathways and Experimental Workflows
A. β-Adrenergic Signaling Pathway
This compound acts as a partial agonist at β-adrenergic receptors. The binding of this compound to these receptors initiates a signaling cascade that is crucial for its cardiovascular effects.
Caption: β-Adrenergic signaling cascade initiated by this compound.
B. This compound's Dual Action in Cancer Cells
In cancer cells, this compound exhibits a dual mechanism involving both its primary vasodilatory pathway and a secondary pathway that inhibits aldehyde dehydrogenase, leading to increased sensitivity to certain chemotherapeutics.
References
- 1. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Oxyfedrine Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of oxyfedrine (B31961) solutions in various laboratory settings. This compound hydrochloride is a β-adrenoreceptor agonist known for its vasodilatory and cardiotonic effects.[1] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for proper handling and solution preparation.
| Property | Value |
| Molecular Formula | C₁₉H₂₄ClNO₃[2] |
| Molecular Weight | 349.85 g/mol [2] |
| Appearance | White to off-white solid[2] |
| Solubility | DMSO: ≥ 175 mg/mL (500.21 mM)[2] |
| Storage (Solid) | 4°C, sealed, away from moisture and light[2] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[2] |
Solution Preparation Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent for initial dissolution.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, weigh 3.4985 mg.
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of DMSO. For a 10 mM stock solution, add 1 mL of DMSO for every 3.4985 mg of powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cellular toxicity, typically below 0.5%.[3][4]
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Sterile physiological buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.
-
Intermediate Dilution (optional but recommended): To minimize the risk of precipitation, perform an intermediate dilution of the stock solution in DMSO before diluting into the aqueous buffer. For example, dilute the 10 mM stock 1:10 in sterile DMSO to obtain a 1 mM solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock or intermediate solution in your chosen aqueous buffer or cell culture medium. It is best to make the initial serial dilutions in DMSO and then add the final diluted sample to your aqueous medium.
-
Example for a final concentration of 10 µM: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix gently by pipetting.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to the assay wells. This is essential to account for any effects of the solvent on the cells.[3]
Protocol 3: Preparation of this compound Solutions for Isolated Organ Bath Experiments
This protocol is for preparing this compound solutions in physiological salt solutions (PSS), such as Krebs-Henseleit solution, for isolated tissue and organ bath experiments.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Physiological Salt Solution (e.g., Krebs-Henseleit solution), pre-warmed to 37°C and gassed with 95% O₂ / 5% CO₂.
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound hydrochloride stock solution.
-
Direct Dilution: Prepare working solutions by diluting the stock solution directly into the pre-warmed and gassed PSS. Due to the larger volume of the organ bath, the final DMSO concentration is typically very low.
-
Example for a 1 µM final concentration in a 20 mL organ bath: Add 2 µL of the 10 mM stock solution to the 20 mL of PSS in the organ bath.
-
-
Cumulative Dosing: For constructing concentration-response curves, it is common to add cumulative concentrations of the drug to the organ bath. Calculate the required volume of the stock solution to add at each step to achieve the desired final concentration in the bath.
Stability Considerations: this compound has been shown to degrade by approximately 15% in Krebs-Henseleit solution over a period of 100 minutes, which is the typical duration for generating a complete concentration-effect curve.[5] Researchers should be mindful of this degradation when conducting prolonged experiments.
Experimental Protocols and Data
Cardiomyocyte Contractility Assay
This compound, as a β-adrenergic agonist, is expected to increase the contractility of cardiomyocytes. This can be assessed using various in vitro models, including isolated primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Protocol:
-
Cell Plating: Plate cardiomyocytes on a suitable substrate (e.g., laminin-coated dishes or microelectrode array plates).
-
Equilibration: Allow the cells to equilibrate in the appropriate culture medium under standard culture conditions (37°C, 5% CO₂).
-
Compound Addition: Prepare this compound working solutions in pre-warmed culture medium as described in Protocol 2. Add the desired concentrations of this compound or vehicle control to the cells.
-
Data Acquisition: Measure cardiomyocyte contractility using a suitable platform. This can include video microscopy to analyze sarcomere shortening, or impedance-based systems to measure beat amplitude and frequency.[6][7]
-
Analysis: Quantify parameters such as beat rate, contraction amplitude, and relaxation velocity.
Expected Results: Treatment with this compound is expected to lead to a dose-dependent increase in cardiomyocyte contractility, mimicking the effects of other β-adrenergic agonists like isoproterenol.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
Recent studies have shown that this compound can also act as an inhibitor of aldehyde dehydrogenase (ALDH), which may have implications for its use in cancer research.[8]
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to the instructions of a commercial ALDH activity assay kit.
-
Compound Incubation: Pre-incubate the lysate with varying concentrations of this compound for a specified period.
-
Assay Reaction: Initiate the ALDH activity assay by adding the substrate (e.g., acetaldehyde) and monitoring the production of NADH, typically through a colorimetric or fluorometric readout.[9]
-
Data Analysis: Calculate the percentage of ALDH inhibition for each this compound concentration and determine the IC₅₀ value.
Expected Results: this compound is expected to show a dose-dependent inhibition of ALDH activity. For example, in one study, 50 μM this compound suppressed ALDH activity in HCT116 and HSC-4 cells after 48 hours of treatment.[2]
Quantitative Data Summary
| Experiment | Model System | Parameter Measured | This compound Concentration | Result | Reference |
| ALDH Activity | HCT116 and HSC-4 cells | ALDH activity | 50 µM (48 h) | Suppression of ALDH activity | [2] |
| Myogenic Activity | Rat isolated portal vein | Spontaneous myogenic activity | 0-1 µg/mL | Inhibition of activity | [2] |
| Tumor Growth (in vivo) | HCT116 cell xenograft mice | Tumor growth | 10 mg/kg (i.p.) | Suppression of tumor growth when combined with sulfasalazine | [2] |
| Anti-anginal Action (in vivo) | Cats | Hemodynamic changes | 14 mg/kg (p.o., for 3-4 weeks) | Demonstrated anti-anginal action | [2] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Primary Signaling Pathway: β-Adrenergic Receptor Activation
Experimental Workflow for Preparing this compound Working Solutions
References
- 1. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. [Stability of this compound in pharmacological experiments in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Characterization MEA assays | Axion Biosystems [axionbiosystems.com]
- 7. Inotropy Assay | Axion Biosystems [axionbiosystems.com]
- 8. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Oxyfedrine Administration in Rodent Models: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) is a β-adrenergic receptor agonist known for its vasodilatory and positive inotropic effects on the myocardium.[1][2][3][4] These properties make it a compound of interest in cardiovascular research, particularly in studies related to angina pectoris and myocardial infarction.[3][5] Its mechanism of action primarily involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This cascade results in vasodilation and enhanced myocardial contractility.[1][5] This document provides detailed application notes and protocols for the administration of this compound in rodent models to study its cardiovascular effects.
Data Presentation
The following tables summarize recommended starting dosages for this compound administration in rodent models, extrapolated from studies in other animal species, and key cardiovascular parameters to be monitored.
Table 1: Recommended Starting Dosages for this compound in Rodent Models
| Rodent Model | Route of Administration | Recommended Starting Dose Range (mg/kg) | Frequency | Reference (extrapolated from) |
| Rat | Intravenous (IV) | 0.8 - 1.6 | Single bolus or infusion | [6] (Dog study) |
| Intraperitoneal (IP) | 10 - 20 | Once daily | [7] (Rabbit/Guinea Pig study) | |
| Oral Gavage (PO) | 10 - 20 | Once daily | [1] (Cat study) | |
| Mouse | Intravenous (IV) | 0.5 - 1.5 | Single bolus or infusion | [6] (Dog study) |
| Intraperitoneal (IP) | 10 - 20 | Once daily | [7] (Rabbit/Guinea Pig study) | |
| Oral Gavage (PO) | 10 - 20 | Once daily | [1] (Cat study) |
Disclaimer: The dosages provided are extrapolated from non-rodent studies and should be considered as starting points. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model and conditions.
Table 2: Key Cardiovascular Parameters for Assessment
| Parameter | Method of Measurement | Expected Effect of this compound |
| Blood Pressure | Tail-cuff plethysmography, intra-arterial catheter | Potential decrease due to vasodilation[1] |
| Heart Rate | ECG, tail-cuff plethysmography, pulse oximetry | Potential increase due to positive chronotropic effects[2] |
| Cardiac Output | Echocardiography (Doppler), pressure-volume loop analysis | Potential increase[1] |
| Myocardial Contractility | Echocardiography (Fractional Shortening, Ejection Fraction), dP/dt measurement | Increase[1] |
| Coronary Blood Flow | Microsphere technique, laser Doppler flowmetry | Increase[2] |
| Electrocardiogram (ECG) | Subcutaneous or implanted electrodes | Monitoring for changes in heart rhythm and intervals |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound hydrochloride powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile vials
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Under aseptic conditions (e.g., in a laminar flow hood), dissolve the this compound hydrochloride powder in a small volume of sterile saline.
-
Once fully dissolved, add sterile saline to reach the final desired volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the sterile solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration Protocols
Rodent Model: Rat or Mouse
Protocol:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rodent in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the desired volume. The maximum recommended bolus injection volume is 5 ml/kg for rats and 10 ml/kg for mice.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Rodent Model: Rat or Mouse
Protocol:
-
Firmly restrain the animal, exposing the abdomen.
-
Tilt the animal slightly head-down to move the abdominal organs forward.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Aspirate to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the this compound solution. The maximum recommended injection volume is 10 ml/kg for rats and 20 ml/kg for mice.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Rodent Model: Rat or Mouse
Protocol:
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate insertion length for the gavage needle.
-
Attach a ball-tipped gavage needle to a syringe containing the this compound solution.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length. Do not force the needle if resistance is met.
-
Administer the solution slowly. The maximum recommended gavage volume is 10 ml/kg for rats and mice.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of respiratory distress.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
References
- 1. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of the antianginal action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Clinical pharmacokinetics of vasodilators. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. Stress-associated cardiovascular reaction masks heart rate dependence on physical load in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Oxyfedrine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) is a vasodilator used in the treatment of angina pectoris. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the analytical determination of this compound in plasma, primarily based on modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the limited availability of published methods specifically for this compound in plasma, the protocols herein are adapted from validated methods for structurally similar compounds, such as ephedrine (B3423809) and pseudoephedrine. These methods provide a strong foundation for the development and validation of a robust bioanalytical assay for this compound.
Analytical Methodologies
A variety of analytical techniques can be employed for the quantification of this compound in plasma. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with ultraviolet (UV) or fluorescence detection is a widely used technique for the quantification of drugs in biological matrices. For compounds like this compound, which possess a chromophore, UV detection is a viable option. Derivatization with a fluorescent tag can significantly enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. It allows for the accurate quantification of analytes at very low concentrations, minimizing interference from the complex plasma matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar compounds like this compound to improve their chromatographic properties.
Sample Preparation
Effective sample preparation is a critical step to remove interfering substances from the plasma matrix and to concentrate the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins. While quick, it may result in a less clean extract compared to other methods.
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous plasma into an immiscible organic solvent based on its partition coefficient. It offers a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain the analyte while interferences are washed away. It provides the cleanest extracts and allows for significant pre-concentration of the analyte.
Experimental Protocols
The following are detailed protocols for the quantification of this compound in plasma using LC-MS/MS, adapted from validated methods for analogous compounds.
LC-MS/MS Method Protocol
This protocol is based on a validated method for the simultaneous determination of ephedrine and pseudoephedrine in human plasma.[1]
4.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as a stable isotope-labeled this compound or a related drug like ephedrine-d5)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
4.1.2. Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) with an electrospray ionization (ESI) source
4.1.3. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).
-
Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and IS with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate/isopropanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4.1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4.1.5. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For this compound (MW: 313.39), a potential transition would be m/z 314.2 -> [fragment ion]. For the IS, the transition will depend on the chosen compound. |
4.1.6. Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[2][3][4] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical range for similar compounds is 0.2 to 50 ng/mL.[1]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1][3]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and IS.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Data Presentation
The following tables summarize typical quantitative data obtained from validated methods for structurally similar compounds, which can serve as a reference for the expected performance of an this compound assay.
Table 1: Summary of LC-MS/MS Method Parameters for Pseudoephedrine Quantification in Human Plasma.[5]
| Parameter | Value |
| Linear Range | 2 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%RSD) | < 9% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | Within ±10% |
| Extraction Recovery | > 70% |
Table 2: Summary of HPLC Method Parameters for Pseudoephedrine Quantification in Human Plasma.[6]
| Parameter | Value |
| Linear Range | 5.8 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.8 ng/mL |
| Within-day Precision (%RSD) | < 7% |
| Between-day Precision (%RSD) | < 7% |
| Inaccuracy (% Bias) | < 8% |
Table 3: Summary of GC-MS Method Parameters for Amphetamine-type Stimulants in Plasma.[7][8]
| Parameter | Value |
| Linear Range | 5.0 - 100 ng/mL |
| Limit of Detection (LOD) | 1.0 - 2.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | 46 - 85% |
Visualizations
The following diagrams illustrate the key workflows in the analytical process.
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Bioanalytical method validation pathway.
Conclusion
The protocols and data presented provide a comprehensive guide for establishing a robust and reliable analytical method for the quantification of this compound in plasma. While a specific validated method for this compound was not found in the literature, the detailed procedures for structurally similar compounds offer a solid starting point for method development and validation. The use of LC-MS/MS is highly recommended for its superior sensitivity and selectivity, which are crucial for bioanalytical applications. Adherence to regulatory guidelines for method validation is essential to ensure the generation of high-quality data for clinical and research purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of pseudoephedrine in human plasma by LC-MS/MS using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of pseudoephedrine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of amphetamine-type stimulants in plasma by solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Proposed HPLC-UV Method for the Determination of Oxyfedrine in Pharmaceutical Formulations
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of oxyfedrine (B31961) in pharmaceutical dosage forms. Due to the limited availability of specific HPLC-UV methods for this compound in published literature, this application note provides a comprehensive, albeit proposed, protocol. This method is designed for researchers, scientists, and drug development professionals and serves as a robust starting point for in-house method development and validation. The described protocol includes details on instrumentation, sample and standard preparation, and a summary of typical validation parameters according to ICH guidelines.
Introduction
This compound is a vasodilator that has been used in the treatment of angina pectoris. It is known to improve myocardial metabolism and exert positive chronotropic and inotropic effects. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique in pharmaceutical analysis due to its high specificity, precision, and accuracy.[1] This application note details a proposed HPLC-UV method for the quantification of this compound.
Proposed Chromatographic Conditions
A reversed-phase HPLC method is proposed for the analysis of this compound. The following table summarizes the suggested chromatographic conditions. These parameters are based on common practices for the analysis of similar pharmaceutical compounds and should be optimized during method development.
| Parameter | Proposed Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0, 20mM) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Reagents and Materials
-
This compound Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
0.45 µm Syringe Filters
2. Preparation of Mobile Phase
-
Phosphate Buffer (pH 3.0, 20mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath before use.
3. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL by diluting with the mobile phase. These solutions will be used to establish the calibration curve.
4. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets to get a homogenous mixture.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
The filtrate is the sample solution, with an expected concentration of 100 µg/mL. Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.
Method Validation Parameters (Proposed)
The proposed method should be validated in accordance with ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Specification |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% |
| Linearity (R²) | ≥ 0.999 |
| Range | 80-120% of the test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday < 2.0%; Interday < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small variations in method parameters |
Visualizations
Caption: Workflow for this compound Analysis by HPLC-UV.
Caption: Logical Flow of the HPLC-UV System Components.
Conclusion
The proposed HPLC-UV method provides a reliable and robust framework for the determination of this compound in pharmaceutical formulations. This method is based on established principles of reversed-phase chromatography and offers a good starting point for routine quality control analysis. It is imperative that this method is fully validated in the end-user's laboratory to ensure its suitability for the intended application. The validation should confirm the method's linearity, accuracy, precision, and robustness.
References
Application Notes and Protocols for the Spectrophotometric Determination of Oxyfedrine in Tablets
Abstract
These application notes provide detailed protocols for the quantitative determination of Oxyfedrine (B31961) in pharmaceutical tablet formulations using UV-Visible spectrophotometry. Two robust and validated colorimetric methods are presented: a cerimetric method based on an oxidation-reduction reaction and an oxidative coupling reaction method using 3-methyl-2-benzothiazolinone hydrazone (MBTH). These methods are simple, cost-effective, accurate, and precise, making them suitable for routine quality control analysis in drug development and manufacturing. This document outlines the principles, required instrumentation, reagent preparation, detailed experimental procedures, and method validation parameters.
Introduction
This compound is a vasodilator primarily used in the treatment of angina pectoris. It improves myocardial metabolism and exerts positive inotropic and chronotropic effects. The accurate quantification of this compound in tablet dosage forms is crucial to ensure its safety, efficacy, and compliance with regulatory standards. Spectrophotometry is a widely used analytical technique in the pharmaceutical industry due to its simplicity, speed, and accessibility.[1][2] The methods described herein are based on the formation of colored chromogens that can be measured in the visible region of the electromagnetic spectrum, minimizing interference from common tablet excipients.
Principle of Methods
Method A: Cerimetric Method
This method involves the oxidation of this compound by a known excess of cerium (IV) sulfate (B86663) in an acidic medium. The unreacted cerium (IV) is then reduced by adding iron (II) sulfate. The resulting iron (III) ions form a blood-red colored complex with ammonium (B1175870) thiocyanate (B1210189).[3] The absorbance of this complex is measured at 560 nm. The absorbance is indirectly proportional to the concentration of this compound.
Method B: Oxidative Coupling with MBTH
This method is based on an oxidative coupling reaction. This compound is reacted with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent, sodium periodate (B1199274) (NaIO₄).[4] This reaction forms a colored chromogen, and the absorbance is measured at its wavelength of maximum absorption, 632 nm.[4] The absorbance of the resulting colored complex is directly proportional to the concentration of this compound.
Instrumentation and Reagents
-
Instrumentation:
-
Reagents and Chemicals:
Experimental Protocols
Preparation of Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of pure this compound HCl and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of distilled water, then make up the volume to the mark with distilled water.[4]
-
Working Standard Solution (100 µg/mL): Transfer 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[4]
Preparation of Sample Solution from Tablets
-
Weigh and finely powder twenty-five this compound tablets to determine the average weight.[4]
-
Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound.[4]
-
Transfer the powder to a 100 mL volumetric flask, add about 70 mL of distilled water, and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with distilled water.[4]
-
Filter the solution using Whatman No. 42 filter paper.[4]
-
This filtrate has a nominal concentration of 1 mg/mL. Dilute this solution quantitatively with distilled water to obtain a concentration within the linear range of the chosen method.[4]
Assay Procedure: Method A (Cerimetric Method)
-
Into a series of 25 mL volumetric flasks, add aliquots of the working standard solution to create a concentration range of 50 to 250 µg/mL.[3]
-
To each flask, add a measured excess of cerium (IV) sulfate solution in hydrochloric acid.
-
Allow the oxidation reaction to proceed for the optimized time.
-
Add iron (II) sulfate solution to react with the excess cerium (IV) sulfate.
-
After 5 minutes, add ammonium thiocyanate solution, which will form a blood-red complex.[3]
-
Dilute each solution to the final volume of 25 mL with distilled water.
-
Measure the absorbance at 560 nm against a reagent blank prepared in the same manner without the drug.[3]
-
Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample solution from this curve.
Assay Procedure: Method B (Oxidative Coupling with MBTH)
-
Prepare the following reagent solutions:
-
Into a series of 25 mL volumetric flasks, pipette aliquots of the working standard solution (e.g., 0.3, 0.6, 0.9, 1.2, 1.5 mL of 100 µg/mL solution) to obtain concentrations in the range of 1-6 µg/mL.[4]
-
To each flask, add 1.0 mL of 0.2% NaIO₄ solution, followed by the aliquot of the this compound solution.[4]
-
Then, add 1.0 mL of 0.2% MBTH solution to each flask.[4]
-
Let the flasks stand for 30 minutes for complete color development.[4]
-
Make up the volume to the 25 mL mark with distilled water.[4]
-
Measure the absorbance of the solution at 632 nm against a reagent blank.[4]
-
Construct a calibration curve and determine the concentration of the unknown sample.
Method Validation and Data Presentation
The described methods have been validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and sensitivity.[7][8] The quantitative data from the validation studies are summarized below.
Table 1: Summary of Validation Parameters
| Parameter | Method A (Cerimetric) | Method B (Oxidative Coupling) |
| Wavelength (λmax) | 560 nm[3] | 632 nm[4] |
| Linearity Range | 50 - 250 µg/mL[3] | 1 - 6 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.08 µg/mL (Typical)[9] | ~0.08 µg/mL (Typical)[9] |
| Limit of Quantification (LOQ) | ~0.24 µg/mL (Typical)[9] | ~0.24 µg/mL (Typical)[9] |
| Accuracy (% Recovery) | 98.5% - 101.5% (Typical)[9] | 98.0% - 102.0% (Typical)[4] |
| Precision (% RSD) | < 2%[9] | < 2%[4] |
Note: LOD, LOQ, and some accuracy/precision values are typical for validated UV-Vis spectrophotometric methods for pharmaceuticals, as specific values were not available in all cited documents for this compound.
Visualizations
Caption: Experimental workflow for this compound determination.
Caption: Logical relationship of method validation parameters.
Conclusion
The spectrophotometric methods presented are demonstrated to be suitable for the routine analysis and determination of this compound in pharmaceutical tablet formulations.[3] Method B, utilizing oxidative coupling with MBTH, offers higher sensitivity with a linear range at lower concentrations (1-6 µg/ml) compared to the cerimetric method.[4] Both methods are simple, rapid, accurate, and do not require sophisticated instrumentation, positioning them as valuable tools for quality control laboratories.[3]
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. jddtonline.info [jddtonline.info]
- 3. Spectrophotometric determination of this compound in tablets [wisdomlib.org]
- 4. jchps.com [jchps.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. jppres.com [jppres.com]
- 9. sciensage.info [sciensage.info]
Application Notes and Protocols: Utilizing Oxyfedrine in Experimental Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) is a β-adrenergic agonist known for its vasodilatory and positive inotropic effects.[1][2] Historically investigated for the treatment of angina pectoris, its mechanism of action involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in cAMP results in vasodilation and enhanced myocardial contractility.[1] Recent interest has turned towards its potential role in modulating cardiac remodeling processes, such as cardiac hypertrophy.
These application notes provide a comprehensive overview of the use of this compound in preclinical experimental models of cardiac hypertrophy. Included are summaries of reported effects, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Data Presentation
Quantitative Effects of this compound on Cardiac Parameters
The available data on the quantitative effects of this compound in cardiac hypertrophy models is limited. The following tables summarize the key findings from published studies.
| Animal Model | Hypertrophy Induction | This compound Treatment | Key Findings | Reference |
| Rats | Pressure overload (abdominal aorta constriction and subsequent nephrectomy) | Intraperitoneal injection (daily for one month, six days a week) | Did not influence the development of heart hypertrophy. Suppressed the increase in hydroxyproline (B1673980) (collagen) concentration in the left ventricle. | [3] |
| Rabbits and Guinea Pigs | Not applicable (study on normal hearts) | 15 mg/kg daily intraperitoneal injection for several weeks | Significantly lower heart weights as a percentage of body weight compared to controls. | [4] |
Experimental Protocols
Protocol 1: Pressure-Overload Induced Cardiac Hypertrophy in Rats and this compound Administration
This protocol is based on the methodology described by Panagia et al. (1976).[3]
1. Animal Model:
-
Species: Male Wistar rats
-
Initial Body Weight: Approximately 100 g
2. Induction of Cardiac Hypertrophy:
-
Procedure: Pressure overload is induced by a two-stage surgical procedure.
-
Abdominal Aorta Constriction: Anesthetize the rat. Under sterile conditions, expose the abdominal aorta and place a ligature to induce constriction.
-
Nephrectomy: Two days following the aortic constriction, perform a unilateral or bilateral nephrectomy to exacerbate the pressure overload.
-
-
Timeline: Maximum left ventricular hypertrophy is typically observed around seven days post-nephrectomy.[3]
3. This compound Administration:
-
Drug Preparation: Prepare a solution of this compound for injection. The vehicle used should be sterile saline.
-
Dosage and Route: Administer this compound via intraperitoneal (i.p.) injection. The specific dosage used in the original study is not stated, but a starting point could be extrapolated from other studies, such as the 15 mg/kg used in rabbits and guinea pigs.[4]
-
Treatment Schedule: Commence treatment following the induction of hypertrophy and continue for the desired study duration (e.g., one month, with injections six days per week).[3]
4. Assessment of Cardiac Hypertrophy:
-
Gravimetric Analysis: At the end of the study, euthanize the animals and excise the hearts. Measure the total heart weight and the left ventricular weight. Calculate the heart weight to body weight ratio (HW/BW) and the left ventricular weight to body weight ratio (LVW/BW).
-
Histological Analysis:
-
Fix heart tissue in 10% buffered formalin and embed in paraffin.
-
Section the ventricles and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte cross-sectional area.
-
Use Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition (fibrosis).
-
-
Biochemical Analysis:
-
Measure the hydroxyproline content of the left ventricular tissue as an index of collagen concentration.[3]
-
Protocol 2: General Protocol for Transverse Aortic Constriction (TAC)
While not specifically described in conjunction with this compound in the found literature, the Transverse Aortic Constriction (TAC) model is a standard and reproducible method for inducing pressure-overload hypertrophy.
1. Animal Model:
-
Species: Mice (e.g., C57BL/6) or Rats.
2. Surgical Procedure (TAC):
-
Anesthetize the animal and provide appropriate analgesia.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the ligature around a needle of a specific gauge (e.g., 27-gauge for mice) which is then removed to create a defined stenosis.
-
Close the chest and allow the animal to recover.
3. This compound Treatment:
-
Based on available data, an intraperitoneal administration route with a daily dose of 15 mg/kg could be a starting point for investigation.[4]
4. Hypertrophy Assessment:
-
Echocardiography: Perform serial echocardiography to non-invasively monitor cardiac dimensions (left ventricular wall thickness, internal diameters) and function (ejection fraction, fractional shortening) over time.
-
Terminal Analysis: At the study endpoint, perform gravimetric, histological, and molecular analyses as described in Protocol 1.
Signaling Pathways and Visualizations
Proposed Signaling Pathway of this compound in Cardiomyocytes
This compound, as a β-adrenergic agonist, is expected to activate the canonical β-adrenergic signaling pathway. Its downstream effects on specific hypertrophic signaling cascades have not been explicitly studied. The diagram below illustrates the general pathway.
Caption: General signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Studying this compound in a Cardiac Hypertrophy Model
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cardiac hypertrophy in a rodent model.
Caption: Experimental workflow for this compound in cardiac hypertrophy.
Discussion and Future Directions
The current body of literature suggests that while this compound may not prevent the increase in cardiac mass in pressure-overload models, it could have beneficial effects on cardiac fibrosis by reducing collagen deposition.[3] The observation that long-term administration in normal animals leads to a reduction in the heart weight to body weight ratio warrants further investigation in the context of pathological hypertrophy.[4]
Future studies should aim to:
-
Elucidate the precise dose-response relationship of this compound on cardiac hypertrophy.
-
Quantify the effects of this compound on cardiomyocyte size and markers of pathological hypertrophy.
-
Investigate the specific impact of this compound on key hypertrophic signaling pathways, such as the Akt/mTOR and ERK pathways, to understand the molecular mechanisms underlying its effects on the heart.
-
Evaluate the long-term effects of this compound treatment on cardiac function and the transition from compensated hypertrophy to heart failure.
By addressing these questions, a clearer understanding of the therapeutic potential of this compound in the management of cardiac hypertrophy can be achieved.
References
- 1. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of oxyfedrin: a beta-adrenoreceptor stimulant, on infarct size following acute coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effect of this compound, prenylamine and dipyridamole on heart hypertrophy and collagen concentration of pressure loaded rat hearts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) Signaling In Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Oxyfedrine in Myocardial Stunning Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial stunning is a phenomenon characterized by a prolonged, yet reversible, period of cardiac dysfunction that occurs after a brief episode of ischemia and subsequent reperfusion. Although blood flow is restored, the heart muscle remains "stunned," exhibiting reduced contractility. This condition is a significant clinical concern, contributing to post-operative cardiac dysfunction and heart failure. Research into therapeutic interventions to mitigate myocardial stunning is crucial for improving patient outcomes.
Oxyfedrine (B31961), a partial beta-adrenoceptor agonist, has shown promise in experimental models as a cardioprotective agent against the detrimental effects of myocardial stunning. Its mechanism of action involves enhancing myocardial oxygen supply and utilization, primarily through beta-adrenergic stimulation, leading to improved cardiac performance. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in the context of myocardial stunning.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in preclinical and clinical studies related to cardiac function and myocardial perfusion.
Table 1: Hemodynamic and Metabolic Effects of this compound in a Canine Model of Myocardial Stunning
| Parameter | Control Group (Saline) | This compound Group (1 mg/kg) | Outcome with this compound |
| Mean Arterial Pressure (MAP) | Fall | Prevention of Fall | Maintained |
| Left Ventricular Peak (+) dP/dt | Decrease | Prevention of Decrease | Maintained |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Rise | Prevention of Rise | Maintained |
| Myocardial ATP Regeneration | Incomplete | Complete | Improved |
(Note: The data presented in this table is based on the qualitative findings of a study by Maulik et al.[1]. Specific quantitative values were not available in the cited literature.)
Table 2: Effect of Intravenous this compound on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease [2]
| Myocardial Region | Baseline Blood Flow (ml/g/min) | Blood Flow After this compound (0.11-0.13 mg/kg) (ml/g/min) | Percentage Increase | P-value |
| Supplied by Stenotic Vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% | 0.002 |
| Supplied by Angiographically Normal Vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% | <0.05 |
Experimental Protocols
This section outlines a detailed protocol for inducing myocardial stunning in a canine model and the subsequent administration of this compound. This protocol is a synthesis of established methodologies in the field.
Protocol 1: Induction of Myocardial Stunning in a Canine Model and Administration of this compound
1. Animal Preparation and Anesthesia:
- Adult mongrel dogs of either sex (15-20 kg) are fasted overnight with free access to water.
- Anesthetize the animals with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg, IV).
- Intubate the animals and maintain anesthesia with a suitable inhalant anesthetic (e.g., isoflurane).
- Mechanically ventilate the dogs with room air supplemented with oxygen.
- Monitor vital signs, including heart rate, blood pressure, and ECG, throughout the experiment.
2. Surgical Procedure:
- Perform a left thoracotomy at the fifth intercostal space to expose the heart.
- Create a pericardial cradle to support the heart.
- Isolate a 2-3 cm segment of the left anterior descending (LAD) coronary artery, distal to the first diagonal branch.
- Place a hydraulic occluder or a snare ligature around the isolated segment of the LAD for controlled occlusion.
- Insert a catheter into the left ventricle via the apex or a carotid artery for continuous monitoring of left ventricular pressure (LVP) and calculation of dP/dt.
- Place a catheter in a femoral artery for monitoring of mean arterial pressure (MAP).
3. Induction of Myocardial Stunning:
- After a stabilization period of 30 minutes, induce regional myocardial ischemia by inflating the hydraulic occluder or tightening the snare on the LAD for 15-20 minutes.
- Confirm successful occlusion by observing regional cyanosis and ST-segment elevation on the ECG.
- After the ischemic period, release the occlusion to allow for reperfusion of the myocardium.
4. Drug Administration:
- Control Group: Administer an equivalent volume of sterile saline intravenously just before the onset of reperfusion.
- This compound Group: Administer a single intravenous bolus of this compound (1 mg/kg) just before the onset of reperfusion[1].
5. Data Collection and Analysis:
- Continuously record hemodynamic parameters (MAP, LVP, LV peak (+) dP/dt, LVEDP) throughout the experiment.
- Collect myocardial tissue samples from the stunned and non-stunned regions at the end of the experiment for biochemical analysis (e.g., ATP levels).
- Analyze the collected data to compare the effects of this compound and saline on the recovery of cardiac function and myocardial metabolism.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiomyocytes
This compound, as a beta-adrenergic agonist, primarily exerts its effects through the activation of the beta-adrenergic signaling cascade in cardiomyocytes. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake. These events collectively lead to improved myocardial contractility and relaxation. The vasodilatory effect of this compound also contributes to increased coronary blood flow, improving oxygen and nutrient supply to the myocardium.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Investigating this compound in Myocardial Stunning
The following diagram illustrates the logical flow of an experiment designed to assess the efficacy of this compound in a canine model of myocardial stunning.
Caption: Experimental workflow for myocardial stunning research.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the prevention of myocardial stunning. Its mechanism of action, centered on beta-adrenergic stimulation and improved coronary perfusion, addresses key pathophysiological aspects of this condition. The provided experimental protocols and conceptual frameworks offer a solid foundation for researchers to further investigate the efficacy and underlying mechanisms of this compound in the context of myocardial ischemia-reperfusion injury. Future studies should aim to elucidate the precise downstream targets of this compound's signaling cascade and to translate these promising preclinical findings into clinical applications.
References
Oxyfedrine as a Tool for Studying Beta-Adrenoceptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) is a sympathomimetic amine that acts as a partial agonist at β-adrenoceptors.[1] Its unique pharmacological profile, exhibiting both agonistic and antagonistic properties, makes it a valuable tool for investigating the structure, function, and signaling pathways of these receptors. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of β-adrenoceptors.
This compound has been shown to exert a dual action on adrenergic beta-receptors, consistent with partial agonistic activity.[1] This means it can weakly stimulate the receptor while also competitively inhibiting the binding of more potent agonists. This characteristic allows researchers to probe the conformational changes and activation states of β-adrenoceptors. Its effects are primarily mediated through the stimulation of β-adrenoceptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Mechanism of Action
This compound's primary mechanism of action involves its interaction with β-adrenoceptors, which are G-protein coupled receptors. As a partial agonist, it binds to the receptor and induces a conformational change that is less pronounced than that caused by a full agonist. This leads to a submaximal activation of the downstream signaling cascade. The binding of this compound to β-adrenoceptors activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. Increased cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.
The partial nature of this compound's agonism also means that in the presence of a full agonist (like isoproterenol), it can act as a competitive antagonist, reducing the overall response.[1] Studies have indicated that this compound is largely non-selective for β1 and β2-adrenoceptor subtypes.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as templates for researchers to populate with their own experimental findings. Hypothetical values are included for illustrative purposes.
Table 1: Radioligand Binding Affinity of this compound at Human β-Adrenoceptors
| Receptor Subtype | Radioligand | Kᵢ (nM) - Hypothetical | Cell Line | Reference |
| β₁ | [³H]-CGP 12177 | 150 | CHO-β₁ | (Your Data Here) |
| β₂ | [³H]-CGP 12177 | 200 | CHO-β₂ | (Your Data Here) |
Table 2: Functional Potency and Efficacy of this compound in Adenylyl Cyclase Activation
| Receptor Subtype | EC₅₀ (nM) - Hypothetical | Intrinsic Activity (α) - Hypothetical | Cell Line | Reference |
| β₁ | 250 | 0.4 | HEK293-β₁ | (Your Data Here) |
| β₂ | 350 | 0.3 | HEK293-β₂ | (Your Data Here) |
Mandatory Visualizations
References
Investigating Oxyfedrine's Influence on Coronary Blood Flow: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of oxyfedrine (B31961) on coronary blood flow, including its mechanism of action, quantitative data from clinical and preclinical studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds in the context of cardiovascular disease.
Introduction
This compound is a partial agonist at beta-adrenergic receptors with demonstrated antianginal properties.[1] Its therapeutic effects are largely attributed to its ability to increase coronary blood flow, even in ischemic regions of the myocardium.[1] This document outlines the key findings related to this compound's impact on coronary circulation and provides standardized protocols for its investigation.
Mechanism of Action
This compound exerts its effects on coronary blood flow through a dual mechanism:
-
Beta-Adrenergic Stimulation: As a beta-adrenergic agonist, this compound stimulates beta-1 receptors in the heart.[2] This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances the activity of protein kinase A (PKA).[2] This cascade results in increased calcium ion influx into myocardial cells, leading to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[2][3][4]
-
Vasodilation: this compound also acts as a vasodilator, relaxing the smooth muscle cells in the walls of coronary arteries.[2][3] This reduces vascular resistance and increases blood flow through these vessels, thereby improving oxygen supply to the heart muscle.[2]
This multifaceted mechanism allows this compound to enhance myocardial oxygen supply while also improving the heart's pumping efficiency.[2][5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiovascular cells.
Quantitative Data on Coronary Blood Flow
The following tables summarize the quantitative effects of this compound on coronary blood flow and other hemodynamic parameters as reported in various studies.
Table 1: Effect of Intravenous this compound on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease[1]
| Parameter | Baseline (mean ± SD) | Post-Oxyfedrine (mean ± SD) | Percentage Change | p-value |
| Myocardial Blood Flow (Stenotic Vessels) | 0.90 ± 0.15 ml/g/min | 1.20 ± 0.31 ml/g/min | +25% | 0.002 |
| Myocardial Blood Flow (Normal Vessels) | 1.08 ± 0.19 ml/g/min | 1.38 ± 0.49 ml/g/min | +22% | < 0.05 |
| Heart Rate | Unchanged | Unchanged | - | - |
| Systolic Blood Pressure | Unchanged | Unchanged | - | - |
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Stable Effort Angina[6]
| Parameter | Placebo (mean ± SD) | This compound (mean ± SD) | p-value |
| Resting Heart Rate | 84 ± 23 bpm | 103 ± 19 bpm | < 0.01 |
| Resting Systolic Blood Pressure | 123 ± 16 mmHg | 133 ± 20 mmHg | < 0.01 |
| Time to 1mm ST Segment Depression | 1.5 ± 1.5 min | 1.9 ± 1.5 min | < 0.05 |
| Total Work Done | 312 ± 189 joules/kg | 370 ± 209 joules/kg | < 0.01 |
Table 3: Hemodynamic Effects of Chronic Oral this compound in Cats[7]
| Parameter | Placebo Group | This compound Group (14 mg/kg for 3-4 weeks) |
| Systolic Blood Pressure | Baseline | ↑ 27 mmHg |
| Diastolic Blood Pressure | Baseline | ↑ 19 mmHg |
| Cardiac Output | No significant difference | No significant difference |
| Heart Rate | No significant difference | No significant difference |
Experimental Protocols
Measurement of Regional Myocardial Blood Flow using Positron Emission Tomography (PET)
This protocol is based on the methodology used to assess the effects of intravenous this compound in patients with coronary artery disease.[1]
Objective: To quantify regional myocardial blood flow before and after the administration of this compound.
Materials:
-
Positron Emission Tomography (PET) scanner
-
15-Oxygen labeled water (H₂¹⁵O)
-
This compound solution for intravenous administration (0.11-0.13 mg/kg)
-
Infusion pump
-
Standard patient monitoring equipment (ECG, blood pressure)
Protocol:
-
Patient Preparation: Patients should be in a fasting state for at least 6 hours prior to the study. A quiet, temperature-controlled room should be used to ensure stable hemodynamic conditions.
-
Baseline PET Scan:
-
Position the patient in the PET scanner.
-
Administer a bolus of H₂¹⁵O intravenously.
-
Acquire dynamic PET images for a predefined duration to measure baseline myocardial blood flow.
-
-
This compound Administration:
-
Administer a single intravenous bolus of this compound (0.11-0.13 mg/kg).[1]
-
-
Post-Oxyfedrine PET Scan:
-
Wait for 10 minutes after this compound administration.[1]
-
Administer a second bolus of H₂¹⁵O.
-
Acquire a second set of dynamic PET images to measure myocardial blood flow post-drug administration.
-
-
Data Analysis:
-
Analyze the PET data to calculate regional myocardial blood flow (in ml/g/min) for different myocardial territories (e.g., areas supplied by stenotic and non-stenotic coronary arteries).
-
Compare the baseline and post-oxyfedrine blood flow measurements to determine the drug's effect.
-
Experimental Workflow for PET Study
Caption: Experimental workflow for PET-based measurement of myocardial blood flow.
In Vivo Hemodynamic Assessment in Animal Models
This protocol outlines a general procedure for evaluating the hemodynamic effects of this compound in an anesthetized animal model, such as dogs or cats.[4][6][7]
Objective: To measure changes in key hemodynamic parameters following this compound administration.
Materials:
-
Anesthetized animal (e.g., dog, cat)
-
This compound solution for intravenous or oral administration
-
Catheters for arterial and venous access
-
Pressure transducers
-
Flow probe for measuring cardiac output
-
ECG recording system
-
Data acquisition system
Protocol:
-
Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment. Insert catheters into an artery (e.g., femoral artery) for blood pressure measurement and a vein for drug administration.
-
Baseline Measurements: Record baseline hemodynamic parameters, including:
-
Heart rate (from ECG)
-
Systolic and diastolic blood pressure
-
Cardiac output
-
Left ventricular pressure (if applicable)
-
-
This compound Administration: Administer this compound either intravenously as a bolus or infusion, or orally. The dosage will depend on the animal model and study design (e.g., 0.80-1.60 mg/kg IV in dogs, 14 mg/kg orally in cats).[6][7]
-
Post-Administration Monitoring: Continuously record all hemodynamic parameters for a specified period after drug administration to observe the onset, peak, and duration of the effects.
-
Data Analysis: Analyze the recorded data to quantify the changes in each hemodynamic parameter from baseline.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's cardiovascular effects.
Conclusion
This compound demonstrates a clear and significant effect on increasing coronary blood flow in both healthy and ischemic myocardial tissue. Its dual mechanism of action, combining beta-adrenergic stimulation with vasodilation, makes it an interesting compound for the treatment of angina pectoris. The provided protocols offer a standardized approach for further investigation into the cardiovascular effects of this compound and related compounds.
References
- 1. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. [Mechanism of the antianginal action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of oxyfedrin: a beta-adrenoreceptor stimulant, on infarct size following acute coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Oxyfedrine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) is a vasodilator that has been identified as a potential sensitizer (B1316253) for cancer therapies.[1] Its mechanism of action involves the inhibition of aldehyde dehydrogenase (ALDH) enzymes.[1] This inhibition leads to the accumulation of cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), within cancer cells.[2] When combined with agents that deplete glutathione (B108866) (GSH), such as sulfasalazine (B1682708) (SSZ) or radiation therapy, this compound can synergistically induce oxidative stress and a form of iron-dependent cell death known as ferroptosis.[2][3] These application notes provide detailed protocols for testing the in vitro effects of this compound on cancer cell lines, focusing on its ability to sensitize cells to GSH-depleting agents.
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound in combination with GSH-depleting agents on cancer cell lines.
Table 1: Effect of this compound in Combination with Glutathione (GSH) Depleting Agents on Intracellular GSH Levels.
| Cell Line | Treatment | Incubation Time (h) | Relative Intracellular GSH Content (%) |
| HCT116 | Control | 48 | 100 |
| HCT116 | Sulfasalazine (SSZ, 400 µmol/L) | 48 | Reduced |
| HCT116 | Buthionine sulfoximine (B86345) (BSO, 100 µmol/L) | 48 | Reduced |
| HCT116 | This compound (OXY, 50 µmol/L) | 48 | No significant change |
| HSC-4 | Control | 48 | 100 |
| HSC-4 | Sulfasalazine (SSZ, 400 µmol/L) | 48 | Reduced |
| HSC-4 | Buthionine sulfoximine (BSO, 100 µmol/L) | 48 | Reduced |
| HSC-4 | This compound (OXY, 50 µmol/L) | 48 | No significant change |
Note: Specific quantitative reduction values were not provided in the source material, hence "Reduced" is indicated. Data is based on findings from Otsuki et al., 2020.[2]
Table 2: Effect of this compound and GSH-Depleting Agents on Cancer Cell Viability.
| Cell Line | Treatment | Incubation Time (h) | Effect on Cell Viability |
| HCT116 | Sulfasalazine (SSZ, 400 µmol/L) | 48 | Reduced |
| HCT116 | Buthionine sulfoximine (BSO, 100 µmol/L) | 48 | Reduced |
| HCT116 | This compound (OXY, 50 µmol/L) | 48 | No significant change |
| HCT116 | OXY (50 µmol/L) + SSZ (400 µmol/L) | 48 | Synergistic reduction |
| HCT116 | OXY (50 µmol/L) + BSO (100 µmol/L) | 48 | Synergistic reduction |
| HSC-4 | Sulfasalazine (SSZ, 400 µmol/L) | 48 | Reduced |
| HSC-4 | Buthionine sulfoximine (BSO, 100 µmol/L) | 48 | Reduced |
| HSC-4 | This compound (OXY, 50 µmol/L) | 48 | No significant change |
| HSC-4 | OXY (50 µmol/L) + SSZ (400 µmol/L) | 48 | Synergistic reduction |
| HSC-4 | OXY (50 µmol/L) + BSO (100 µmol/L) | 48 | Synergistic reduction |
Note: "Synergistic reduction" indicates that the combined effect is greater than the additive effect of individual treatments. Specific viability percentages were not detailed in the source material. Data is based on findings from Otsuki et al., 2020.[2]
Experimental Protocols
Cell Viability Assessment using Crystal Violet Staining
This protocol is designed to assess the effect of this compound, alone or in combination with other compounds, on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
GSH-depleting agent (e.g., Sulfasalazine) stock solution
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 1% SDS or a mixture of methanol (B129727) and acetic acid)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the co-treatment agent (e.g., SSZ) in complete culture medium at 2x the final desired concentration.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control (medium only).
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Fixation:
-
Staining:
-
Remove the fixative solution.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[1]
-
-
Washing:
-
Carefully wash the plate with water to remove excess stain. Repeat this step 3-4 times.[1]
-
Invert the plate on a paper towel to remove excess water and let it air dry completely.
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol provides a method to measure the enzymatic activity of ALDH in cancer cell lysates, which is crucial for confirming the inhibitory effect of this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Ice-cold ALDH Assay Buffer
-
ALDH Activity Assay Kit (e.g., from Abcam, Cayman Chemical, or Sigma-Aldrich)[4][5]
-
Microcentrifuge
-
96-well plate (clear, flat-bottom)
-
Microplate reader capable of kinetic measurements at the appropriate wavelength (e.g., 450 nm for colorimetric assays)
Procedure:
-
Sample Preparation:
-
Culture and treat cells with desired concentrations of this compound for the specified time.
-
Harvest approximately 1 x 10^6 cells.
-
Homogenize the cells in ~200 µL of ice-cold ALDH Assay Buffer.[5]
-
Centrifuge the lysate at 12,000 rpm for 5 minutes at 4°C to pellet insoluble material.[5]
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Protocol (based on a generic colorimetric kit):
-
Prepare a standard curve using the provided NADH standard.
-
Add 1-50 µL of the cell lysate to a 96-well plate and adjust the final volume to 50 µL with ALDH Assay Buffer.[5]
-
For each sample, prepare a background control well that omits the acetaldehyde (B116499) substrate.
-
Prepare a Reaction Mix according to the kit's instructions, typically containing the ALDH substrate mix and acetaldehyde.
-
Add the Reaction Mix to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in a kinetic mode, taking readings every 2-3 minutes for 20-60 minutes at room temperature.[5]
-
-
Data Analysis:
-
Subtract the background control readings from the sample readings.
-
Calculate the change in absorbance over time.
-
Determine the ALDH activity from the NADH standard curve and express it in mU/mg of protein.
-
Immunocytochemistry for 4-Hydroxynonenal (4-HNE)
This protocol is for the qualitative and semi-quantitative analysis of 4-HNE adducts in cancer cells, a marker of oxidative stress and lipid peroxidation.
Materials:
-
Cancer cells cultured on coverslips or in chamber slides
-
This compound and/or other treatment compounds
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-4-HNE monoclonal antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound, a GSH-depleting agent, or a combination for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-4-HNE antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a fluorescence microscope with appropriate filters for the chosen fluorophore (e.g., green for Alexa Fluor 488) and DAPI (blue).
-
Capture images for analysis. The intensity of the green fluorescence will be proportional to the amount of 4-HNE adducts.
-
Mandatory Visualization
References
Troubleshooting & Optimization
troubleshooting oxyfedrine solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with oxyfedrine (B31961) solubility in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
A1: this compound is a β-adrenergic receptor partial agonist and vasodilator.[1] For conducting meaningful in vitro and other preclinical studies, it is crucial to have the compound fully dissolved in the aqueous buffer at the desired concentration to ensure accurate and reproducible experimental results. Poor solubility can lead to inaccurate dosing and misleading data.
Q2: I'm observing precipitation or cloudiness when I add my this compound stock solution to my aqueous buffer. What is the likely cause?
A2: This is a common issue when a concentrated stock solution of a poorly soluble compound (often in an organic solvent like DMSO) is diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution. This compound, being a weakly basic compound, will have its solubility significantly influenced by the pH of the buffer.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weak base. Its solubility in aqueous solutions is highly pH-dependent. In acidic conditions (lower pH), the molecule becomes protonated (ionized), which generally increases its solubility in water. Conversely, in neutral to alkaline conditions (higher pH), it is more likely to be in its less soluble, un-ionized (free base) form. Therefore, you may observe lower solubility in buffers with a pH above its pKa.
Q4: What is the pKa of this compound?
Q5: Should I use this compound free base or a salt form like this compound hydrochloride?
A5: Using a salt form, such as this compound hydrochloride, is a common and effective strategy to increase the aqueous solubility of basic compounds like this compound.[2] The hydrochloride salt is generally more water-soluble than the free base, especially at neutral pH. If you are experiencing solubility issues with the free base, switching to the hydrochloride salt is recommended.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
-
Solution 1: Decrease the concentration of the final solution. Your desired concentration might be above the solubility limit of this compound in that specific buffer. Try preparing a more dilute solution.
-
Solution 2: Modify the pH of your buffer. Since this compound is a weak base, lowering the pH of your aqueous buffer (e.g., to pH 4-5) should increase its solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Solution 3: Alter the dilution method. Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent composition can sometimes prevent precipitation.
-
Solution 4: Use a co-solvent. Including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final aqueous solution can help maintain solubility. Always run a vehicle control to account for any effects of the co-solvent in your experiment.
-
Solution 5: Employ solubilizing agents. For challenging cases, consider using solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween 80, Kolliphor EL). These agents can encapsulate the drug molecule, enhancing its apparent solubility in aqueous media. Be mindful of the potential effects of these excipients on your experimental model.
Issue: Inconsistent results in bioassays.
-
Underlying Cause: This could be due to partial precipitation of this compound, leading to variations in the actual concentration of the dissolved drug between experiments.
-
Solution: Before each experiment, visually inspect your final solution for any signs of precipitation. If possible, filter the solution through a 0.22 µm filter to remove any undissolved particles. It is also good practice to prepare fresh dilutions for each experiment.
Quantitative Data Summary
Due to the limited availability of public data on the aqueous solubility of this compound at various pH values, the following table presents an illustrative example of the expected solubility trend for a typical weakly basic drug with a pKa of approximately 8.5, like this compound might have. The actual solubility values for this compound should be determined experimentally.
| Buffer pH | Expected Solubility Trend | Rationale |
| 2.0 | High | Well below the pKa, the compound is predominantly in its highly soluble, protonated (ionized) form. |
| 4.5 | High | Still significantly below the pKa, maintaining a high degree of ionization and solubility. |
| 6.8 | Moderate | Approaching the pKa, the proportion of the less soluble, un-ionized form increases, leading to reduced solubility. |
| 7.4 | Low to Moderate | Near or slightly below the pKa, a significant fraction of the compound is in the less soluble, un-ionized form. This is often a challenging pH for solubility. |
| 9.0 | Low | Above the pKa, the compound is predominantly in its poorly soluble, un-ionized (free base) form. |
Experimental Protocols
Protocol: Determination of Aqueous Solubility of this compound using the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (or its hydrochloride salt)
-
Aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Calibrated pH meter
-
Analytical balance
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (chemically compatible with the sample)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantifying this compound concentration.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at the desired pH values (e.g., using phosphate, acetate, or citrate (B86180) salts). Verify the final pH of each buffer with a calibrated pH meter.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be run to determine the time required to reach a plateau in concentration.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of your analytical method. Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Data Analysis: Calculate the solubility of this compound in each buffer by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or µM.
Visualizations
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing Oxyfedrine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize oxyfedrine (B31961) concentrations for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a vasodilator that acts as a partial β-adrenergic receptor agonist.[1] It stimulates β-adrenergic receptors, which can lead to a variety of cellular responses.[2][3][4] Additionally, recent studies have revealed that this compound can also function as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme involved in detoxifying aldehydes.[5][6][7] This dual mechanism is critical to consider when designing and interpreting cell viability assays.
Q2: What is a typical starting concentration range for this compound in in vitro cell viability assays?
Based on published research, a concentration of 50 μM has been used to demonstrate this compound's effects on ALDH inhibition and sensitization of cancer cells to other therapeutic agents.[5][7] For initial range-finding experiments, it is advisable to test a broad concentration range, such as 1 µM to 100 µM, to determine the dose-response relationship in your specific cell line.
Q3: Can this compound interfere with common cell viability assays?
Yes, compounds with dual mechanisms like this compound can potentially interfere with certain cell viability assays. For instance, its effects on cellular metabolism through β-adrenergic signaling could influence assays that measure metabolic activity, such as those based on tetrazolium salts (MTT, MTS, XTT). It is crucial to include proper controls to account for any potential compound interference.[4]
Q4: Which cell viability assays are recommended for use with this compound?
While metabolic assays like MTT can be used with careful validation, it is advisable to consider alternative methods to confirm findings. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative as it is less likely to be affected by alterations in cellular metabolism.[8] Dye exclusion assays, such as trypan blue, which measure membrane integrity, can also provide complementary information.[2]
Q5: Where can I find quantitative data on this compound's cytotoxic effects?
Recent research has focused more on this compound's role as a sensitizing agent in combination with other drugs rather than as a standalone cytotoxic compound.[5][7] Therefore, extensive IC50 data for its direct cytotoxicity across numerous cell lines may be limited. The table below summarizes the available data on the effective concentration of this compound from a key study.
Data Presentation
Table 1: Effective Concentration of this compound in In Vitro Studies
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| HCT116 | Colon Carcinoma | 50 µM | Inhibition of ALDH activity, sensitization to GSH-depleting agents | [5][7] |
| HSC-4 | Squamous Cell Carcinoma | 50 µM | Inhibition of ALDH activity, sensitization to GSH-depleting agents | [5][7] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Cell passage number and health: High passage numbers can lead to phenotypic drift. 2. Inconsistent seeding density: Variations in the number of cells seeded will affect the final readout. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. 2. Perform accurate cell counting and ensure a homogenous cell suspension before plating. |
| High background signal in assay | 1. Compound interference: this compound may directly react with the assay reagents. 2. Media components: Phenol (B47542) red in the culture medium can interfere with colorimetric readings. | 1. Run controls with this compound in cell-free media to check for direct effects on the assay reagents.[4] 2. Use phenol red-free medium during the assay incubation period. |
| Unexpected increase in viability at high concentrations | 1. β-adrenergic effects: Stimulation of β-adrenergic receptors can sometimes promote cell proliferation or survival, masking cytotoxicity.[9][10][11][12][13] 2. Compound precipitation: At high concentrations, this compound may precipitate out of solution. | 1. Consider using a β-blocker as a control to dissect the effects of β-adrenergic stimulation. 2. Check the solubility of this compound in your culture medium. Observe wells under a microscope for any signs of precipitation. |
| Discrepancy between different viability assays | Different cellular parameters measured: An MTT assay measures metabolic activity, while an SRB assay measures total protein, and a trypan blue assay measures membrane integrity. This compound's dual mechanism may affect these parameters differently.[1][14] | Use multiple, mechanistically distinct assays: Corroborate results from a metabolic assay (e.g., MTT) with a protein-based assay (e.g., SRB) and a membrane integrity assay (e.g., trypan blue exclusion) to get a comprehensive understanding of this compound's effect on cell viability.[2][8] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle controls (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This assay determines cell viability by measuring the total protein content of fixed cells.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with deionized water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[8]
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Experimental workflow for cell viability assay.
Caption: Troubleshooting logical relationships.
References
- 1. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 2. blog.quartzy.com [blog.quartzy.com]
- 3. Graphviz [graphviz.org]
- 4. benchchem.com [benchchem.com]
- 5. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antbioinc.com [antbioinc.com]
- 7. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular pathways: beta-adrenergic signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
- 14. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Oxyfedrine Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for identifying and minimizing the off-target effects of oxyfedrine (B31961) in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and specificity of your research.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a partial agonist of β-adrenergic receptors.[1] It stimulates these receptors, particularly β1-receptors in the heart, leading to an increase in cardiac contractility and heart rate.[2] This action is thought to underlie its therapeutic effects in conditions like angina pectoris. Additionally, it has vasodilatory properties, which contribute to its overall cardiovascular effects.[3][4]
Q2: What are the known or potential off-target effects of this compound?
A2: Beyond its primary action on β-adrenergic receptors, this compound has been reported to interact with other biological targets, which can be considered off-target effects. These include:
-
Aldehyde Dehydrogenase (ALDH) Inhibition: this compound has been shown to inhibit ALDH enzymes.[5][6] This can lead to the accumulation of cytotoxic aldehydes and may be a source of unintended biological activity in your experiments.
-
α-Adrenergic Receptor Interaction: At higher concentrations, this compound may interact with α-adrenergic receptors.[7] The nature of this interaction (agonist or antagonist) may vary and should be experimentally determined.
-
Cardiac Ion Channel Modulation: Some studies suggest that this compound can affect cardiac action potentials, indicating potential interactions with cardiac ion channels, such as the hERG channel.[8][9] Such interactions are a critical consideration in safety pharmacology.[10]
Q3: How can I determine if an observed experimental effect is due to an off-target interaction of this compound?
A3: A multi-pronged approach is recommended:
-
Use a Structurally Unrelated β-agonist: Compare the effects of this compound with another β-agonist that has a different chemical structure. If the effect is not reproduced, it may be an off-target effect of this compound.
-
Employ a Specific Antagonist: Attempt to block the observed effect using a selective antagonist for the primary target (e.g., a β-blocker like propranolol).[11] If the effect persists, it is likely off-target.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. A steep dose-response curve may suggest a specific on-target effect, while a shallow curve could indicate multiple targets.
-
Orthogonal Assays: Utilize different assay formats to confirm the effect. For example, if you observe a change in a cell-based assay, try to validate it with a cell-free biochemical assay.
Q4: What are the general strategies to minimize off-target effects in my experiments?
A4: To enhance the specificity of your experiments:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound does not contribute to the observed effects by including a vehicle-only control.
-
Confirm with Genetic Tools: If possible, use techniques like siRNA or CRISPR to knock down the intended target (β-adrenergic receptors) and see if the effect of this compound is abolished.
Quantitative Data Summary
The following tables summarize the known and potential binding affinities and inhibitory concentrations of this compound against its primary targets and key off-targets. Note: Specific quantitative data for this compound is limited in publicly available literature. The values presented here are based on available information and may need to be experimentally determined for your specific system.
Table 1: this compound Binding Affinity for Adrenergic Receptors
| Target | Receptor Subtype | Assay Type | Reported Affinity (Ki/IC50) | Reference |
| Primary Target | β-adrenergic receptor | Radioligand Binding | Data not available | |
| Potential Off-Target | α-adrenergic receptor | Not specified | Interaction at high concentrations | [7] |
Table 2: this compound Inhibitory Activity against Off-Target Enzymes and Ion Channels
| Off-Target | Assay Type | Reported Potency (IC50) | Reference |
| Aldehyde Dehydrogenase (ALDH) | Enzymatic Assay | Data not available | [5] |
| hERG Potassium Channel | Electrophysiology | Data not available |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for β-Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competitive binding assay with a known radioligand.[12]
Materials:
-
Cell membranes expressing β-adrenergic receptors
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol)[13]
-
This compound
-
Non-selective antagonist (e.g., Propranolol) for determining non-specific binding[14]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express β-adrenergic receptors. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB): Membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition: Membranes, radioligand, and a range of concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Troubleshooting Guide for Radioligand Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Radioligand is too hydrophobic; Insufficient blocking of non-specific sites; Inadequate washing. | Consider a different radioligand; Increase the concentration of blocking agents like BSA in the assay buffer; Increase the number and volume of washes with ice-cold buffer. |
| Low Specific Binding | Low receptor expression in membranes; Degraded receptor or radioligand; Incorrect assay conditions (pH, ionic strength). | Use a cell line with higher receptor expression; Use fresh reagents and store them properly; Optimize the assay buffer composition.[13] |
| High Well-to-Well Variability | Pipetting errors; Inconsistent membrane resuspension; Edge effects in the plate. | Use calibrated pipettes and practice consistent technique; Ensure membranes are thoroughly homogenized before aliquoting; Avoid using the outer wells of the plate or fill them with buffer. |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a drug to its target in a cellular environment.[15] This protocol is adapted for G-protein coupled receptors (GPCRs) like the β-adrenergic receptor.[16]
Materials:
-
Intact cells expressing the target receptor
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with detergent (e.g., Triton X-100 or NP-40) and protease inhibitors
-
Equipment for Western blotting or other protein detection methods
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include an unheated control.
-
Lysis: Add lysis buffer containing a non-denaturing detergent to each sample and incubate on ice to lyse the cells. The detergent is crucial for solubilizing membrane proteins.[16]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration.
-
Protein Detection: Analyze the amount of soluble target protein in each sample by Western blot or another sensitive protein detection method.
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Troubleshooting Guide for GPCR CETSA
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak CETSA Shift | The compound does not sufficiently stabilize the receptor; The detergent in the lysis buffer disrupts the drug-receptor interaction; Low antibody affinity/specificity. | Confirm target engagement with an orthogonal method (e.g., binding assay); Screen different non-denaturing detergents and optimize their concentration; Validate your antibody for the specific application. |
| High Background in Western Blot | Insufficient removal of aggregated protein; Non-specific antibody binding. | Optimize the centrifugation speed and time; Optimize blocking conditions and antibody concentrations for the Western blot. |
| Irreproducible Results | Inconsistent heating/cooling; Variability in cell lysis. | Use a PCR machine for precise temperature control; Ensure complete and consistent cell lysis by optimizing lysis buffer and incubation time. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 8. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Stimulation of adrenergic beta-receptors in the heart of normal and reserpinized guinea pigs by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. reactionbiology.com [reactionbiology.com]
Technical Support Center: Stability of Oxyfedrine in Different Solvent Systems
Disclaimer: Information regarding the stability of oxyfedrine (B31961) in various solvent systems is limited in publicly available literature. The following troubleshooting guides and frequently asked questions (FAQs) have been constructed based on general principles of pharmaceutical stability testing and available data on this compound and related compounds. Researchers should validate these recommendations for their specific experimental conditions.
Troubleshooting Guide: Common Stability Issues with this compound Solutions
Researchers may encounter several challenges when preparing and storing solutions of this compound. This guide provides a structured approach to addressing these common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness | Poor solubility, pH-dependent solubility, degradation leading to insoluble products. | 1. Verify and adjust the pH of the solution, as the solubility of phenethylamine (B48288) derivatives can be pH-dependent. 2. Consider the use of co-solvents (e.g., ethanol, propylene (B89431) glycol) or solubilizing agents. 3. Filter the solution and analyze the precipitate (e.g., via HPLC, MS) to identify if it is the parent compound or a degradation product. |
| Color Change | Degradation of the molecule, often due to oxidation or photolysis. | 1. Protect solutions from light by using amber vials or covering containers with aluminum foil.[1][2] 2. To minimize oxidation, purge the solvent with an inert gas (e.g., nitrogen, argon) before and after dissolving the compound. 3. Investigate the use of antioxidants, ensuring they do not interfere with downstream experiments. |
| Loss of Potency or Altered Biological Activity | Chemical degradation of the this compound molecule. | 1. Perform a stability-indicating assay (e.g., HPLC) to quantify the concentration of intact this compound over time.[3] 2. Identify potential degradation products to understand the degradation pathway. 3. Re-evaluate storage conditions (temperature, light exposure, pH) to minimize degradation. |
| Inconsistent Results in Assays | Instability of this compound in the assay medium. | 1. Evaluate the stability of this compound directly in the assay buffer or cell culture medium under the experimental conditions (e.g., 37°C, 5% CO2). 2. Prepare fresh solutions of this compound for each experiment. 3. Consider the potential for interaction with other components in the assay medium. |
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the known degradation products of this compound?
A1: In Krebs-Henseleit solution, this compound has been shown to degrade into norephedrine (B3415761) and 3-methoxyacrylophenone.[4] Other degradation products may form under different stress conditions.
Q2: What are the typical degradation pathways for a molecule like this compound?
A2: As a substituted phenethylamine, this compound may be susceptible to several degradation pathways, including:
-
Oxidation: The amine group and the benzylic hydroxyl group can be sites of oxidation.
-
Hydrolysis: While this compound lacks highly labile ester or amide groups, forced hydrolysis at extreme pH and temperature could lead to degradation.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation of aromatic compounds.[1][2][5]
Q3: What general precautions should be taken when preparing and storing this compound solutions?
A3: To enhance the stability of this compound solutions:
-
Store stock solutions at low temperatures (e.g., 2-8°C or -20°C).
-
Use freshly prepared solutions for experiments whenever possible.
-
Consider the pH of the solvent system, as pH can significantly influence the stability of pharmaceuticals.[6]
Solvent Systems and Solubility
Q4: Is there any information on the solubility of this compound in common organic solvents?
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: While specific studies on the pH-stability profile of this compound are not detailed in the provided search results, it is known that the ionization state of a drug molecule, which is pH-dependent, can significantly affect its degradation pathways.[6] For many amine-containing compounds, stability is often greatest in a slightly acidic pH range. A study on oxymetazoline (B75379), a structurally different but also amine-containing compound, found minimal hydrolysis in the pH range of 2.0 to 5.0.[8] It is crucial to experimentally determine the optimal pH for this compound stability in your specific aqueous system.
Experimental Protocols
Q6: How can I perform a forced degradation study for this compound?
A6: A forced degradation study, as outlined by ICH guidelines, involves subjecting the drug substance to more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[1][2][9][10]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[11]
-
Base Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH at room temperature or elevated temperature.[11]
-
Oxidation: Treat the drug solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[10]
-
Thermal Degradation: Expose a solid sample or solution of the drug to dry heat (e.g., 80°C).[11]
-
Photodegradation: Expose a solution of the drug to a light source (e.g., cool white fluorescent and near UV lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection, to separate and quantify the parent drug and any degradation products.[3]
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products.
Q7: What analytical methods are suitable for stability testing of this compound?
A7: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability testing due to its ability to separate the parent drug from its degradation products.[3] Other techniques that can be used include:
-
Thin-Layer Chromatography (TLC): Useful for qualitative analysis of degradation products.[4]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) for the identification and structural elucidation of degradation products.[3]
-
UV-Vis Spectrophotometry: Can be used for quantitative analysis if there is no spectral overlap between the parent drug and its degradation products.[4]
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. veeprho.com [veeprho.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. [Stability of this compound in pharmacological experiments in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability of oxymetazoline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Oxyfedrine Stability and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of oxyfedrine (B31961) during storage and throughout their experiments.
Troubleshooting Guide
Question: I am observing a significant loss of this compound potency in my stock solution. What could be the cause and how can I prevent it?
Answer:
Loss of this compound potency is likely due to degradation. The primary factors influencing this compound stability are pH, temperature, light, and oxidation.
Initial Troubleshooting Steps:
-
Review Storage Conditions: Ensure your this compound stock solution is stored under recommended conditions. For optimal stability, this compound hydrochloride should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light and moisture.
-
Check Solution pH: The stability of amine-containing compounds like this compound can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis.[1] It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 5-7) if experimentally feasible.[1]
-
Minimize Light Exposure: Photodegradation can be a significant issue.[2] Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.
-
Prevent Oxidation: this compound may be susceptible to oxidation.[2] Prepare solutions with degassed solvents and consider purging the headspace of the storage container with an inert gas like nitrogen or argon.
Question: I have identified additional peaks in the chromatogram of my stored this compound sample. How can I identify these degradation products?
Answer:
The appearance of new peaks in your chromatogram indicates the formation of degradation products. In some conditions, this compound has been shown to degrade into norephedrine (B3415761) and 3-methoxyacrylophenone.[3]
To identify unknown degradation products, a forced degradation study is recommended. This involves subjecting this compound to various stress conditions to intentionally induce degradation and then analyzing the resulting products, typically using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS).[4][5]
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on its chemical structure (a phenethylamine (B48288) derivative), the most likely degradation pathways for this compound are oxidation, hydrolysis, and photolysis.[2] One study has identified norephedrine and 3-methoxyacrylophenone as degradation products in a physiological salt solution.[3]
2. What are the ideal storage conditions for this compound?
-
Solid Form: Store in a well-closed container at controlled room temperature, protected from light and humidity.
-
Solutions: For long-term stability, store solutions at -20°C or -80°C.[6] Protect from light by using amber vials or by wrapping the container. For short-term use, refrigeration (2-8°C) may be acceptable, but stability should be verified.
3. How does pH affect the stability of this compound in solution?
While specific data for this compound is limited, compounds with amine and hydroxyl groups are often susceptible to pH-catalyzed degradation. It is generally recommended to maintain the pH of aqueous solutions in the neutral range (pH 5-7) to minimize hydrolysis.[1]
4. Is this compound sensitive to light?
Yes, as with many pharmaceutical compounds, exposure to light, especially UV light, can lead to photodegradation.[2] It is crucial to protect both solid this compound and its solutions from light during storage and handling.
5. How can I prevent oxidative degradation of this compound?
To minimize oxidation, consider the following:
-
Use deoxygenated solvents for solution preparation.
-
Purge the storage container with an inert gas (e.g., nitrogen, argon).
-
In formulated products, the inclusion of antioxidants may be beneficial, subject to compatibility testing.
6. Which excipients are compatible with this compound?
A formal drug-excipient compatibility study is necessary to determine the most suitable excipients for a stable formulation.[7][8][9][10] As this compound contains a secondary amine, it may be incompatible with reducing sugars (e.g., lactose) due to the potential for Maillard reactions.[7] It is advisable to conduct compatibility studies with commonly used excipients under accelerated conditions.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Treat an aqueous solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 70°C in a stability chamber for 48 hours. |
| Photodegradation | Expose an aqueous solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. |
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This is a recommended starting point for developing a stability-indicating HPLC method. Method validation is required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A: 0.1% Formic acid in Water and Mobile Phase B: Acetonitrile. |
| Gradient Program | Start with 95% A, ramp to 50% A over 20 minutes, then to 5% A over 5 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 18.5% | 4 |
| 70°C (solid), 48h | 5.1% | 1 |
| Photolytic | 12.3% | 2 |
Table 2: Excipient Compatibility Screening for this compound Formulation (Hypothetical Data)
| Excipient | Ratio (this compound:Excipient) | % Degradation after 4 weeks at 40°C/75% RH | Observations |
| Microcrystalline Cellulose | 1:1 | 2.1% | No change in appearance |
| Lactose Monohydrate | 1:1 | 15.5% | Yellow discoloration |
| Starch | 1:1 | 3.5% | No change in appearance |
| Magnesium Stearate | 1:0.02 | 4.2% | No change in appearance |
| Croscarmellose Sodium | 1:0.1 | 3.8% | No change in appearance |
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. [Stability of this compound in pharmacological experiments in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.nutrasource.ca [blog.nutrasource.ca]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. Drug-Excipient Compatibility Study in Pharmaceutical Formulation [m-pharmainfo.com]
- 9. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalajocs.com [journalajocs.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Overcoming Oxyfedrine Resistance in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving oxyfedrine (B31961) resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound primarily acts as a β-adrenergic receptor partial agonist.[1] It stimulates β-adrenergic receptors, particularly β1 receptors in the heart, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This cascade enhances myocardial contractility and improves coronary blood flow.[2][4] It can also act as a vasodilator, reducing the heart's workload.[3][4]
Q2: What are the likely mechanisms behind acquired resistance to this compound in experimental models?
While specific research on this compound resistance is limited, the mechanisms are likely analogous to those observed with other β-adrenergic agonists. The primary mechanism is receptor desensitization, which can be categorized into:
-
Homologous Desensitization: Prolonged exposure to this compound leads to the phosphorylation of the β-adrenergic receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, thereby reducing downstream signaling.
-
Receptor Downregulation: Chronic stimulation can lead to the internalization and subsequent degradation of β-adrenergic receptors, resulting in a lower number of receptors available on the cell surface.
-
Downstream Signal Transduction Alterations: Changes in the expression or activity of downstream signaling molecules, such as adenylyl cyclase or protein kinase A (PKA), could also contribute to a reduced response.
Q3: How can I induce this compound resistance in my cell culture model?
Inducing resistance typically involves continuous or pulsed exposure of a cardiac cell line (e.g., H9c2, AC16) to escalating concentrations of this compound over a prolonged period. The goal is to select for a cell population that exhibits a diminished response to the drug. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What are the key readouts to confirm the development of this compound resistance?
Confirmation of resistance can be achieved by assessing several parameters:
-
Functional Assays: A rightward shift in the dose-response curve for this compound-induced cAMP production or cardiomyocyte contraction.
-
Receptor Binding Assays: A decrease in the total number of β-adrenergic receptors (Bmax) in resistant cells compared to control cells.
-
Protein Expression Analysis: Western blotting to measure the levels of β-adrenergic receptors, GRKs, and β-arrestin.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound resistance experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results. | Inconsistent cell culture conditions (passage number, confluency).Pipetting errors.Reagent instability. | Maintain a consistent cell passage number for all experiments.Ensure uniform cell seeding density.Calibrate pipettes regularly and use fresh dilutions of this compound for each experiment. |
| Failure to induce a resistant phenotype. | This compound concentration is too low or too high (causing toxicity).Insufficient duration of drug exposure.Cell line is inherently insensitive. | Perform a dose-response curve to determine the optimal concentration range for selection.Extend the duration of drug exposure, monitoring cell viability regularly.Consider using a different cardiac cell line known to be responsive to β-agonists. |
| Loss of resistant phenotype over time. | Resistant cells are being outcompeted by sensitive cells in the absence of selective pressure. | Maintain the resistant cell line in a medium containing a maintenance dose of this compound. |
| Inconsistent results in cAMP assays. | Cell lysis buffer is inefficient.Phosphodiesterase (PDE) activity is degrading cAMP.Agonist stimulation time is not optimal. | Ensure the lysis buffer is appropriate for your cell type and assay kit.Include a PDE inhibitor (e.g., IBMX) in your assay buffer.Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP production. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an experiment comparing this compound-sensitive (parental) and this compound-resistant cardiac cell lines. This data is illustrative and will vary based on the specific experimental model and conditions.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Fold Change |
| This compound EC50 for cAMP production | 50 nM | 500 nM | 10-fold increase |
| Maximal cAMP production (% of control) | 100% | 45% | 55% decrease |
| β1-Adrenergic Receptor Density (Bmax) | 1200 fmol/mg protein | 550 fmol/mg protein | 54% decrease |
| GRK2 Protein Expression (relative units) | 1.0 | 2.5 | 2.5-fold increase |
| β-Arrestin 2 Protein Expression (relative units) | 1.0 | 1.8 | 1.8-fold increase |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Cardiac Cell Line (e.g., H9c2)
Objective: To generate a cardiac cell line with acquired resistance to this compound.
Materials:
-
H9c2 rat cardiomyoblasts
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound hydrochloride
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Methodology:
-
Initial Seeding: Seed H9c2 cells in a T75 flask at a density of 1 x 10^6 cells and allow them to adhere overnight.
-
Initial this compound Exposure: Begin treatment with a low concentration of this compound (e.g., 10% of the EC50 for growth inhibition).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium every 3-4 days as the cells adapt and resume proliferation. Monitor cell viability and morphology closely.
-
Pulsed Treatment (Alternative): Alternatively, expose cells to a higher concentration of this compound for 24-48 hours, followed by a recovery period in drug-free medium. Repeat this cycle.
-
Selection of Resistant Clones: After several weeks (typically 8-12 weeks), the cell population should exhibit resistance. Isolate single clones by limiting dilution or using cloning cylinders.
-
Characterization of Resistance: Expand the resistant clones and confirm the resistant phenotype using functional assays (e.g., cAMP assay) and receptor binding studies as described below.
-
Maintenance of Resistant Line: Culture the established resistant cell line in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
Protocol 2: Quantification of cAMP Production
Objective: To measure the functional response to this compound by quantifying intracellular cAMP levels.
Materials:
-
Parental and this compound-resistant cardiac cells
-
96-well plates
-
This compound hydrochloride
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Methodology:
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for the predetermined optimal time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay and measure the signal using a plate reader.
-
Data Analysis: Generate dose-response curves and calculate the EC50 and Emax values for both cell lines.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
Caption: Mechanism of this compound resistance.
Caption: Workflow for developing resistant models.
References
Oxyfedrine Dosage Adjustment for Prolonged Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting oxyfedrine (B31961) dosage in prolonged animal studies. The following information is designed to address specific issues that may arise during your experiments, ensuring the ethical and effective use of this compound in research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a prolonged study in a new animal model?
A1: Establishing a starting dose for a new animal model requires a dose-ranging study. There is no single universal starting dose. However, based on existing literature, daily doses of 14-15 mg/kg have been used in prolonged studies in species such as cats, rabbits, and guinea pigs.[1][2][3][4] It is crucial to conduct a preliminary dose-range finding study in a small group of animals to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).[5][6]
Q2: How often should animals be monitored during a prolonged this compound study?
A2: Consistent and thorough monitoring is critical. Daily observations are essential to check for clinical signs of toxicity.[7][8] Weekly measurements of body weight and food/water consumption are also recommended to detect subtle adverse effects.[7][8] For more detailed assessments, periodic hematological and clinical chemistry evaluations can provide valuable insights into organ function.[9][10]
Q3: What are the common signs of this compound toxicity to watch for in animals?
A3: Based on its mechanism as a β-adrenergic agonist, potential signs of toxicity could include cardiovascular effects such as sustained tachycardia or hypertension. Other observable signs might include changes in activity level (hyperactivity or lethargy), tremors, or changes in respiration. In a study with rabbits and guinea pigs, a reduced growth rate was observed after four weeks of daily administration of 15 mg/kg.[1][3] Any unexpected clinical sign should be recorded and evaluated.
Q4: When should I consider adjusting the dose of this compound during a study?
A4: Dose adjustments should be considered under the following circumstances:
-
Evidence of Toxicity: If animals exhibit clear signs of toxicity, such as significant weight loss (generally more than 10%), persistent distress, or organ damage indicated by blood work, the dose should be reduced or discontinued.[6]
-
Lack of Efficacy: In efficacy studies, if the desired pharmacological effect is not observed, a cautious dose escalation may be considered, provided there are no signs of toxicity.
-
Unexpected Mortality: Any unexpected deaths should trigger an immediate review of the dosage and protocol. A thorough necropsy should be performed to determine the cause of death.[11][12]
Q5: How do I decide whether to decrease the dose or stop the administration of this compound altogether?
A5: The decision depends on the severity of the adverse effects. For mild, non-life-threatening toxicities (e.g., slight, transient weight loss), a dose reduction may be sufficient. For severe or progressive toxicity, discontinuation of the drug is the most ethical and scientifically sound approach to prevent further suffering. A "weight of evidence" approach, considering all available data, is often more useful than a rigid set of rules.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected mortality in the high-dose group. | Dose exceeds the MTD. Individual animal sensitivity. | 1. Immediately halt dosing in that group. 2. Perform a full necropsy on deceased animals to investigate the cause of death.[11][12] 3. Consider reducing the high dose for future studies based on these findings. 4. Review the health status of all remaining animals in the study. |
| Significant weight loss (>10%) in a dose group. | Drug-induced toxicity (e.g., reduced appetite, metabolic changes). | 1. Increase the frequency of clinical observations for the affected animals. 2. Consider a temporary dose reduction or a "drug holiday" to allow for recovery. 3. If weight loss persists or worsens, humane euthanasia should be considered.[6] 4. Analyze food and water consumption data to identify potential causes. |
| No observable pharmacological effect at the planned doses. | The dose is below the therapeutic window for the specific model. Poor bioavailability of the administered formulation. | 1. If no signs of toxicity are present, consider a carefully planned dose escalation in a small subset of animals. 2. Analyze pharmacokinetic data, if available, to assess drug exposure. 3. Verify the formulation and administration technique to ensure accurate dosing. |
| High variability in response within a dose group. | Genetic variability within the animal strain. Inconsistent drug administration. Underlying health issues in some animals. | 1. Ensure consistent and accurate dosing technique for all animals. 2. Increase the number of animals per group to improve statistical power. 3. Perform a thorough health screen of all animals before starting the study to exclude any with pre-existing conditions. |
Data Presentation
Table 1: Summary of this compound Dosages from Prolonged Animal Studies
| Animal Species | Dosage | Route of Administration | Duration of Study | Observed Effects | Reference |
| Rabbit | 15 mg/kg daily | Intraperitoneal (i.p.) | Several weeks | Reduced growth rate after 4 weeks, decreased heart weight. | [1][3] |
| Guinea Pig | 15 mg/kg daily | Intraperitoneal (i.p.) | Several weeks | Reduced growth rate after 4 weeks. | [1][3] |
| Cat | 14 mg/kg daily | Oral | 3-4 weeks | No significant changes in cardiac output, heart rate, or left ventricular dP/dt max. | [2][4] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Rodents
Objective: To determine the Maximum Tolerated Dose (MTD) and to identify potential target organs of toxicity for this compound to inform dose selection for a prolonged study.
Methodology:
-
Animal Model: Select a small number of healthy, young adult rodents (e.g., 3-5 per sex per group).
-
Dose Selection: Based on available literature or in vitro data, select a range of at least 3-4 doses, including a low, mid, and high dose, plus a vehicle control group. The doses should be spaced to elicit a range of responses from no effect to clear toxicity.
-
Administration: Administer this compound daily for a short duration (e.g., 7-14 days) via the intended route for the main study.
-
Monitoring:
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weight at the start and end of the study, and at least twice weekly.
-
Monitor food and water consumption daily.
-
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals and collect major organs for histopathological examination.
-
Data Interpretation: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight gain and does not produce mortality or severe clinical signs. The NOAEL is the highest dose at which no adverse effects are observed.
Protocol 2: Monitoring During a Prolonged this compound Study
Objective: To systematically monitor the health and well-being of animals during a long-term this compound study to detect any adverse effects and inform the need for dose adjustments.
Methodology:
-
Daily Observations:
-
Perform a general health check of each animal at least once daily.
-
Look for changes in posture, activity, breathing, and any signs of pain or distress.
-
Record all observations in a detailed log for each animal.
-
-
Weekly Assessments:
-
Measure and record the body weight of each animal.
-
Measure and record food and water consumption for each cage.
-
-
Periodic Health Screens:
-
At predefined intervals (e.g., monthly or every three months), collect blood samples for hematology and serum biochemistry to assess organ function (liver, kidneys, etc.).
-
-
Data Review and Action:
-
Review the collected data weekly.
-
If pre-defined endpoints are met (e.g., >10% body weight loss, significant changes in blood parameters, severe clinical signs), a veterinarian or the principal investigator should evaluate the animal and a decision should be made regarding dose adjustment or removal from the study.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
- 1. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. oecd.org [oecd.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. ecetoc.org [ecetoc.org]
Technical Support Center: Interference of Oxyfedrine in Standard Biochemical Assays
Disclaimer: Information regarding the direct interference of oxyfedrine (B31961) in specific standard biochemical assays is not extensively documented in publicly available scientific literature. This technical support center provides general guidance based on the chemical properties of this compound as a sympathomimetic amine and established principles of assay interference. The troubleshooting guides and FAQs are intended to assist researchers in identifying and mitigating potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with biochemical assays?
A1: this compound is a sympathomimetic amine and a partial β-adrenoceptor agonist, primarily used as a coronary vasodilator.[1] Due to its chemical structure, a phenethylamine (B48288) derivative, it possesses the potential to interfere in various biochemical assays through several mechanisms:
-
Structural Similarity: this compound's structure might lead to cross-reactivity in immunoassays designed to detect structurally similar molecules, such as other sympathomimetic amines or catecholamines.[2]
-
Redox Properties: The presence of hydroxyl and amine groups could potentially lead to interference in assays that involve redox reactions.
-
Enzyme Inhibition/Activation: As a β-adrenoceptor agonist, it interacts with cellular signaling pathways which could theoretically lead to in vivo interference by altering the levels of certain biomarkers.[3] There is also evidence that this compound can inhibit enzymes like aldehyde dehydrogenase (ALDH).[4][5]
Q2: Are there specific immunoassays that are likely to be affected by this compound?
A2: While specific data for this compound is lacking, immunoassays for amphetamines and other catecholamines are theoretically susceptible to interference from sympathomimetic amines due to potential antibody cross-reactivity.[2] This could lead to false-positive results. It is crucial to confirm any presumptive positive results from a screening immunoassay with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q3: Can this compound interfere with enzymatic assays?
A3: Yes, theoretically. For instance, a study has shown that this compound can suppress aldehyde dehydrogenase (ALDH) activity.[4][5] It is plausible that it could interfere with other enzymatic assays, particularly those where the drug or its metabolites can interact with the enzyme or a component of the reaction mixture. For example, some drugs can interfere with peroxidase-coupled enzymatic assays.
Q4: What are the general types of drug interference in laboratory tests?
A4: Drug interference in laboratory tests can be broadly categorized into two types:
-
In Vivo Interference: This occurs when a drug alters the concentration of the analyte in the body. This is a physiological effect. For instance, a drug affecting kidney function would alter creatinine (B1669602) levels.[6]
-
In Vitro Interference: This is an analytical interference where the drug or its metabolite directly affects the measurement process in the laboratory. This can be due to its chemical or physical properties, such as reacting with the assay reagents or having a color that interferes with spectrophotometric readings.[6]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in an Immunoassay
Potential Cause: Cross-reactivity of this compound or its metabolites with the assay antibodies.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the manufacturer's package insert for the immunoassay to check for any known cross-reactivity with sympathomimetic amines.
-
Perform a Spike and Recovery Experiment:
-
Add a known concentration of this compound to a drug-free sample matrix (e.g., serum, urine).
-
Analyze the spiked sample and a control sample.
-
If the measured concentration in the spiked sample is significantly different from the expected concentration, interference is likely.
-
-
Serial Dilution:
-
Serially dilute the patient sample.
-
If interference is present, the results may not be linear upon dilution.
-
-
Use an Alternative Method: Confirm the result using a different analytical method with higher specificity, such as LC-MS/MS.
Issue 2: Anomalous Results in an Enzymatic Assay
Potential Cause: Direct inhibition or activation of the enzyme by this compound, or interference with a cofactor or a coupled reaction.
Troubleshooting Steps:
-
Run a Blank Sample with this compound: Prepare a reaction mixture without the enzyme but with this compound to see if the drug itself contributes to the signal.
-
Enzyme Activity Assay with and without this compound:
-
Perform the enzymatic assay on a control sample.
-
Perform the same assay on a control sample spiked with this compound at a concentration similar to that expected in patient samples.
-
A significant difference in enzyme activity suggests interference.
-
-
Consult Literature: Research if this compound or similar compounds are known to affect the specific enzyme or assay methodology.
Data on Potential Interference
| Assay Type | Analyte | Potential Interference Mechanism | Expected Outcome | Mitigation Strategy |
| Immunoassay | Amphetamines | Antibody Cross-reactivity | False Positive | Confirmation by LC-MS/MS |
| Enzymatic Assay | Aldehyde Dehydrogenase (ALDH) | Enzyme Inhibition | Decreased Activity | Use of an alternative biomarker not affected by this compound. |
| Colorimetric Assay | Analyte measured via redox reaction | Redox properties of this compound | False increase or decrease in absorbance | Spectral analysis to check for interfering absorbance peaks. |
Experimental Protocols
Protocol 1: Investigating Immunoassay Cross-Reactivity
Objective: To determine if this compound cross-reacts with a specific immunoassay.
Materials:
-
The immunoassay kit .
-
Drug-free matrix (serum, plasma, or urine).
-
This compound standard solution.
-
Calibrators and controls for the assay.
-
Microplate reader or appropriate analyzer.
Method:
-
Prepare a series of this compound dilutions in the drug-free matrix to cover a clinically relevant concentration range.
-
Run the assay calibrators and controls as per the manufacturer's instructions.
-
Analyze the this compound-spiked samples.
-
Calculate the apparent concentration of the analyte in the spiked samples.
-
Determine the percentage of cross-reactivity using the following formula: % Cross-reactivity = (Apparent Analyte Concentration / Concentration of this compound) x 100
Visualizations
Caption: Workflow for Investigating Potential Assay Interference.
Caption: Mechanism of Immunoassay Cross-Reactivity.
Caption: Mechanism of Enzymatic Assay Inhibition.
References
- 1. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible mechanisms of action of this compound as an antianginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of this compound in tablets [wisdomlib.org]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of oxyfedrine in oral administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of oxyfedrine (B31961) in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: The reported oral bioavailability of this compound is generally high, around 85%[1]. This indicates that a large fraction of the orally administered dose reaches the systemic circulation unchanged.
Q2: My experimental results show low oral bioavailability for this compound. What could be the reason?
A2: While this compound typically has high bioavailability, several factors in an experimental setting could lead to lower-than-expected results. These can be broadly categorized as:
-
Formulation-related issues: The physicochemical properties of your specific drug substance or the formulation used can significantly impact dissolution and absorption.
-
Experimental protocol issues: The design and execution of your in-vivo study, including the animal model, administration technique, and sampling schedule, can affect the results.
-
Metabolism-related issues: While extensive first-pass metabolism is not characteristic of this compound, variations in metabolic enzyme activity in your specific animal model could play a role.
Q3: What are the primary factors that influence the oral bioavailability of a drug?
A3: The main factors influencing oral bioavailability are aqueous solubility, gastrointestinal permeability, first-pass metabolism, and efflux transport mechanisms[2]. For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the bloodstream. During this process, it must also escape extensive metabolism in the gut wall and liver (first-pass effect)[3][4].
Troubleshooting Guide for Low Oral Bioavailability in Experimental Studies
This guide provides a structured approach to identifying and resolving potential issues leading to unexpectedly low oral bioavailability of this compound in your research.
Section 1: Formulation and Physicochemical Properties
Q1.1: How can the formulation impact the observed oral bioavailability?
A1.1: The formulation is critical, especially if you are not using a simple solution. For solid dosage forms, poor dissolution of the active pharmaceutical ingredient (API) in the gastrointestinal fluids is a common reason for low bioavailability[5][6][7]. Even for a drug with high intrinsic solubility, the excipients used in the formulation can influence its release and absorption[5][8].
Q1.2: What formulation strategies can I explore if I suspect poor dissolution is the issue?
A1.2: If you are working with a modified form of this compound or a formulation that exhibits poor solubility, several techniques can be employed to enhance dissolution and, consequently, bioavailability. These strategies are summarized in the table below.
| Strategy | Description | Potential Application for this compound Studies |
| Particle Size Reduction | Increasing the surface area of the drug by reducing particle size (micronization, nanonization) to enhance dissolution rate.[9][10] | Useful if you are working with a solid form of this compound that has poor wetting or dissolution characteristics. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the molecular level to increase the dissolution rate.[6][7] | Can be created using techniques like hot-melt extrusion or spray drying to improve the release of a poorly soluble this compound analogue. |
| Lipid-Based Formulations | Encapsulating or solubilizing the drug in lipid excipients to increase solubilization and absorption.[11][12][13] | Self-emulsifying drug delivery systems (SEDDS) can be particularly effective.[12][14] |
| Complexation | Using complexing agents like cyclodextrins to improve the aqueous solubility of the drug.[5][12] | Can be beneficial if the this compound derivative has low solubility. |
| Use of Surfactants | Including surfactants in the formulation to improve the wettability and dissolution of the drug.[5][10][12] | Can be added to liquid or solid formulations to enhance the interaction of the drug with the gastrointestinal fluid. |
Troubleshooting Workflow for Formulation Issues
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Sex-specific effects of excipients on oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxyfedrine Intravenous Administration
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the intravenous administration of oxyfedrine (B31961).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sympathomimetic agent and coronary vasodilator. Its primary mechanism of action is as a partial agonist of β-adrenergic receptors, appearing to be non-selective for β1 and β2 receptors. This stimulation leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) within cells, resulting in vasodilation and increased myocardial contractility.[1][2][3][4] It may also act as a norepinephrine (B1679862) releasing agent through its main active metabolite, norephedrine.[4]
Q2: What are the potential cardiovascular effects of intravenous this compound?
A2: Intravenous this compound can exert positive chronotropic (heart rate) and inotropic (contractility) effects.[3][4] It has been shown to increase myocardial blood flow in patients with coronary artery disease.[5] However, as a sympathomimetic amine, it also has the potential to cause adverse cardiovascular effects such as hypotension, tachycardia, and arrhythmias.[1] Careful monitoring of hemodynamic parameters is essential during and after administration.
Q3: What are the known side effects of intravenous this compound administration?
A3: Common side effects reported with this compound, which may be relevant to intravenous administration, include taste impairment, dizziness, headache, palpitations, and gastrointestinal issues like nausea and vomiting.[1] More severe, though less common, side effects can include hypotension, arrhythmias, and myocardial ischemia.[1]
Q4: Is there established data on the compatibility of this compound with common intravenous diluents?
A4: There is limited publicly available information specifically detailing the compatibility of this compound with common intravenous diluents such as 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W). One study has been conducted on the stability of an this compound hydrochloride injection formulation.[6] General guidelines for intravenous drug administration suggest that compatibility can be influenced by factors such as pH, concentration, and the presence of other excipients.[7][8] It is crucial for researchers to perform their own compatibility and stability studies before preparing intravenous infusions of this compound.
Q5: What should be the storage conditions for prepared this compound intravenous solutions?
A5: Specific storage conditions for diluted this compound solutions are not well-documented. However, as a general practice for intravenous medications, it is recommended to minimize exposure to heat and light.[9] Prepared solutions should ideally be used immediately. If storage is necessary, it should be for a validated period under controlled temperature conditions, and the solution should be inspected for any particulate matter or discoloration before administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness in the IV Line | - Incompatibility with the diluent.- Interaction with another medication being co-administered.- Temperature-induced precipitation. | - Immediately stop the infusion.[10] - Do not administer the solution.- Visually inspect the solution and IV bag for any signs of incompatibility.[8]- Prepare a fresh solution, ensuring proper aseptic technique.- If co-administering with other drugs, check for known incompatibilities or administer through a separate IV line. |
| Patient Experiences Sudden Hypotension | - Vasodilatory effect of this compound.- Pre-existing hypovolemia.- Interaction with other medications (e.g., antihypertensives).[1] | - Immediately slow or stop the infusion.- Place the patient in a supine position with legs elevated.[11]- Administer intravenous fluids (e.g., normal saline) to address potential hypovolemia.[11]- If hypotension persists, consider the use of vasopressors as per institutional protocol.[11]- Continuously monitor blood pressure and other vital signs. |
| Patient Develops Tachycardia or Arrhythmia | - Sympathomimetic effects of this compound stimulating cardiac β-adrenergic receptors.[4] | - Immediately slow or stop the infusion.- Continuously monitor the patient's electrocardiogram (ECG).- Administer anti-arrhythmic medications as clinically indicated and per institutional guidelines.[12]- Ensure the patient's electrolytes are within the normal range. |
| Extravasation (Leakage of fluid into surrounding tissue) | - Dislodged or improperly placed IV catheter. | - Immediately stop the infusion.[10]- Disconnect the IV tubing but leave the catheter in place initially.[2]- Attempt to aspirate any residual drug from the catheter.[2]- Remove the IV catheter.- Elevate the affected limb to reduce swelling.[2]- Apply warm compresses, as this can enhance the removal of vasopressor agents like this compound.[2][3]- Notify the responsible physician and monitor the site for signs of tissue damage.[10] |
| Patient Reports Dizziness or Lightheadedness | - Can be a symptom of hypotension.- Central nervous system effect of the drug. | - Assess the patient's blood pressure immediately.- If hypotensive, follow the steps for managing hypotension.- If blood pressure is stable, slow the infusion rate and monitor the patient closely.- Reassure the patient and have them remain in a recumbent position. |
Experimental Protocols
Protocol 1: Single Intravenous Bolus Administration of this compound
This protocol is based on a clinical study investigating the effects of this compound on myocardial blood flow.[11]
Objective: To administer a single intravenous bolus of this compound for experimental evaluation.
Materials:
-
This compound for injection (e.g., 4 mg/2 mL ampule)
-
Sterile syringe (appropriate size for the calculated dose)
-
Sterile needle
-
Alcohol swabs
-
Intravenous catheter
-
0.9% Sodium Chloride or 5% Dextrose in Water for flushing the line
Methodology:
-
Calculate the required dose of this compound based on the subject's body weight (0.11-0.13 mg/kg).[11]
-
Prepare the calculated dose in a sterile syringe using aseptic technique.
-
Ensure a patent intravenous line is in place.
-
Administer the this compound as a single bolus injection over a period of 1-2 minutes.
-
Immediately following the injection, flush the intravenous line with 10-20 mL of a compatible intravenous fluid (e.g., 0.9% Sodium Chloride) to ensure the full dose is delivered.
-
Monitor the subject's vital signs (blood pressure, heart rate, respiratory rate) and ECG continuously for at least 30 minutes post-administration.
Protocol 2: Continuous Intravenous Infusion of this compound
This protocol is adapted from a study on the hemodynamic effects of this compound in patients with acute myocardial infarction.[1]
Objective: To establish and maintain a continuous intravenous infusion of this compound.
Materials:
-
This compound for injection (e.g., 4 mg/2 mL ampules)
-
Compatible intravenous diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water - Note: Compatibility should be confirmed prior to use. )
-
Intravenous infusion bag (e.g., 100 mL or 250 mL)
-
Infusion pump and administration set
-
Sterile syringes and needles
-
Alcohol swabs
Methodology:
-
Administer an initial intravenous bolus of 8 mg of this compound.[1]
-
Immediately following the bolus, commence a continuous intravenous infusion at a rate of 0.3 mg/kg/hour.[1]
-
To prepare the infusion:
-
Calculate the total dose of this compound required for the desired duration of the infusion.
-
Using aseptic technique, withdraw the required volume of this compound from the ampules.
-
Add the this compound to the intravenous infusion bag containing the chosen diluent.
-
Gently agitate the bag to ensure thorough mixing.
-
Label the infusion bag with the drug name, concentration, date, and time of preparation.
-
-
Set the infusion pump to deliver the calculated rate (in mL/hour) to achieve the target dose of 0.3 mg/kg/hour.
-
Continuously monitor the patient's hemodynamic parameters, including blood pressure and heart rate, throughout the infusion.
Quantitative Data
| Parameter | Value | Context | Source |
| Single IV Bolus Dose | 0.11 - 0.13 mg/kg | Administered to patients with stable angina to assess effects on myocardial blood flow. | [11] |
| Initial IV Bolus Dose (for continuous infusion) | 8 mg | Administered to patients with acute myocardial infarction prior to starting a continuous infusion. | [1] |
| Continuous IV Infusion Rate | 0.3 mg/kg/hour | Infusion rate used in a study of patients with acute myocardial infarction. | [1] |
| Experimental IV Infusion Rate (in dogs) | 0.61 mg/min | Infusion rate used in a preclinical study investigating the effects on infarct size. | [13] |
| Oral Bioavailability | 85% | The fraction of an oral dose that reaches systemic circulation. | [4] |
| Elimination Half-life | 4.2 hours | The time it takes for the plasma concentration of the drug to reduce by half. | [4] |
| Protein Binding | Almost 100% | The extent to which this compound binds to proteins in the blood plasma. | [4] |
Visualizations
References
- 1. [Effects of this compound on haemodynamics in patients with acute myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are current recommendations for treatment of drug extravasation? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 3. mdanderson.org [mdanderson.org]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. augusta.edu [augusta.edu]
- 6. researchgate.net [researchgate.net]
- 7. Compatibility of drugs administered as Y-site infusion in intensive care units: A systematic review | Medicina Intensiva [medintensiva.org]
- 8. To mix or not to mix â compatibilities of parenteral drug solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Guidelines for the management of extravasation [jeehp.org]
- 11. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Effects of oxyfedrin: a beta-adrenoreceptor stimulant, on infarct size following acute coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Oxyfedrine vs. Isoproterenol: A Comparative Guide to Cardiac Stimulation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of oxyfedrine (B31961) and isoproterenol (B85558), two beta-adrenergic agonists used in cardiac stimulation models. By examining their mechanisms of action, receptor binding characteristics, and functional effects on the heart, this document aims to equip researchers with the necessary information to select the appropriate agent for their experimental needs.
Mechanism of Action and Receptor Specificity
Both this compound and isoproterenol exert their cardiac effects through stimulation of beta-adrenergic receptors (β-ARs), which are coupled to a Gs protein signaling cascade. Activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility (inotropic effect) and heart rate (chronotropic effect).
Isoproterenol is a potent, non-selective full agonist for both β1 and β2-adrenergic receptors.[1] Its strong affinity for both receptor subtypes results in robust cardiac stimulation, as well as peripheral vasodilation due to β2-receptor activation in blood vessels.[1]
This compound , in contrast, is classified as a partial β-adrenergic agonist.[2][3] This means that while it binds to and activates β-adrenoceptors, its maximal effect is less than that of a full agonist like isoproterenol.[2] At higher concentrations, or in the presence of a full agonist, this compound can act as a competitive antagonist, attenuating the effects of more potent beta-agonists.[2]
Comparative Data on Cardiac Effects
The differing agonist profiles of this compound and isoproterenol result in distinct quantitative effects on cardiac function. The following tables summarize key experimental data comparing their inotropic and chronotropic responses.
Table 1: Hemodynamic Effects in Humans (Isoproterenol with and without this compound Pre-treatment)
This table illustrates the partial agonist nature of this compound by showing its ability to attenuate the effects of the full agonist, isoproterenol. The data is derived from a study on healthy volunteers.[2]
| Hemodynamic Parameter | Isoproterenol (2.73 µ g/min ) | Isoproterenol (6.16 µ g/min ) | Isoproterenol (2.73 µ g/min ) after this compound | Isoproterenol (6.16 µ g/min ) after this compound |
| Heart Rate (% change) | +33% | +83% | +19% | +62% |
| Cardiac Output (% change) | +90% | +153% | +30% | +71% |
| Systolic Blood Pressure (% change) | +16% | +20% | +6% | +7% |
| Stroke Volume (% change) | +42% | +38% | +10% | +6% |
| Peripheral Vascular Resistance (% change) | -50% | -63% | -31% | -50% |
Data presented as percentage change from baseline. This compound was administered as an 8 mg intravenous bolus prior to the second isoproterenol infusion.[2]
Receptor Binding Affinity
While comprehensive, directly comparative binding affinity data for this compound is limited in the available literature, data for isoproterenol is well-established.
Table 2: Beta-Adrenergic Receptor Binding Affinity of Isoproterenol
| Receptor Subtype | Ligand | Kd (nM) | KH (nM) |
| β1-Adrenergic Receptor | Isoproterenol | - | 61.7 ± 18.3 |
| β2-Adrenergic Receptor | Isoproterenol | - | 11.8 ± 3.1 |
KH represents the high-affinity binding state of the receptor.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for beta-adrenergic stimulation and a typical experimental workflow for studying these compounds in an isolated heart model.
Experimental Protocols
Isolated Langendorff Heart Preparation
The isolated Langendorff heart preparation is a widely used ex vivo model to assess the direct cardiac effects of pharmacological agents without the influence of systemic physiological factors.[2]
Objective: To measure the inotropic and chronotropic effects of this compound and isoproterenol on an isolated mammalian heart.
Materials:
-
Animal model (e.g., rat, guinea pig)
-
Langendorff apparatus
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2), gassed with 95% O2/5% CO2
-
Pressure transducer
-
Data acquisition system
-
This compound and Isoproterenol solutions of varying concentrations
Procedure:
-
The animal is anesthetized, and the heart is rapidly excised.
-
The aorta is cannulated and the heart is mounted on the Langendorff apparatus.[5]
-
Retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C) is initiated.[5][6]
-
A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric contractile force.[6]
-
The heart is allowed to stabilize for a period (e.g., 20-30 minutes).[6]
-
Baseline measurements of heart rate and left ventricular developed pressure (LVDP) are recorded.[6]
-
Cumulative or single concentrations of this compound or isoproterenol are added to the perfusate.
-
Changes in heart rate and LVDP are recorded to construct dose-response curves.
-
Data is analyzed to determine potency (EC50) and efficacy (Emax) for inotropic and chronotropic effects.
Receptor Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of this compound and isoproterenol for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from transfected cell lines or cardiac tissue)
-
Radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)
-
Unlabeled this compound and isoproterenol
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound or isoproterenol).
-
The incubation is carried out until equilibrium is reached.
-
The mixture is rapidly filtered to separate bound from free radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled compound.
-
The IC50 (concentration of unlabeled drug that inhibits 50% of specific radioligand binding) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
Isoproterenol serves as a classic, potent tool for inducing maximal cardiac stimulation in experimental models due to its nature as a non-selective, full β-adrenergic agonist.[1] Its use is well-suited for studies requiring a strong and robust positive inotropic and chronotropic response.
This compound, as a partial agonist, offers a more nuanced approach.[2][3] It can provide a moderate level of cardiac stimulation and, importantly, can be used to investigate the effects of modulating, rather than maximally activating, the β-adrenergic system. Its antagonistic properties at higher concentrations or in the presence of high sympathetic tone also make it a valuable tool for studying the down-regulation of cardiac stimulation.[2] The choice between these two agents will ultimately depend on the specific research question and the desired level of cardiac stimulation in the experimental model.
References
- 1. researchgate.net [researchgate.net]
- 2. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative Chronotropic Effects of Class I Antiarrhythmic Drugs on Guinea Pig Right Atria: Correlation with L-Type Ca2+ Channel Blockade [mdpi.com]
Comparative Analysis of Oxyfedrine and Other Beta-Agonists: A Guide for Researchers
A detailed examination of the pharmacological properties, receptor selectivity, and functional effects of oxyfedrine (B31961) in comparison to isoprenaline, dobutamine, and salbutamol (B1663637).
This guide provides a comprehensive comparative analysis of this compound and other key beta-adrenergic agonists for researchers, scientists, and drug development professionals. The information presented is supported by experimental data to facilitate an objective evaluation of their performance and potential therapeutic applications.
Introduction to Beta-Adrenergic Agonists
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are crucial in the regulation of cardiovascular and pulmonary functions. Agonists of these receptors are widely used in medicine to treat conditions such as heart failure, shock, and asthma. This guide focuses on a comparative analysis of four beta-agonists: this compound, isoprenaline, dobutamine, and salbutamol, each exhibiting distinct profiles of receptor selectivity and functional activity.
This compound is a sympathomimetic amine primarily used in the management of angina pectoris. It functions as a partial agonist at beta-adrenergic receptors and also possesses vasodilatory properties.[1]
Isoprenaline (isoproterenol) is a potent, non-selective beta-adrenergic agonist with activity at both β1 and β2 receptors.[2] This lack of selectivity leads to broad physiological effects, including increased heart rate and contractility, as well as bronchodilation.[2]
Dobutamine is a synthetic catecholamine that is predominantly a β1-adrenergic agonist, making it a clinically important inotrope for the treatment of cardiogenic shock and severe heart failure.[3]
Salbutamol (albuterol) is a short-acting, selective β2-adrenergic receptor agonist.[4] Its primary therapeutic use is in the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[4]
Comparative Data on Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of the compared beta-agonists at β1 and β2 adrenergic receptors. It is important to note that the data are compiled from various studies, and experimental conditions may differ.
| Drug | Receptor Subtype | Binding Affinity (Ki/Kd) (nM) | Source |
| Dobutamine | β1-Adrenergic | 2500 | [5] |
| β2-Adrenergic | 14800 - 25400 | [5] | |
| Isoprenaline | β1-Adrenergic | ~220 (in presence of GTP) | [6] |
| β2-Adrenergic | ~460 (in presence of GTP) | [6] | |
| Salbutamol | β1-Adrenergic | - | - |
| β2-Adrenergic | - | - | |
| This compound | β1-Adrenergic | Not explicitly found | - |
| β2-Adrenergic | Not explicitly found | - |
Note: A lower Ki/Kd value indicates a higher binding affinity. Data for salbutamol and this compound binding affinities were not available in a directly comparable format. Salbutamol is known to be 29 times more selective for β2 receptors than β1 receptors.[4]
| Drug | Receptor Subtype | Functional Potency (EC50) (nM) | Efficacy (% of Isoprenaline) | Source |
| Isoprenaline | β2-Adrenergic | 0.5 ± 0.05 | 100% (Reference) | [7] |
| Norepinephrine | β2-Adrenergic | 9.4 ± 1.2 | - | [7] |
| Salbutamol | β2-Adrenergic | - | Partial Agonist | |
| Dobutamine | β1-Adrenergic | - | - | - |
| This compound | β-Adrenergic | - | Partial Agonist |
Note: EC50 values represent the concentration of the agonist that produces 50% of its maximal effect. Data is presented for cAMP accumulation assays in various cell lines.
Signaling Pathways and Experimental Workflows
The activation of beta-adrenergic receptors by agonists initiates a cascade of intracellular signaling events, primarily through the Gs protein pathway, leading to the production of cyclic AMP (cAMP). The following diagrams illustrate this signaling pathway and the general workflows for key experimental assays used to characterize beta-agonists.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound for beta-adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or ¹²⁵I-iodocyanopindolol (¹²⁵I-CYP).
-
Non-specific binding control: Propranolol (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Test compounds (this compound, isoprenaline, dobutamine, salbutamol) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of the competitor test compound, and a fixed concentration of the radioligand.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol outlines a general method for measuring the functional potency of beta-agonists.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for stimulating cAMP production.
Materials:
-
Intact cells expressing the β1- or β2-adrenergic receptor.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (this compound, isoprenaline, dobutamine, salbutamol) at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 10 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of the beta-agonist to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).
Comparative Discussion
Receptor Selectivity:
-
Isoprenaline is a non-selective agonist, activating both β1 and β2 receptors with similar affinity.[2] This leads to both cardiac stimulation and bronchodilation, but also a wider range of side effects.
-
Dobutamine demonstrates a clear preference for β1 receptors over β2 receptors, as evidenced by its significantly lower Ki value for β1-AR.[5] This selectivity is the basis for its use as a cardiac inotrope with less pronounced effects on peripheral vasculature and bronchial smooth muscle.
-
Salbutamol is highly selective for β2 receptors, making it an effective bronchodilator with minimal cardiac side effects at therapeutic doses.[4]
Functional Activity:
-
This compound acts as a partial agonist, meaning it does not produce the maximal possible response even at saturating concentrations. In the presence of a full agonist like isoprenaline, it can act as an antagonist.
-
Isoprenaline is a full agonist at both β1 and β2 receptors, capable of eliciting a maximal cellular response.[6]
-
Dobutamine is a full agonist at β1 receptors, leading to a strong inotropic effect.[3]
-
Salbutamol is generally considered a partial agonist at β2 receptors. This property may contribute to its safety profile, as it may be less likely to cause receptor desensitization compared to a full agonist.
In Vivo Effects: A study comparing the hemodynamic effects of this compound and isoprenaline in healthy volunteers showed that this compound attenuated the dose-dependent hemodynamic effects of isoprenaline, consistent with its partial agonist activity. Specifically, after administration of this compound, the increases in heart rate and cardiac output induced by isoprenaline were significantly reduced.
Conclusion
This compound exhibits a unique pharmacological profile as a partial beta-adrenergic agonist with vasodilatory properties. Its partial agonism distinguishes it from the full agonists isoprenaline and dobutamine, and the β2-selective partial agonist salbutamol. While quantitative data for a direct comparison of all four compounds under identical experimental conditions is limited, the available evidence highlights the distinct receptor selectivity and functional activities that underpin their different therapeutic applications. Dobutamine's β1-selectivity makes it a targeted cardiac inotrope, while salbutamol's β2-selectivity makes it a first-line bronchodilator. Isoprenaline's non-selectivity provides broad beta-adrenergic stimulation, whereas this compound's partial agonism offers a more modulated response, which may be beneficial in the treatment of angina. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and selectivities of these compounds and to guide the development of new, more targeted beta-adrenergic therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of beta3-adrenergic receptor: determination of pharmacophore and 3D QSAR model for beta3 adrenergic receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Dynamics of Extracellular Accesses to the β1 and β2 Adrenoceptors Binding Sites Uncovers the Potential of Kinetic Basis of Antagonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Antianginal Effects of Oxyfedrine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antianginal effects of oxyfedrine (B31961) with other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Executive Summary
This compound is a sympathomimetic amine with antianginal properties. Its mechanism of action primarily involves partial agonism at β-adrenergic receptors, leading to coronary vasodilation and enhanced myocardial contractility. In vivo studies in animal models of myocardial ischemia have demonstrated its efficacy in protecting the myocardium from ischemic injury. This guide compares the effects of this compound to those of the well-established β-blocker, propranolol (B1214883), in preclinical settings.
Data Presentation
The following tables summarize quantitative data from in vivo studies comparing this compound and propranolol.
Table 1: Effects of this compound and Propranolol on Biochemical Markers of Myocardial Injury in a Rat Model of Isoprenaline-Induced Myocardial Necrosis
| Treatment Group | Dose (mg/kg, i.m.) | Serum Creatine Phosphokinase (CPK) (% of Control) | Serum Aspartate Transaminase (AST) (% of Control) | Myocardial Lactate (µmol/g wet weight) | Myocardial Glycogen (mg/g wet tissue) |
| Control | - | 100 | 100 | Normal | Normal |
| Isoprenaline (ISP) | 85 (s.c.) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Reduced |
| This compound + ISP | 4 | Returned to control range | Returned to control range | Restored to normal | - |
| This compound + ISP | 8 | Returned to control range | Returned to control range | Restored to normal | Increased by 31% |
| Propranolol + ISP | 2 | Returned to control range | Returned to control range | Significantly Reduced (not to normal) | - |
| Propranolol + ISP | 4 | Returned to control range | Returned to control range | Significantly Reduced (not to normal) | - |
Data adapted from a study on isoprenaline-induced myocardial necrosis in rats. The study indicated that both this compound and propranolol provided protection against myocardial necrosis, with this compound showing a dose-dependent beneficial effect on myocardial glycolytic flux.
Table 2: Hemodynamic Effects of Chronic Oral Administration of this compound and Propranolol in Cats
| Treatment Group | Dose (mg/kg/day, oral) | Change in Diastolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Change in Cardiac Output | Change in Heart Rate |
| This compound | 14 | +19 | +27 | No significant difference | No significant difference |
| Propranolol | 4 | - | - | Slight (12%) but significant reduction | - |
| Placebo | - | Baseline | Baseline | Baseline | Baseline |
Data from a study investigating the hemodynamic effects of prolonged oral administration of this compound and propranolol in cats. The results suggest that this compound provides some degree of β-adrenoceptor blockade without reducing cardiac output.[1]
Experimental Protocols
Isoprenaline-Induced Myocardial Necrosis in Rats
This in vivo model is used to screen for cardioprotective and antianginal drugs.
Objective: To induce myocardial necrosis in rats using isoprenaline and to evaluate the protective effects of test compounds.
Animals: Male Wistar rats (150-200g).
Procedure:
-
Animals are pre-treated with the test drug (e.g., this compound, propranolol) or vehicle orally or subcutaneously for a specified period (e.g., one week).[2]
-
On two consecutive days, isoprenaline (e.g., 85 mg/kg) is injected subcutaneously to induce myocardial necrosis.[2]
-
Mortality and clinical symptoms are recorded for each group.
-
After a specific time (e.g., 48 hours after the first isoprenaline dose), animals are anesthetized and blood samples are collected for biochemical analysis (e.g., CPK, AST).
-
The heart is excised, weighed, and processed for histopathological examination and biochemical analysis of myocardial tissue (e.g., lactate, glycogen).
Hemodynamic Assessment in Anesthetized Cats
This protocol is designed to measure key cardiovascular parameters to assess the effects of drugs on cardiac function.
Objective: To evaluate the hemodynamic effects of a test compound in anesthetized cats.
Animals: Adult cats of either sex.
Procedure:
-
Anesthesia is induced and maintained using appropriate anesthetic agents (e.g., pentobarbitone sodium).
-
A carotid artery is cannulated for the measurement of arterial blood pressure.
-
A catheter is inserted into the left ventricle via a femoral artery for the measurement of left ventricular pressure and its rate of rise (dP/dt).
-
Cardiac output can be determined using methods such as thermodilution.
-
Heart rate is monitored continuously using an electrocardiogram (ECG).
-
After recording baseline hemodynamic parameters, the test drug or vehicle is administered (e.g., orally or intravenously).
-
Hemodynamic parameters are recorded continuously or at specific time points after drug administration to assess its effects.
Mandatory Visualization
Signaling Pathway of this compound's Antianginal Effect
This compound acts as a partial agonist at β-adrenergic receptors. Its mechanism involves stimulating these receptors, which leads to a cascade of intracellular events culminating in vasodilation and increased myocardial contractility.
Caption: Signaling pathway of this compound's antianginal effect.
Experimental Workflow for In Vivo Antianginal Drug Evaluation
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a potential antianginal drug.
References
A Comparative Guide to the Inotropic Effects of Oxyfedrine on Myocardial Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of oxyfedrine's effects on myocardial contractility, juxtaposed with other well-established inotropic agents. By presenting quantitative data, detailed experimental protocols, and visualizing signaling pathways, this document aims to be an objective resource for researchers in cardiovascular pharmacology.
Executive Summary
This compound (B31961), a partial β-adrenergic agonist, demonstrates a reproducible positive inotropic effect on the myocardium. Its mechanism of action, centered on increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP), leads to enhanced cardiac contractility. This guide compares the effects of this compound with key inotropic agents: dobutamine (B195870) (a β1-agonist), dopamine (B1211576) (a mixed adrenergic agonist), and milrinone (B1677136) (a phosphodiesterase III inhibitor). While direct comparative studies are limited, available data suggests that this compound's inotropic effects are demonstrable, though its potency relative to other agents warrants further investigation. The reproducibility of its effects is contingent on consistent experimental conditions, as is the case with all inotropic agents.
Comparative Analysis of Inotropic Effects
The positive inotropic effects of this compound and its comparator drugs are summarized below. The data is extracted from studies utilizing various experimental models, and direct comparisons should be made with caution.
Table 1: Quantitative Effects of Inotropic Agents on Myocardial Contractility
| Inotropic Agent | Animal Model | Key Parameters Measured | Notable Results | Reference |
| This compound | Anesthetized Dogs | dp/dtmax, Heart Rate (HR), Cardiac Output (HMV) | Administration of 0.9 mg/kg this compound resulted in a consistent increase in dp/dtmax.[1] | [1] |
| Dobutamine | Isolated Rat Hearts | dp/dtmax, Cardiac Output | Demonstrated the most significant increase in contractility and cardiac output among the catecholamines tested.[2] | [2] |
| Dopamine | Isolated Rat Hearts | dp/dtmax, Cardiac Output | Showed a dose-dependent increase in contractility and cardiac output, though less potent than dobutamine.[2] | [2] |
| Milrinone | Patients after Cardiac Surgery | Cardiac Index | A 50 microg/kg loading dose followed by 0.5 microg/kg/min infusion resulted in a 36% increase in cardiac index at 1 hour.[3] | [3] |
Signaling Pathways of Inotropic Action
The mechanisms by which these agents exert their effects on myocardial contractility are distinct, targeting different points in the cellular signaling cascade.
This compound and Dobutamine: The β-Adrenergic Pathway
This compound and dobutamine both act as agonists at β-adrenergic receptors on the surface of cardiomyocytes. This initiates a signaling cascade that ultimately increases intracellular calcium levels, leading to enhanced contractility.
Milrinone: Phosphodiesterase Inhibition Pathway
Milrinone bypasses the β-adrenergic receptor and directly inhibits phosphodiesterase III (PDE3), an enzyme responsible for the breakdown of cAMP. This leads to an accumulation of cAMP and a subsequent increase in myocardial contractility.
Experimental Protocols
The reproducibility of inotropic effects is highly dependent on the experimental model and protocol employed. Two common ex vivo models are the Langendorff isolated heart and the isolated papillary muscle preparation.
Langendorff Isolated Heart Perfusion
This model allows for the study of the entire heart in a controlled environment, free from systemic influences.
Workflow:
Protocol Details:
-
Animal Model: Commonly used models include rats, rabbits, and guinea pigs.
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via aortic cannulation.[4][5]
-
Perfusion: The coronary arteries are perfused retrogradely with an oxygenated Krebs-Henseleit solution maintained at a constant temperature (typically 37°C) and pressure.[4][6]
-
Instrumentation: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure changes. Electrodes may be placed to record electrocardiograms.
-
Data Acquisition: Key parameters such as left ventricular developed pressure (LVDP), the maximum rate of pressure rise (dp/dtmax), and heart rate are continuously recorded.[2][4]
-
Drug Administration: After a stabilization period, drugs are infused into the perfusion solution at varying concentrations to determine dose-response relationships.
Isolated Papillary Muscle Preparation
This technique allows for the direct measurement of myocardial muscle contractility, independent of ventricular geometry and coronary flow.
Protocol Details:
-
Muscle Excision: The papillary muscle is carefully dissected from the left ventricle.
-
Mounting: The muscle is mounted in an organ bath containing oxygenated physiological salt solution, with one end attached to a force transducer and the other to a fixed point.
-
Stimulation: The muscle is electrically stimulated at a constant frequency to elicit isometric contractions.
-
Data Acquisition: The force of contraction and the rate of force development are recorded.
-
Drug Application: Drugs are added to the organ bath to assess their direct effects on muscle contractility.
Discussion and Conclusion
The available evidence indicates that this compound reliably exerts a positive inotropic effect on the myocardium through its action as a partial β-adrenergic agonist.[7] Studies in anesthetized dogs have demonstrated its ability to increase dp/dtmax, a key indicator of myocardial contractility.[1] However, the lack of direct, head-to-head comparative studies with other commonly used inotropes like dobutamine, dopamine, and milrinone makes it challenging to definitively position this compound in terms of relative potency and efficacy.
The reproducibility of this compound's effects, as with any pharmacological agent, is intrinsically linked to the experimental conditions. Factors such as the choice of animal model, the experimental preparation (in vivo, ex vivo, or in vitro), and the specific parameters of the protocol (e.g., drug concentration, perfusion pressure, and temperature) can all influence the observed outcomes.
For researchers and drug development professionals, this guide highlights the importance of standardized and well-controlled experimental designs to ensure the reproducibility of findings related to myocardial contractility. Future research should focus on direct comparative studies of this compound against other inotropic agents across a range of concentrations and in various preclinical models to better elucidate its therapeutic potential.
References
- 1. [The action of this compound on haemodynamics, inotropism and blood perfusion of the partially ischaemic myocardium after digoxin premedication. Studies on anaesthetized dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the hemodynamic effects of milrinone with dobutamine in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 5. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
A Comparative Analysis of Oxyfedrine and Atenolol for the Treatment of Angina Pectoris
In the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart, both oxyfedrine (B31961) and atenolol (B1665814) have been utilized as therapeutic agents. While their primary goal is to alleviate symptoms and improve patient quality of life, their mechanisms of action and hemodynamic effects present distinct profiles. This guide provides a detailed comparison of the efficacy of this compound and atenolol, supported by available clinical data, experimental protocols, and an examination of their underlying signaling pathways.
Executive Summary
A key double-blind, cross-over clinical trial directly comparing this compound and atenolol in patients with angina pectoris demonstrated that both drugs are similarly effective in reducing the frequency of anginal attacks and improving exercise performance.[1] However, a notable difference lies in their hemodynamic effects during exercise. This compound allows the double product (systolic blood pressure multiplied by heart rate), an indicator of myocardial oxygen consumption, to be maintained at levels comparable to placebo during peak exercise. In contrast, atenolol significantly reduces the double product at peak exercise.[1] This suggests different physiological approaches to achieving antianginal effects.
Data Presentation: Efficacy in Angina Pectoris
The following tables summarize the quantitative data on the efficacy of this compound and atenolol in treating angina pectoris, based on clinical trial findings.
Table 1: Comparative Efficacy of this compound and Atenolol (Head-to-Head Trial)
| Parameter | This compound (24 mg q.i.d.) | Atenolol (100 mg o.d.) | Outcome | Reference |
| Reduction in Angina Attack Frequency | Similar to Atenolol | Similar to this compound | Both drugs significantly reduced angina frequency. | [1] |
| Improvement in Treadmill Performance | Similar to Atenolol | Similar to this compound | Both drugs produced similar improvements in exercise tolerance. | [1] |
| Double Product at Peak Exercise | Maintained at levels similar to placebo | Significantly less than placebo | Highlights a key difference in the mechanism of action. | [1] |
Table 2: Representative Efficacy of this compound from Placebo-Controlled Trials
| Parameter | This compound | Placebo | % Improvement | p-value | Reference |
| Angina Attacks per week | Markedly reduced in 80% of patients after 3 months | - | - | - | [2] |
| Nitroglycerin Consumption | Markedly reduced in 80% of patients after 3 months | - | - | - | [2] |
| ST-segment depression improvement | Statistically significant improvement | - | - | < 0.05 | [3] |
Table 3: Representative Efficacy of Atenolol from Placebo-Controlled Trials
| Parameter | Atenolol (50-200 mg o.d.) | Placebo | % Improvement | p-value | Reference |
| Angina Attacks per week | Fewer attacks | - | - | < 0.05 | [4] |
| Nitroglycerin Consumption | Fewer tablets consumed | - | - | < 0.025 | [4] |
| Exercise Tolerance | 40-74% improvement | - | - | < 0.01 | [5] |
| Exercise duration until angina onset | 61-94% improvement | - | - | < 0.01 | [5] |
| Total Work Load | Significantly increased | - | - | ≤ 0.05 | [6] |
Mechanisms of Action
This compound is a β-adrenergic receptor partial agonist. Its antianginal effect is multifaceted. It exerts a positive inotropic effect, increasing the force of myocardial contraction, and also acts as a coronary vasodilator, improving blood flow to the heart muscle.[7] Additionally, it has been shown to increase regional myocardial blood flow in areas supplied by both stenotic and non-stenotic coronary arteries.
Atenolol is a selective β1-adrenergic antagonist, also known as a beta-blocker. It competitively blocks the effects of catecholamines (like adrenaline) at the β1-receptors in the heart. This leads to a reduction in heart rate, blood pressure, and myocardial contractility, thereby decreasing the oxygen demand of the heart muscle.
Signaling Pathways
The distinct mechanisms of this compound and atenolol can be visualized through their respective signaling pathways.
References
- 1. Comparison of this compound and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Long-term therapy of angina pectoris. Evaluation of the effectiveness and tolerance of this compound in ambulatory patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxyfederine and propranolol--a controlled trial in angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atenolol: once-daily cardioselective beta blockade for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of once and twice daily atenolol for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of atenolol in the short and long-term treatment of patients with effort stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxyfedrine and Isosorbide Dinitrate in the Management of Angina Pectoris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of oxyfedrine (B31961) and isosorbide (B1672297) dinitrate, two vasodilators used in the management of angina pectoris. The information presented is collated from various clinical studies to offer a comprehensive overview of their mechanisms of action, clinical efficacy, and safety profiles. While direct head-to-head clinical trial data is limited, this guide synthesizes available evidence to support research and drug development efforts.
Mechanism of Action
This compound and isosorbide dinitrate employ distinct signaling pathways to induce vasodilation and alleviate the symptoms of angina.
This compound , a partial β-adrenergic agonist, primarily targets β-adrenergic receptors.[1] Its mechanism involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to vasodilation and a positive inotropic effect on the myocardium.[2] This dual action aims to improve myocardial metabolism and coronary blood flow.[3]
Isosorbide dinitrate , an organic nitrate, acts as a nitric oxide (NO) donor.[4] It is metabolized to release NO, which then activates guanylate cyclase in vascular smooth muscle cells.[4][5] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation, primarily of the venous system.[5] This venodilation reduces cardiac preload and, to a lesser extent, afterload, thereby decreasing myocardial oxygen demand.[6]
Signaling Pathway Diagrams
References
- 1. Clinical study of isosorbide mononitrate treatment for angina pectoris in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Effect of intervals between doses on the development of tolerance to isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angina clinical trial methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxyfederine and propranolol--a controlled trial in angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Vasodilatory Properties of Oxyfedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the vasodilatory properties of oxyfedrine (B31961), presenting a comparative analysis with other established vasodilators, including nitrates and calcium channel blockers. The information is supported by experimental data to facilitate objective evaluation and inform future research and development.
Executive Summary
This compound, a partial β-adrenergic receptor agonist, elicits vasodilation through a distinct mechanism compared to nitrates and calcium channel blockers. While all three classes of drugs ultimately lead to the relaxation of vascular smooth muscle, their upstream signaling pathways differ significantly. This guide summarizes the available quantitative data on their vasodilatory effects, details relevant experimental protocols, and provides a comparative overview of their side-effect profiles. Visual diagrams of the signaling pathways and experimental workflows are included to enhance understanding.
Data Presentation: Comparative Vasodilatory Effects
The following tables summarize quantitative data from various studies, providing a basis for comparing the vasodilatory potency and efficacy of this compound with isosorbide (B1672297) dinitrate (a nitrate) and nifedipine (B1678770) and verapamil (B1683045) (calcium channel blockers). It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental model are limited.
Table 1: Vasodilatory Potency (EC₅₀/IC₅₀) in Isolated Rabbit Aorta
| Vasodilator | Agonist Used for Pre-contraction | Potency (M) | Citation |
| Isosorbide Dinitrate | Phenylephrine (B352888) | 1.5 x 10⁻⁷ | [1] |
| Nifedipine | Potassium Chloride | 3 x 10⁻⁹ | [2] |
| Verapamil | Potassium Chloride | 6 x 10⁻⁸ | [2] |
Lower values indicate higher potency.
Table 2: Clinical Hemodynamic Effects
| Drug | Dosage | Effect on Blood Pressure | Effect on Heart Rate | Citation |
| Isosorbide Dinitrate | 2.5 mg (aerosol) | Significant decrease (187 ± 13/121 ± 6 to 153 ± 15/92.3 ± 7.6 mmHg) | Decreased by 14% | [3] |
| Nifedipine | 10 mg | Significant decrease (190 ± 23/115 ± 7 to 153 ± 26/86 ± 6 mmHg) | Increased by 11.9% | [3] |
Table 3: Comparative Side Effect Profile from Clinical Trials
| Side Effect | Isosorbide Dinitrate | Nifedipine |
| Headache | 81% of patients | 23.8% of users |
| Pedal Edema | - | 33% of patients |
| Dizziness | - | 13.7% of users |
| Increased Heart Rate | - | 10.7% of users |
Data compiled from different studies and user-reported information.[4][5]
Experimental Protocols
A standardized method for assessing the vasodilatory properties of a compound involves the use of isolated aortic rings from rabbits. This in vitro model allows for the direct measurement of a drug's effect on vascular smooth muscle tone.
Isolated Rabbit Aortic Ring Assay
-
Tissue Preparation: A New Zealand white rabbit is euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit (K-H) solution. The aorta is cleaned of connective tissue and cut into 3-4 mm rings. The endothelium may be removed by gently rubbing the intimal surface.[6][7]
-
Mounting: The aortic rings are suspended between two hooks in an organ bath containing K-H solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to a force transducer to record isometric tension.[7]
-
Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension, with the K-H solution being changed every 15 minutes.[7]
-
Pre-contraction: To induce a stable contraction, a vasoconstrictor agent such as phenylephrine or potassium chloride is added to the organ bath.[1]
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the vasodilator drug (e.g., this compound, isosorbide dinitrate, nifedipine) are added to the bath. The relaxation response is recorded as a percentage of the pre-contraction tension.[1]
-
Data Analysis: Concentration-response curves are plotted, and the EC₅₀ (concentration causing 50% of the maximal relaxation) is calculated to determine the potency of the vasodilator.
Mandatory Visualization
Signaling Pathways
The vasodilatory effects of this compound, nitrates, and calcium channel blockers are initiated by distinct signaling pathways.
Caption: Signaling pathways of different classes of vasodilators.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the vasodilatory effect of a test compound using the isolated rabbit aorta model.
Caption: Experimental workflow for isolated aortic ring assay.
Conclusion
This compound demonstrates vasodilatory properties through its action as a partial β-adrenergic agonist, a mechanism distinct from that of nitrates and calcium channel blockers. The provided data and protocols offer a framework for the comparative evaluation of these compounds. Further direct, head-to-head experimental studies are warranted to establish a more definitive comparative profile of the vasodilatory efficacy and potency of this compound against other clinically relevant vasodilators. Such studies will be crucial for guiding the development of novel cardiovascular therapies.
References
- 1. Effect of 5-isosorbide mononitrate on isosorbide dinitrate-induced relaxation of rabbit aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between isosorbide dinitrate aerosol and nifedipine in the treatment of hypertensive emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Randomized double-blind comparison of nifedipine and isosorbide dinitrate therapy in variant angina pectoris due to coronary artery spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
- 7. Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Oxyfedrine's Dual Effects on Smooth Muscle: A Comparative Guide for Researchers
A comprehensive analysis of oxyfedrine's actions reveals a concentration-dependent dual mechanism, shifting from β-adrenergic agonism to direct spasmolytic effects. This guide provides a comparative overview of its in vivo and in vitro effects on smooth muscle, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound (B31961), a partial agonist at β-adrenoceptors, exhibits a complex pharmacological profile on smooth muscle. At lower concentrations, it primarily acts as a β-adrenoceptor stimulant, leading to smooth muscle relaxation. However, at higher concentrations, it demonstrates a direct spasmolytic effect, independent of β-adrenoceptor stimulation, which is likely mediated through the inhibition of calcium transport. This dual nature of this compound's action has been observed across various smooth muscle tissues in both laboratory settings (in vitro) and living organisms (in vivo).
Quantitative Analysis of this compound's Effects
To facilitate a clear comparison, the following tables summarize the key quantitative findings from various studies on the effects of this compound on smooth muscle.
Table 1: In Vitro Effects of this compound on Isolated Smooth Muscle
| Tissue Type | Animal Model | This compound Concentration | Observed Effect | Notes |
| Portal Vein | Rat | 0.01-1.0 µg/mL | Inhibition of spontaneous myogenic activity | Effect prevented by β-adrenoceptor blockade.[1] |
| Portal Vein | Rat | 1-12 µg/mL | Increased myogenic activity | Not mediated by α-adrenoceptors.[1] |
| Portal Vein | Rat | >20 µg/mL | Inhibition of spontaneous myogenic activity | Direct spasmolytic effect, similar to calcium inhibitors.[1] |
| Uterus | Rat | 0.01-1.0 µg/mL | Inhibition of carbachol-induced contractions | Mediated by β-adrenoceptor stimulation.[1] |
| Duodenum | Rabbit | 0.01-1.0 µg/mL | Relaxation | Mediated by β-adrenoceptor stimulation.[1] |
| Tracheal Chain | Guinea-pig | 0.01-1.0 µg/mL | Relaxation | Mediated by β-adrenoceptor stimulation.[1] |
| Saphenous Vein | Not Specified | >20 µg/mL | Relaxation of noradrenaline-contracted vein | Direct spasmolytic effect.[1] |
Table 2: In Vivo Effects of this compound on Smooth Muscle and Hemodynamics
| Study Type | Subject | Administration | Dosage | Observed Effect on Smooth Muscle/Hemodynamics |
| Hemodynamic Study | Cats | Chronic Oral | 14 mg/kg for 3-4 weeks | Increased systolic (27 mmHg) and diastolic (19 mmHg) blood pressure.[2][3] |
| Myocardial Blood Flow | Humans with Coronary Artery Disease | Intravenous | 0.11-0.13 mg/kg (single bolus) | Significant increase in regional myocardial blood flow in both stenotic (25%) and non-stenotic (22%) coronary arteries.[4] |
| Exercise Capacity | Humans with Ischemic Heart Disease | Intravenous | 8 mg | Increased time to 1mm ST segment depression; increased total work done.[5] |
| Myocardial Stunning | Dogs | Intravenous | 1 mg/kg (just before reperfusion) | Prevention of hemodynamic and metabolic changes associated with myocardial stunning.[6] |
| General Pharmacology | Animals | Not Specified | Not Specified | The d,l-form of this compound showed no material difference in activity compared to the l-form.[7] |
Signaling Pathways and Mechanisms of Action
This compound's effects on smooth muscle are mediated through distinct signaling pathways depending on its concentration.
Low Concentration: β-Adrenergic Pathway
At lower concentrations, this compound acts as a partial agonist at β-adrenoceptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
High Concentration: Direct Spasmolytic Pathway
At higher concentrations, this compound exhibits a direct spasmolytic effect that is independent of β-adrenoceptors. This action is thought to involve the inhibition of calcium influx into the smooth muscle cells, similar to the mechanism of calcium channel blockers. This leads to a decrease in intracellular calcium levels and subsequent muscle relaxation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Smooth Muscle Contraction Assay
This protocol outlines the general procedure for measuring the effect of this compound on isolated smooth muscle preparations.
Key Steps:
-
Tissue Preparation: The animal model (e.g., rat, rabbit, guinea pig) is euthanized, and the desired smooth muscle tissue is carefully dissected and placed in a physiological salt solution. The tissue is then prepared into appropriate forms, such as strips or rings.
-
Experimental Setup: The prepared tissue is mounted in an organ bath filled with a physiological salt solution maintained at 37°C and aerated with a gas mixture of 95% O₂ and 5% CO₂. The tissue is connected to an isometric force transducer to measure contractile force.
-
Data Acquisition: After an equilibration period under a set tension, baseline contractile activity (either spontaneous or induced by an agonist like carbachol (B1668302) or noradrenaline) is recorded.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting changes in the force and frequency of contraction are recorded and analyzed.
In Vivo Hemodynamic and Myocardial Blood Flow Assessment
This protocol provides a general overview of how the systemic effects of this compound on the cardiovascular system are evaluated in living organisms.
Key Steps:
-
Subject Preparation: An appropriate animal model or human volunteer is selected. For animal studies, anesthesia is administered. Catheters are inserted for intravenous drug administration and for monitoring parameters like blood pressure and heart rate.
-
Baseline Measurements: Baseline hemodynamic parameters are recorded. In studies focusing on coronary circulation, baseline regional myocardial blood flow is measured using techniques like positron emission tomography (PET) with a tracer such as ¹⁵O-water.[4]
-
Drug Administration: this compound is administered, typically orally or intravenously.
-
Post-Administration Measurements: Hemodynamic parameters are continuously monitored. Myocardial blood flow measurements are repeated after drug administration to assess the change from baseline.
-
Data Analysis: The data is analyzed to determine the statistical significance of the changes in the measured parameters.
Conclusion
The effects of this compound on smooth muscle are multifaceted and concentration-dependent. In vitro studies provide a clear mechanistic understanding of its dual action as a β-adrenoceptor agonist and a direct spasmolytic agent. In vivo studies corroborate these findings by demonstrating its vasodilatory effects, which are evident in increased myocardial blood flow and altered hemodynamics. For researchers and drug development professionals, understanding this dual mechanism is crucial for the therapeutic application of this compound and the development of new drugs targeting smooth muscle function. The provided data and protocols offer a solid foundation for further investigation into the complex pharmacology of this compound.
References
- 1. Effects of this compound on isolated portal vein and other smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of intravenous this compound on exercise in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Experimental and clinical study of d, 1-oxyphedrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Oxyfedrine for Angina Pectoris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available efficacy and safety data for oxyfedrine (B31961), a historical anti-anginal agent. By objectively comparing its performance with other established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.
Abstract
This compound, a partial β-adrenoceptor agonist, has demonstrated efficacy in the management of angina pectoris, exhibiting effects comparable to established beta-blockers such as atenolol (B1665814), propranolol, and oxprenolol (B1678068). Its unique mechanism of action, involving both β-adrenergic stimulation and vasodilation, leads to an improvement in myocardial oxygen supply and a reduction in cardiac workload. Clinical studies have shown that this compound significantly increases myocardial blood flow in patients with coronary artery disease. While generally well-tolerated with infrequent and minor side effects, a comprehensive understanding of its comparative efficacy and safety profile is essential for future research and development in cardiovascular therapeutics.
Mechanism of Action: A Dual Approach to Alleviating Angina
This compound exerts its anti-anginal effects through a dual mechanism of action. It acts as a partial agonist at β-adrenergic receptors and also possesses vasodilatory properties. This combined action leads to an enhanced myocardial oxygen supply and a reduction in the heart's workload.
The signaling pathway for this compound's action is initiated by its binding to β-adrenergic receptors on the surface of cardiomyocytes and vascular smooth muscle cells. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels triggers a cascade of downstream effects that differ in cardiac and vascular tissues.
In cardiomyocytes , elevated cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to an increase in intracellular calcium levels and enhanced myocardial contractility (positive inotropic effect).
In vascular smooth muscle cells , the rise in cAMP also activates PKA. However, in this tissue, PKA activation leads to the inhibition of myosin light chain kinase (MLCK). This inhibition prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation. This vasodilation of coronary and peripheral blood vessels reduces the resistance against which the heart has to pump, thereby decreasing cardiac workload and myocardial oxygen demand.
Comparative Efficacy of this compound
Clinical trials have demonstrated that this compound is an effective anti-anginal agent with an efficacy comparable to that of established beta-blockers. The following tables summarize the key findings from comparative studies.
Table 1: Efficacy of this compound in Angina Pectoris - Comparative Overview
| Comparison | Key Efficacy Endpoints | Outcome | Citation |
| This compound vs. Atenolol | - Reduction in angina frequency- Improvement in treadmill performance | Both drugs produced similar significant reductions in angina frequency and similar improvements in treadmill performance. | [1] |
| This compound vs. Propranolol | - Improvement in symptom level- Improvement in ST index on ECG | Both drugs resulted in similar significant improvements in symptom level (p < 0.05) and ST index (propranolol p < 0.02; this compound p < 0.05). | [2][3] |
| This compound vs. Oxprenolol | - Improvement in total exercise time- Improvement in exercise time to onset of angina | This compound's improvement in total exercise time and time to onset of angina was comparable to that produced by oxprenolol and significantly better than placebo. | [4] |
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Coronary Artery Disease
| Parameter | Baseline (mean ± SD) | Post-Oxyfedrine (mean ± SD) | % Change | p-value | Citation |
| Myocardial Blood Flow (Stenotic Vessels) | 0.90 ± 0.15 ml/g/min | 1.20 ± 0.31 ml/g/min | +33.3% | p = 0.002 | [5] |
| Myocardial Blood Flow (Normal Vessels) | 1.08 ± 0.19 ml/g/min | 1.38 ± 0.49 ml/g/min | +27.8% | p < 0.05 | [5] |
Safety and Tolerability Profile
This compound is generally reported to be a safe and well-tolerated drug, with side effects that are typically infrequent and minor.
Table 3: Comparative Safety of this compound
| Comparison | Reported Side Effects | Outcome | Citation |
| This compound vs. Atenolol | Not specified in detail | Side effects were infrequent and minor with both drugs. | [1] |
| This compound vs. Propranolol | Not specified in detail | Infrequent minor side effects were noted with both drugs. No significant changes in hematological or biochemical investigations were observed. | [2][3] |
| This compound vs. Oxprenolol | Not specified in detail | Side effects were few. | [4] |
Experimental Protocols
The following section details the methodologies of the key clinical trials cited in this guide.
This compound vs. Atenolol in Angina Pectoris
-
Study Design: A double-blind, crossover study.[1]
-
Participants: Patients with stable angina pectoris.[1]
-
Interventions:
-
Assessments:
This compound vs. Propranolol in Angina Pectoris
-
Study Design: A double-blind, crossover, randomized trial.[2][3]
-
Participants: 30 patients with chronic stable angina pectoris.[3]
-
Interventions:
-
Assessments:
This compound vs. Oxprenolol in Angina Pectoris
-
Study Design: A comparative clinical trial against placebo and oxprenolol.[4]
-
Participants: Thirty patients with stable angina pectoris.[4]
-
Assessments:
Hemodynamic Effects of Intravenous this compound
-
Study Design: An assessment of regional myocardial blood flow before and after this compound administration.[5]
-
Participants: Six patients with chronic stable angina, positive exercise tests, and documented coronary artery disease.[5]
-
Intervention: A single intravenous bolus of this compound (0.11-0.13 mg/kg).[5]
-
Assessments:
Conclusion
The available evidence suggests that this compound is an effective anti-anginal agent with a favorable safety profile. Its efficacy is comparable to that of commonly used beta-blockers. The unique dual mechanism of action, combining myocardial stimulation with vasodilation, warrants further investigation in the context of modern cardiovascular therapy. This meta-analysis provides a foundation for researchers and drug development professionals to explore the potential of this compound and similar compounds in addressing the unmet needs of patients with ischemic heart disease.
References
- 1. Comparison of this compound and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyfederine and propranolol--a controlled trial in angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxyfederine and propranolol--a controlled trial in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pkheartjournal.com [pkheartjournal.com]
- 5. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Oxyfedrine's Mechanism: A Comparative Guide Using Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oxyfedrine (B31961) with alternative anti-anginal therapies, focusing on the validation of its mechanism of action through proposed gene knockout studies. While direct experimental data on this compound in gene knockout models is not currently available in published literature, this guide outlines a robust framework for such validation, drawing on established methodologies and the known pharmacology of beta-adrenergic signaling.
Unraveling the Dual Action of this compound
This compound is classified as a partial agonist of β-adrenergic receptors, exhibiting both sympathomimetic and sympatholytic properties.[1][2] Its therapeutic effect in angina pectoris is attributed to a unique mechanism that enhances myocardial metabolism and improves the heart's tolerance to hypoxia, without significantly altering heart rate or blood pressure.[3][4] The primary proposed mechanism involves the stimulation of β-adrenergic receptors, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation and enhanced myocardial contractility.[5] Additionally, its major active metabolite, norephedrine, may contribute to its effects by acting as a norepinephrine (B1679862) releasing agent.[2]
Comparative Efficacy of Anti-Anginal Therapies
This compound has been clinically compared to other anti-anginal agents, demonstrating comparable efficacy in improving exercise tolerance and reducing the frequency of angina attacks. The following tables summarize key quantitative data from comparative studies.
Table 1: Hemodynamic Effects of Isoprenaline Before and After this compound Administration [6]
| Hemodynamic Parameter | Isoprenaline (2.73 µ g/min ) | Isoprenaline (6.16 µ g/min ) | Isoprenaline (2.73 µ g/min ) + this compound | Isoprenaline (6.16 µ g/min ) + this compound |
| Heart Rate (% change) | +33 | +83 | +19 | +62 |
| Cardiac Output (% change) | +90 | +153 | +30 | +71 |
| Systolic Blood Pressure (% change) | +16 | +20 | +6 | +7 |
| Stroke Volume (% change) | +42 | +38 | +10 | +6 |
| Peripheral Vascular Resistance (% change) | -50 | -63 | -31 | -50 |
| Cardiac Work (% change) | +86 | +148 | +19 | +54 |
Table 2: Comparative Effects of this compound and Propranolol (B1214883) on Hemodynamic Response to Isoprenaline in Cats [1][2]
| Parameter | This compound Pre-treatment | Propranolol Pre-treatment |
| Isoprenaline Dose-Response Curve Shift (Positive Chronotropic Response) | 5-fold | 10-fold |
| Isoprenaline Dose-Response Curve Shift (Decrease in Diastolic Blood Pressure) | 20-fold | 80-fold |
Table 3: Effect of this compound on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease [4]
| Myocardial Region | Baseline Blood Flow (ml/g/min) | Blood Flow After this compound (ml/g/min) | % Increase |
| Supplied by Stenotic Vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% |
| Supplied by Normal Vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% |
Visualizing the Signaling Pathway and Experimental Validation
To elucidate the proposed mechanism of this compound and a hypothetical workflow for its validation using gene knockout models, the following diagrams are provided.
Proposed signaling pathway of this compound.
Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
The following protocols outline a hypothetical study to validate the mechanism of this compound using gene knockout models, based on established methodologies in cardiovascular research.[7][8][9][10]
Protocol 1: Generation and Verification of β-Adrenergic Receptor Knockout Mice
-
Gene Targeting: Utilize CRISPR/Cas9 or homologous recombination in embryonic stem cells to generate mice with targeted deletions of the Adrb1 (β1-adrenergic receptor) and Adrb2 (β2-adrenergic receptor) genes.
-
Genotyping: Confirm the genotype of offspring using polymerase chain reaction (PCR) analysis of genomic DNA extracted from tail biopsies.
-
Phenotypic Confirmation: Validate the absence of functional β1 and β2 receptors by assessing the response to the non-selective β-agonist isoproterenol (B85558). In β1-knockout mice, the chronotropic (heart rate) response to isoproterenol should be significantly attenuated.[7] In β2-knockout mice, the hypotensive (vasodilatory) response to isoproterenol should be blunted.[11]
Protocol 2: In Vivo Cardiovascular Phenotyping
-
Animal Groups: Utilize wild-type (WT), β1-knockout (β1-KO), and β2-knockout (β2-KO) mice. Each genotype group will be further divided into vehicle control and this compound treatment groups.
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg, intraperitoneally) or a saline vehicle.
-
Hemodynamic Monitoring:
-
Implant telemetric devices to continuously monitor blood pressure and heart rate in conscious, unrestrained mice before and after drug administration.
-
Alternatively, perform acute measurements in anesthetized mice via carotid artery cannulation.
-
-
Echocardiography: Perform transthoracic echocardiography to assess cardiac function, including left ventricular ejection fraction, fractional shortening, and cardiac output, at baseline and following this compound administration.
-
Exercise Tolerance Test:
-
Acclimatize mice to a motorized treadmill.
-
Conduct a graded exercise test until exhaustion and record the total running distance and time.
-
Perform this test before and after a period of chronic this compound or vehicle treatment.
-
Protocol 3: Ex Vivo Assessment of Cardiac and Vascular Function
-
Isolated Heart Preparation (Langendorff):
-
Excise hearts from WT, β1-KO, and β2-KO mice and perfuse them on a Langendorff apparatus.
-
Measure baseline contractile function (left ventricular developed pressure, +dP/dt, -dP/dt) and heart rate.
-
Construct a dose-response curve for this compound to assess its direct effects on cardiac contractility and chronotropy.
-
-
Isolated Aortic Ring Vasoreactivity:
-
Prepare aortic rings from all mouse genotypes and mount them in an organ bath.
-
Pre-contract the rings with phenylephrine.
-
Generate a cumulative concentration-response curve to this compound to evaluate its vasodilatory properties in the presence and absence of functional β1 and β2 receptors.
-
Expected Outcomes and Interpretation
-
In Wild-Type Mice: this compound is expected to cause a modest increase in heart rate and cardiac contractility, and a decrease in peripheral resistance, consistent with its partial agonist activity.
-
In β1-Knockout Mice: The positive inotropic and chronotropic effects of this compound are expected to be significantly blunted, confirming the primary role of β1 receptors in mediating its direct cardiac effects.
-
In β2-Knockout Mice: The vasodilatory effects of this compound are expected to be diminished, highlighting the contribution of β2 receptors to its effects on vascular tone.
By comparing the physiological and pharmacological responses to this compound in wild-type versus β-adrenergic receptor knockout mice, researchers can definitively validate its mechanism of action and dissect the relative contributions of β1 and β2 receptors to its overall therapeutic effect. This approach provides a powerful tool for understanding the molecular basis of this compound's anti-anginal properties and for the development of more targeted cardiovascular therapies.
References
- 1. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pkheartjournal.com [pkheartjournal.com]
- 4. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Adrenergic receptor and knockout mouse: 1) Beta adrenergic receptor knockout mouse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Knockout of β1- and β2-adrenoceptors attenuates pressure overload-induced cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted disruption of the beta2 adrenergic receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Oxyfedrine: A Guide for Laboratory Professionals
A commitment to safety and environmental stewardship extends beyond the laboratory bench to the proper disposal of all chemical compounds, including the cardiovascular drug Oxyfedrine. For researchers, scientists, and drug development professionals, understanding and implementing correct disposal procedures is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and responsible disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including this compound, is governed by a framework of regulations designed to prevent environmental contamination and accidental exposure. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies regulating this process.[1][2] A crucial first step is determining whether the pharmaceutical waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1]
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed and may cause drowsiness or dizziness.[3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Recommended Disposal Procedures for this compound
Given the absence of specific disposal protocols for this compound, a conservative approach adhering to general best practices for non-controlled pharmaceutical substances is recommended. The preferred method for disposal is through a licensed pharmaceutical take-back program or a registered hazardous waste contractor.[1][4][5]
Step-by-Step Disposal Guide:
-
Consult Institutional Guidelines: Always begin by reviewing your institution's specific policies and procedures for chemical and pharmaceutical waste disposal. Your Environmental Health and Safety (EHS) department is a primary resource.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Primary Disposal Method: Professional Disposal Services:
-
The most responsible and compliant method is to use a licensed hazardous waste disposal company or a pharmaceutical take-back program.[1][4][5] These services are equipped to handle and dispose of chemical waste in accordance with all federal and state regulations.
-
Package the this compound waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name and any relevant hazard information.
-
-
Alternative Disposal Method (for small quantities, if permitted by institutional policy and local regulations):
-
If a professional disposal service is not immediately available and for very small residual amounts, the following procedure can be considered, though it is less preferable. This method should not be used for bulk quantities.
-
Deactivation: While no specific deactivation protocol for this compound is readily available, mixing the compound with an inert and undesirable substance is a recommended practice for non-controlled pharmaceuticals.[6][7] Mix the this compound with used coffee grounds, cat litter, or dirt.[6][7] This makes the drug unpalatable and less likely to be accidentally ingested by humans or animals.
-
Containment: Place the mixture in a sealable plastic bag or a container that can be tightly closed to prevent leakage.[6][7]
-
Final Disposal: Place the sealed container in the regular solid waste trash. Never flush this compound down the drain or toilet. [1][2] Flushing can lead to the contamination of water supplies.[1]
-
Quantitative Data and Disposal Considerations
While specific quantitative disposal limits for this compound are not available, the following table summarizes key considerations for its disposal.
| Consideration | Recommendation | Rationale |
| Regulatory Framework | Adhere to EPA (RCRA) and any applicable state and local regulations for pharmaceutical waste.[1][2] | Ensures legal compliance and proper handling of potentially hazardous materials. |
| Primary Disposal Route | Utilize a licensed hazardous waste contractor or a pharmaceutical take-back program.[1][4][5] | The safest and most environmentally sound method for chemical waste disposal. |
| Personal Protective Equipment | Wear gloves, safety glasses, and a lab coat. | Protects personnel from accidental exposure during handling. |
| Work Area | Handle in a well-ventilated area or under a chemical fume hood.[3] | Minimizes the risk of inhalation exposure. |
| Prohibited Disposal Methods | Do not flush down the drain or toilet.[1][2] | Prevents contamination of water systems. |
| Disposal in Regular Trash | Only for small, deactivated quantities and if permitted by institutional and local regulations. Must be mixed with an undesirable substance and sealed.[6][7] | A secondary option to minimize the risk of diversion or accidental ingestion when professional disposal is not immediately accessible. |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision-making workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
